BHBM
Description
Propriétés
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-9-11-8-12(16)6-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREZUYGIIHJUAR-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Core Mechanism of Action of BHBM
Abstract
BHBM (N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide) is an aromatic acylhydrazone that has demonstrated significant antifungal activity, particularly against the pathogenic yeast Cryptococcus neoformans. Its primary mechanism of action involves the targeted inhibition of fungal sphingolipid biosynthesis, a pathway crucial for fungal virulence and structural integrity. This disruption leads to a cascade of downstream effects, including the impairment of vesicular transport and cell cycle progression, ultimately resulting in fungal cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's antifungal properties, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key pathways involved.
Core Mechanism of Action: Inhibition of Sphingolipid Biosynthesis
The foundational mechanism of this compound's antifungal activity is the specific inhibition of glucosylceramide (GlcCer) synthesis in fungi.[1] Sphingolipids are essential components of fungal cell membranes and are integral to various cellular processes, including signaling and the maintenance of membrane structure.[2][3] By targeting the synthesis of GlcCer, this compound selectively disrupts fungal membrane integrity and function without affecting the analogous pathways in mammalian cells.[1] This targeted inhibition leads to the accumulation of intracellular vesicles and significant alterations in fungal cell morphology.[1][4]
Cellular Targets and Signaling Pathways
Deep-sequencing analysis of this compound-resistant mutants of C. neoformans has identified four key protein targets that are central to its mechanism of action: APL5, COS111, MKK1, and STE2.[1][4] These proteins are involved in two critical cellular processes: vesicular transport and cell cycle progression. The inhibition of GlcCer synthesis by this compound directly or indirectly affects the function of these proteins, leading to the observed antifungal effects.
Disruption of Vesicular Transport
The accumulation of intracellular vesicles observed upon this compound treatment points to a severe disruption in the fungal vesicular transport system.[1] This system is vital for the secretion of virulence factors and the proper localization of membrane components.[5][6] APL5 is a known component of the AP-3 adaptor complex, which is involved in Golgi-to-vacuole transport.[7] The dysregulation of this pathway due to this compound's activity likely contributes to the observed defects in vesicle trafficking.
Impairment of Cell Cycle Progression
This compound-induced disruption also extends to the fungal cell cycle. The identified targets COS111, MKK1, and STE2 are known to play roles in cell cycle regulation.[1][4]
-
MKK1 is a MAP kinase kinase involved in the cell wall integrity pathway, which is crucial for cell cycle-dependent cell wall synthesis.[1][8]
-
STE2 is a pheromone receptor that, in yeast, can trigger cell cycle arrest upon activation.[9][10] While its precise role in the context of this compound's action requires further elucidation, its identification as a target suggests an interference with signaling pathways that control cell proliferation.
-
The specific function of COS111 in this context is less defined in the available literature but is implicated in the broader network of cell cycle control.
The collective impact on these targets leads to a halt in fungal cell division and proliferation.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Quantitative Data
The available quantitative data for this compound primarily consists of in vitro antifungal susceptibility testing results, specifically Minimum Inhibitory Concentration (MIC) values against various fungal species. No quantitative binding affinity data (e.g., Kd, IC50, or EC50) for this compound with its identified protein targets (APL5, COS111, MKK1, STE2) is available in the reviewed literature.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) |
|---|---|---|
| Cryptococcus neoformans | H99 | 1 |
| Cryptococcus neoformans | (Fluconazole-resistant) | 1 - 2 |
| Cryptococcus gattii | Various virulent strains | 0.5 - 2 |
| Cryptococcus species | Various | 0.25 - 8 |
Data sourced from mBio 2015, 6(3):e00647-15.[1]
Table 2: In Vivo Efficacy of this compound in a Murine Model of Cryptococcosis
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (at 60 days) |
|---|---|---|
| Untreated | - | 0% |
| This compound | 1.2 | 90% |
Data from a mouse model of intranasal infection with C. neoformans. Sourced from mBio 2015, 6(3):e00647-15.[1]
Experimental Protocols
The following sections provide generalized methodologies for the key experiments used to elucidate the mechanism of action of this compound. It is important to note that these are representative protocols and may not reflect the exact, detailed procedures used in the original research, as those were not fully available in the public domain.
Glucosylceramide (GlcCer) Synthesis Inhibition Assay
This assay is designed to quantify the inhibition of GlcCer synthesis in fungal cells upon treatment with an inhibitor.
Methodology:
-
Cell Culture: Grow fungal cells (e.g., C. neoformans) to mid-log phase in an appropriate liquid medium.
-
Inhibitor Treatment: Aliquot the cell culture and treat with a range of concentrations of this compound or a vehicle control.
-
Radiolabeling: Add a radiolabeled precursor for sphingolipid synthesis, such as [3H]palmitate, to each culture.
-
Incubation: Incubate the cultures for a sufficient period to allow for the incorporation of the radiolabel into newly synthesized lipids.
-
Lipid Extraction: Harvest the cells and perform a total lipid extraction using a standard method, such as the Bligh-Dyer method (chloroform/methanol/water).
-
Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a TLC plate and develop the chromatogram using a solvent system that separates different lipid species.
-
Analysis: Visualize and quantify the radiolabeled GlcCer spot using autoradiography or by scraping the corresponding band from the TLC plate and measuring radioactivity with a scintillation counter. The reduction in labeled GlcCer in this compound-treated samples compared to the control indicates the degree of inhibition.
Generation and Sequencing of Drug-Resistant Mutants
This protocol outlines a general approach for generating and identifying mutations that confer resistance to an antifungal agent.
Methodology:
-
Mutant Generation: Grow a large population of the wild-type fungal strain. Spontaneous mutants can be selected, or mutagenesis can be induced using methods such as UV irradiation or exposure to a chemical mutagen (e.g., ethyl methanesulfonate).
-
Selection: Plate the fungal population onto solid agar (B569324) medium containing a concentration of this compound that is lethal to the wild-type strain (e.g., several multiples of the MIC).
-
Isolation and Verification: Isolate colonies that grow on the selective medium. Re-streak the isolates on selective medium to confirm their resistance. The MIC of this compound for each resistant mutant should be determined to quantify the level of resistance.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the confirmed resistant mutants and the parental wild-type strain.[11]
-
Whole-Genome Sequencing: Perform next-generation sequencing (NGS) on the extracted genomic DNA.[12][13]
-
Bioinformatic Analysis: Align the sequencing reads from the resistant mutants to the reference genome of the wild-type strain. Identify single nucleotide polymorphisms (SNPs), insertions, deletions, and other genetic variations that are present in the resistant mutants but absent in the wild-type. Genes with recurrent mutations across independently generated resistant isolates are strong candidates for being involved in the drug's mechanism of action or resistance.[14]
In Vivo Murine Model of Cryptococcosis
This protocol describes a common method for establishing a fungal infection in mice to test the efficacy of an antifungal compound.
Methodology:
-
Animal Model: Use an appropriate mouse strain (e.g., C57BL/6).[6]
-
Inoculum Preparation: Prepare a suspension of C. neoformans cells at a defined concentration in sterile saline or phosphate-buffered saline (PBS).
-
Infection: Anesthetize the mice and infect them via intranasal or intratracheal inoculation to establish a pulmonary infection that can disseminate to the brain.[6] A typical inoculum might be 5 x 105 cells.[1]
-
Treatment: Begin treatment with this compound (e.g., 1.2 mg/kg/day administered intraperitoneally) or a vehicle control at a specified time point post-infection.
-
Monitoring: Monitor the mice daily for signs of illness and record survival data.
-
Endpoint Analysis: At the end of the study or at specific time points, mice can be euthanized, and organs (e.g., lungs, brain) can be harvested to determine the fungal burden by plating homogenized tissue and counting colony-forming units (CFUs).
Time-Kill Assay
This assay determines the rate at which an antifungal agent kills a fungal population.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of C. neoformans (e.g., 1 x 105 cells/mL) in a suitable broth medium (e.g., RPMI 1640).[5]
-
Exposure: Add this compound at various concentrations (e.g., 2x MIC, 4x MIC) to the fungal suspension. Include a drug-free control.
-
Incubation: Incubate the cultures at an appropriate temperature (e.g., 35°C) with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove aliquots from each culture.[5]
-
Quantification: Serially dilute the aliquots and plate them on agar plates to determine the number of viable cells (CFUs).
-
Analysis: Plot the log10 CFU/mL versus time for each concentration of this compound. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.
Conclusion
This compound represents a promising antifungal agent with a well-defined, fungus-specific mechanism of action. By inhibiting the synthesis of glucosylceramide, it triggers a cascade of events that disrupt essential cellular processes, including vesicular transport and cell cycle progression, through its interaction with key protein targets. While the broad strokes of its mechanism are understood, further research is required to elucidate the precise molecular interactions between this compound and its targets, including the determination of binding affinities. The development of detailed, standardized protocols for the key assays will be crucial for the continued investigation and potential clinical development of this compound and other compounds in its class.
References
- 1. journals.asm.org [journals.asm.org]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Sphingolipidomics: An Important Mechanistic Tool for Studying Fungal Pathogens [frontiersin.org]
- 4. Identification of a New Class of Antifungals Targeting the Synthesis of Fungal Sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Use of Clinical Isolates to Establish Criteria for a Mouse Model of Latent Cryptococcus neoformans Infection [frontiersin.org]
- 7. In Vivo Modeling of Cryptococcus neoformans Infection and Collection of Murine Samples | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]
- 10. Generation of stable mutants and targeted gene deletion strains in Cryptococcus neoformans through electroporation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Saturation transposon mutagenesis enables genome-wide identification of genes required for growth and fluconazole resistance in the human fungal pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Genetic mutations in Cryptococcus neoformans pyrimidine salvage pathway enzymes contribute to reduced susceptibility against 5-fluorocytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
BHBM chemical structure and properties
An In-depth Technical Guide to BHBM: A Novel Antifungal Agent
Introduction
This compound, also known as 2-methyl-benzoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide, is an aromatic acylhydrazone that has emerged as a promising antifungal agent.[1] It exhibits potent activity against a range of pathogenic fungi, most notably Cryptococcus neoformans, a major cause of fungal meningitis, especially in immunocompromised individuals.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and pharmacological profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with a well-defined chemical structure. Its physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 2-methyl-benzoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide | [2] |
| CAS Number | 302807-84-7 | [2] |
| Molecular Formula | C₁₅H₁₃BrN₂O₂ | [2] |
| Formula Weight | 333.2 g/mol | [2] |
| Purity | ≥95% | [2] |
| Formulation | A crystalline solid | [2] |
| Solubility | Soluble in DMSO | [2] |
| SMILES | O=C(N/N=C/C1=CC(Br)=CC=C1O)C2=CC=CC=C2C | [2] |
| InChI Code | InChI=1S/C15H13BrN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-9-11-8-12(16)6-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+ | [2] |
Mechanism of Action
This compound exerts its antifungal effect by selectively inhibiting the synthesis of glucosylceramide (GlcCer) in fungi.[2][3] GlcCer is a crucial sphingolipid required for fungal cell division and is essential for the pathogenicity of many fungi.[2] Notably, this compound shows selectivity for the fungal GlcCer synthesis pathway, with minimal effect on mammalian cells.[3]
Caption: Signaling pathway of this compound's mechanism of action.
Pharmacological Properties
In Vitro Antifungal Activity
This compound has demonstrated potent in vitro activity against a variety of pathogenic fungi. The minimum inhibitory concentrations (MICs) for several clinically relevant species are presented in the table below.
Table 2: In Vitro Antifungal Activity of this compound
| Fungal Species | MIC (µg/mL) | Reference |
| Cryptococcus neoformans | 1 (MIC₈₀) | [2] |
| Cryptococcus gattii (virulent strains) | 0.5 - 2 | [3] |
| Cryptococcus neoformans (fluconazole-resistant) | 1 - 2 | [3] |
| Rhizopus oryzae | Active | [3] |
| Blastomyces dermatitis | Active | [3] |
| Histoplasma capsulatum | Active | [3] |
| Pneumocystis murina | Active | [3] |
| Pneumocystis jirovecii | Active | [3] |
| Candida krusei | 2 - 32 | [3] |
| Candida glabrata | 2 - 32 | [3] |
| Aspergillus fumigatus | 2 - 32 | [3] |
| Coccidioides spp. | 2 - 32 | [3] |
| Candida albicans | > 32 | [3] |
In Vivo Efficacy
In a murine model of C. neoformans infection, administration of this compound at a dose of 1.2 mg/kg per day resulted in a significant increase in survival.[2] This demonstrates the potential of this compound as a therapeutic agent for cryptococcosis.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in mice, with the compound administered via intravenous (i.v.), oral (p.o.), and intraperitoneal (i.p.) routes. The plasma concentration-time profiles indicate that this compound is rapidly absorbed and distributed. Further studies are required to fully characterize the pharmacokinetic parameters such as clearance, volume of distribution, and bioavailability.
Experimental Protocols
Chemical Synthesis
The synthesis of this compound involves the condensation of 2-methylbenzohydrazide (B1293746) with 5-bromo-2-hydroxybenzaldehyde. A general protocol for the synthesis of acylhydrazones is as follows:
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Equimolar amounts of 2-methylbenzohydrazide and 5-bromo-2-hydroxybenzaldehyde are dissolved in a suitable solvent, such as ethanol.
-
A catalytic amount of an acid (e.g., hydrochloric acid) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at that temperature for a specified period, typically monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, allowing the product to precipitate.
-
The solid product is collected by filtration, washed with a cold solvent to remove impurities, and then dried under a vacuum to yield pure this compound.
In Vitro Glucosylceramide Synthesis Assay
This assay is used to determine the inhibitory effect of this compound on GlcCer synthesis in fungal and mammalian cells.[3]
Methodology:
-
C. neoformans or J774 murine macrophage cells are cultured to the logarithmic growth phase.
-
The cells are then incubated with varying concentrations of this compound.
-
[³H]palmitate is added to the cell cultures as a radiolabel for newly synthesized lipids.
-
After incubation, the total lipids are extracted from the cells using a suitable solvent system (e.g., chloroform:methanol).
-
The extracted lipids are separated by thin-layer chromatography (TLC).
-
The amount of radiolabeled GlcCer is quantified using a phosphorimager or by scraping the corresponding bands from the TLC plate and measuring the radioactivity by liquid scintillation counting.
-
The inhibition of GlcCer synthesis is calculated by comparing the amount of radiolabeled GlcCer in treated versus untreated cells.
Caption: Experimental workflow for the in vitro GlcCer synthesis assay.
In Vivo Murine Model of Cryptococcosis
This model is used to evaluate the in vivo efficacy of this compound against C. neoformans.
Methodology:
-
A suitable strain of mice (e.g., A/Jcr) is used for the study.
-
Mice are infected with a lethal inoculum of C. neoformans via an appropriate route, such as intranasal or intravenous injection.
-
Treatment with this compound (e.g., 1.2 mg/kg/day) or a vehicle control is initiated at a specified time point post-infection.
-
The treatment is administered for a defined duration.
-
The survival of the mice in the treated and control groups is monitored daily.
-
The efficacy of this compound is determined by comparing the median survival time of the treated group to the control group.
Conclusion
This compound is a novel acylhydrazone with potent and selective antifungal activity against a broad range of pathogenic fungi, including drug-resistant strains of Cryptococcus. Its mechanism of action, involving the inhibition of fungal glucosylceramide synthesis, represents a promising target for antifungal drug development. The in vivo efficacy demonstrated in a murine model of cryptococcosis further underscores its therapeutic potential. Continued research into the optimization of its pharmacokinetic properties and further preclinical and clinical evaluation are warranted to establish its role in the management of invasive fungal infections.
References
The Discovery and Synthesis of BHBM: A Novel Antifungal Agent Targeting Fungal Sphingolipid Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BHBM, chemically identified as N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide, represents a novel class of antifungal compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols for its synthesis and for key assays used to evaluate its antifungal properties. Quantitative data on its efficacy against a range of pathogenic fungi are presented in structured tables for clear comparison. Furthermore, this guide illustrates the signaling pathway affected by this compound and the experimental workflows using Graphviz diagrams, offering a visual representation of its molecular interactions and the methodologies for its investigation. This document is intended to serve as a valuable resource for researchers and professionals involved in the field of antifungal drug discovery and development.
Discovery of this compound
This compound was identified through the screening of a chemical library for compounds that specifically inhibit the synthesis of fungal glucosylceramide (GlcCer), a critical component of the fungal cell membrane that is absent in mammals. This targeted approach led to the discovery of a new class of antifungal agents, with this compound emerging as a lead compound due to its potent and selective activity against a broad spectrum of pathogenic fungi, including drug-resistant strains.
Synthesis of this compound
This compound is synthesized through a condensation reaction between 2-methylbenzohydrazide (B1293746) and 3-bromo-4-hydroxybenzaldehyde (B1265673). The general synthetic scheme involves the reaction of a hydrazide with an aldehyde or ketone to form a hydrazone.
Experimental Protocol: Synthesis of N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (this compound)
Materials:
-
2-methylbenzohydrazide
-
3-bromo-4-hydroxybenzaldehyde
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve equimolar amounts of 2-methylbenzohydrazide and 3-bromo-4-hydroxybenzaldehyde in absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
The crude product is then purified by recrystallization from ethanol to yield pure N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (this compound).
-
The structure and purity of the synthesized compound are confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mechanism of Action
This compound exerts its antifungal effect by selectively inhibiting the synthesis of glucosylceramide (GlcCer) in fungi. GlcCer is a key sphingolipid in fungal cell membranes, playing a crucial role in cell integrity, signaling, and virulence. The inhibition of GlcCer synthesis disrupts these processes, leading to fungal cell death.
Signaling Pathway of this compound Action
The inhibition of GlcCer synthase by this compound leads to the accumulation of precursor molecules, such as dihydroceramide (B1258172) and phytoceramide, and a depletion of GlcCer. This disruption in the sphingolipid pathway has downstream effects on vesicular trafficking and cell membrane integrity.
Caption: this compound inhibits GlcCer synthase, disrupting sphingolipid balance and leading to cell death.
Quantitative Data on Antifungal Activity
The antifungal activity of this compound has been evaluated against a variety of pathogenic fungi. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters to quantify its efficacy.
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Cryptococcus neoformans | 0.25 - 8 | 4 | [1][2] |
| Cryptococcus gattii | 0.5 - 2 | Not Reported | [1] |
| Candida albicans | Not Reported | Not Reported | |
| Aspergillus fumigatus | Not Reported | Not Reported | |
| Rhizopus oryzae | Highly Active | Not Reported | [1] |
| Blastomyces dermatitidis | Highly Active | Not Reported | [1] |
| Histoplasma capsulatum | Highly Active | Not Reported | [1] |
| Pneumocystis murina | Highly Active | Not Reported | [1] |
| Pneumocystis jirovecii | Highly Active | Not Reported | [1] |
Note: "Highly Active" indicates significant inhibition was observed, but specific MIC values were not provided in the cited sources. Further research is needed to quantify the exact MICs for these species.
Experimental Protocols
Antifungal Susceptibility Testing
The broth microdilution method is a standard procedure to determine the MIC and MFC of an antifungal agent.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for determining MIC and MFC using the broth microdilution method.
Glucosylceramide Synthesis Inhibition Assay
This assay is used to confirm that this compound directly inhibits the synthesis of GlcCer in fungal cells. It typically involves radiolabeling of sphingolipid precursors and analyzing the lipid extracts by thin-layer chromatography (TLC).
Experimental Workflow: GlcCer Synthesis Inhibition Assay
Caption: Workflow for assessing the inhibition of GlcCer synthesis by this compound.
Conclusion
This compound is a promising new antifungal agent with a novel mechanism of action that targets a fungal-specific pathway. Its potent activity against a wide range of pathogenic fungi, including resistant strains, highlights its potential for further development as a therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing the key data and experimental methodologies associated with its discovery and characterization. Further studies are warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to fully elucidate the downstream effects of GlcCer synthesis inhibition.
References
In Vitro Effects of Berbamine (BBM) on Cancer Cell Lines
An in-depth analysis of the in vitro effects of a specific compound on various cell lines is crucial for advancing research and drug development. This technical guide synthesizes the current understanding of a molecule referred to as BHBM, detailing its impact on cell viability, proliferation, and the underlying signaling pathways. Due to the potential ambiguity of the acronym "this compound" in scientific literature, this guide focuses on the most prominently researched molecule fitting this description for which substantial in vitro data is available: Berbamine (BBM) , a bis-benzylisoquinoline alkaloid. Should "this compound" refer to a different compound, the provided data would need to be re-evaluated.
Berbamine has been investigated for its potential anticancer properties in various cancer cell lines. Studies have demonstrated its ability to inhibit cell growth, induce cell death, and impede cell migration and invasion.
Data on Cell Viability and IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a biological process. The following table summarizes the IC50 values of Berbamine in different lung cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (μM) |
| A549 | Non-Small Cell Lung Cancer | 72 | 8.3 ± 1.3 |
| PC9 | Non-Small Cell Lung Cancer | 72 | 16.8 ± 0.9 |
Data extracted from a study on the anticancer effects of Berbamine on NSCLC.[1]
Effects on Cell Proliferation and Death
Berbamine has been shown to effectively inhibit the proliferation of lung cancer cells in a dose- and time-dependent manner.[1] Furthermore, it induces cell death, as evidenced by an increase in Trypan blue-positive cells and confirmed by ELISA assays.[1] For instance, in A549 and PC9 cells, Berbamine treatment at concentrations of 10, 20, and 40 μM significantly increased the percentage of cell death in a dose-dependent manner.[1]
Impact on Cell Migration and Invasion
The metastatic potential of cancer cells is linked to their ability to migrate and invade surrounding tissues. Berbamine has demonstrated inhibitory effects on the migration and invasion of lung cancer cells. Wound scratch assays and Transwell assays have shown that Berbamine significantly inhibits the migratory capabilities of both A549 and PC9 cells in a dose-dependent fashion.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. The following are key experimental protocols used to assess the in vitro effects of Berbamine.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., A549 and PC9) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of Berbamine (e.g., 0, 5, 10, 20, 40, 80 μM) for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of Berbamine that causes 50% inhibition of cell growth is calculated.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of single cells.
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells/well) in 6-well plates.
-
Treatment: Treat the cells with different concentrations of Berbamine.
-
Incubation: Incubate the plates for approximately 2 weeks, allowing colonies to form.
-
Staining: Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Quantification: Count the number of colonies in each well.
Wound Scratch Assay
This method is used to study cell migration.
-
Cell Seeding: Grow cells to confluence in 6-well plates.
-
Scratch Creation: Create a "scratch" in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of Berbamine.
-
Image Acquisition: Capture images of the scratch at different time points (e.g., 0 and 24 hours).
-
Analysis: Measure the closure of the scratch over time to quantify cell migration.
Transwell Invasion Assay
This assay measures the invasive potential of cells.
-
Chamber Preparation: Use Transwell chambers with a Matrigel-coated membrane.
-
Cell Seeding: Seed cells in the upper chamber in serum-free medium containing Berbamine.
-
Incubation: Add medium with a chemoattractant (e.g., FBS) to the lower chamber and incubate.
-
Analysis: After incubation, remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface.
-
Quantification: Count the number of invaded cells under a microscope.
Signaling Pathways Modulated by Berbamine
Berbamine exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Berbamine has been shown to inhibit this pathway by downregulating the phosphorylation of Akt.[1] This inhibition leads to downstream effects on cell growth and survival.
Caption: Berbamine inhibits the PI3K/Akt signaling pathway.
MDM2-p53 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is regulated by MDM2. Berbamine has been found to downregulate the expression of c-Maf and MDM2, leading to an upregulation of p53 expression.[1] This increase in p53 can trigger apoptosis and cell cycle arrest.
Caption: Berbamine modulates the MDM2-p53 signaling pathway.
Experimental Workflow for In Vitro Analysis
The logical flow of experiments to characterize the in vitro effects of a compound like Berbamine typically follows a structured progression from initial screening to mechanistic studies.
References
An In-depth Technical Guide to BH3 Mimetics: Targets and Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BH3 mimetics represent a groundbreaking class of targeted cancer therapeutics designed to restore the natural process of apoptosis in malignant cells. These small molecules function by mimicking the activity of pro-apoptotic BH3-only proteins, thereby antagonizing the pro-survival BCL-2 family members that are often overexpressed in various cancers. This technical guide provides a comprehensive overview of the core principles of BH3 mimetic function, their molecular targets, and the key experimental methodologies used to characterize their activity. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the science underpinning this promising therapeutic strategy.
Introduction to BH3 Mimetics and the BCL-2 Family
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic pathway of apoptosis.[1] This family is comprised of three main factions: the anti-apoptotic proteins (e.g., BCL-2, BCL-xL, BCL-w, MCL-1, and A1/BFL-1), the pro-apoptotic effector proteins (BAX and BAK), and the pro-apoptotic BH3-only proteins (e.g., BIM, BID, PUMA, BAD, NOXA).[2] In healthy cells, a delicate balance between these factions ensures cellular homeostasis. However, in many cancers, the overexpression of anti-apoptotic BCL-2 proteins sequesters the effector proteins, thereby preventing apoptosis and promoting cell survival.[3]
BH3 mimetics are small molecules designed to bind with high affinity to the hydrophobic groove of anti-apoptotic BCL-2 proteins, the same site that binds the BH3 domain of pro-apoptotic proteins.[4] By competitively inhibiting this interaction, BH3 mimetics liberate BAX and BAK, allowing them to oligomerize and induce mitochondrial outer membrane permeabilization (MOMP). This event is a critical point of no return in the apoptotic cascade, leading to the release of cytochrome c and subsequent caspase activation.[2]
Molecular Targets and Binding Affinities of Key BH3 Mimetics
The therapeutic efficacy and potential side effects of BH3 mimetics are largely determined by their binding specificity and affinity for different anti-apoptotic BCL-2 family members. The following tables summarize the binding affinities (Ki or Kd values) of several prominent BH3 mimetics.
| BH3 Mimetic | BCL-2 | BCL-xL | BCL-w | MCL-1 | A1/BFL-1 |
| Venetoclax (ABT-199) | <0.01 nM | 48 nM | 245 nM | >444 nM | - |
| Navitoclax (ABT-263) | ≤1 nM | ≤0.5 nM | ≤1 nM | Weakly binds | - |
| ABT-737 | <1 nM | <1 nM | <1 nM | >1 µM | >1 µM |
| S63845 | No discernible binding | No discernible binding | - | 0.19 nM (Kd) | - |
Note: Data is compiled from multiple sources and measurement methods (Ki, Kd, or IC50) may vary between studies. Please refer to the cited literature for specific experimental details.
Signaling Pathways Modulated by BH3 Mimetics
The primary mechanism of action of BH3 mimetics is the direct induction of the intrinsic apoptosis pathway. The following diagram illustrates the key molecular events following the administration of a BH3 mimetic.
References
- 1. | BioWorld [bioworld.com]
- 2. S63845 | Mcl-1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Table 1, Affinity (Ki) of BCL-2 Inhibitors for Different Anti-apoptotic BCL-2-Family Protein Members - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
The Pharmacokinetics and Pharmacodynamics of BHBM: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BHBM, N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide, is an aromatic acylhydrazone with potent antifungal activity, particularly against the opportunistic pathogen Cryptococcus neoformans. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound. It details the compound's mechanism of action, which involves the targeted inhibition of fungal sphingolipid biosynthesis, leading to disruption of cell growth and virulence. This document summarizes key quantitative data, outlines experimental methodologies for its study, and visualizes its molecular interactions and experimental workflows.
Introduction
Invasive fungal infections represent a significant and growing threat to public health, particularly in immunocompromised individuals. The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents with unique mechanisms of action. This compound has emerged as a promising candidate, demonstrating high efficacy against several pathogenic fungi. Its specific targeting of the fungal glucosylceramide (GlcCer) synthesis pathway, a component crucial for fungal virulence, while sparing the mammalian equivalent, highlights its potential as a selective therapeutic agent. This guide serves as a technical resource for professionals involved in the research and development of antifungal therapies.
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in murine models to evaluate its absorption, distribution, metabolism, and excretion. The data indicates that this compound's bioavailability and plasma concentrations are dependent on the route of administration.
Data Summary
The following tables summarize the pharmacokinetic parameters of this compound and a more potent derivative, D13, derived from graphical data from preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose | Estimated Cmax (µg/mL) | Estimated Tmax (h) |
| Intravenous (i.v.) | 1 mg/kg | ~2.5 | ~0.1 |
| Oral (p.o.) | 20 mg/kg | ~0.5 | ~1 |
| Intraperitoneal (i.p.) | 1.6 mg/kg | ~1.0 | ~0.5 |
Table 2: Pharmacokinetic Parameters of D13 (a this compound derivative) in Mice
| Administration Route | Dose | Estimated Cmax (µg/mL) | Estimated Tmax (h) |
| Intravenous (i.v.) | 1 mg/kg | ~3.0 | ~0.1 |
| Oral (p.o.) | 20 mg/kg | ~1.5 | ~1 |
| Intraperitoneal (i.p.) | 1.6 mg/kg | ~2.0 | ~0.5 |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is its fungicidal activity against a range of pathogenic fungi. This activity is a direct consequence of its mechanism of action.
Mechanism of Action
This compound selectively inhibits the synthesis of glucosylceramide (GlcCer) in fungi.[1] This inhibition leads to a decrease in GlcCer levels and an accumulation of its precursors, including dihydroceramide, sphingosine, and sphingosine-1-phosphate. The disruption of sphingolipid metabolism has been shown to interfere with vesicular transport between the endoplasmic reticulum and the Golgi apparatus.[2] This interference affects cell morphology and inhibits fungal growth.[1]
Deep-sequencing of this compound-resistant mutants of C. neoformans has identified mutations in genes encoding for proteins involved in vesicular transport and cell cycle progression, including APL5, COS111, MKK1, and STE2.[3] This suggests that this compound's antifungal effect may be mediated through the disruption of these pathways.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacokinetic and pharmacodynamic properties of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The antifungal activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.
Protocol:
-
Fungal Strain Preparation: C. neoformans strains are cultured on Sabouraud dextrose agar. A suspension is prepared in sterile saline and adjusted to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
Compound Dilution: A stock solution of this compound in DMSO is prepared. A two-fold serial dilution is performed in a 96-well microtiter plate containing RPMI-1640 medium.
-
Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Incubation: The plate is incubated at 35°C for 48-72 hours.
-
MIC Reading: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control well.
References
- 1. The Cryptococcus neoformans MAP kinase Mpk1 regulates cell integrity in response to antifungal drugs and loss of calcineurin function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A constitutively active GPCR governs morphogenic transitions in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Safety and Toxicity of BHBM: A Technical Guide
Disclaimer: Initial searches for a compound specifically designated "BHBM" did not yield information on a distinct molecule with a documented safety and toxicity profile. The acronym most closely related in the search results is Berbamine (BBM) , a natural bis-benzylisoquinoline alkaloid. Therefore, this technical guide proceeds under the assumption that the intended subject of inquiry is Berbamine (BBM) and all subsequent data pertains to this compound.
This guide provides a comprehensive overview of the current understanding of the safety and toxicological profile of Berbamine (BBM), tailored for researchers, scientists, and drug development professionals.
Preclinical Safety and Toxicity Profile of Berbamine (BBM)
Berbamine, isolated from Berberis amurensis, has been investigated for its potential therapeutic effects, particularly in oncology. Preclinical studies have explored its cytotoxicity against various cancer cell lines and its in vivo effects.
1.1 In Vitro Cytotoxicity
Berbamine has demonstrated cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line, indicating a degree of selective toxicity.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | 22.72 | [1] |
| MCF-7 | Breast Cancer | 20.92 | [1] |
1.2 In Vivo Toxicity
1.3 Genotoxicity and Mutagenicity
A comprehensive review of the genotoxicity of butylated hydroxytoluene (BHT), a different compound, indicates that BHT is not considered a significant mutagenic or genotoxic risk to humans.[2] It is crucial to note that this data for BHT should not be extrapolated to Berbamine. Detailed genotoxicity and mutagenicity studies specifically on Berbamine are required for a complete safety assessment.
Experimental Protocols
Understanding the methodologies used to assess the safety and toxicity of Berbamine is critical for interpreting the data and designing future studies.
2.1 In Vitro Cytotoxicity Assays
The cytotoxicity of Berbamine has been evaluated using a variety of standard assays.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, MCF-7) are seeded in 96-well plates at a specified density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Berbamine (BBM) and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the IC50 value is determined.
Protocol: Colony Formation Assay
-
Cell Seeding: A low density of cells is seeded in 6-well plates.
-
Treatment: Cells are treated with different concentrations of Berbamine.
-
Incubation: The plates are incubated for a longer period (e.g., 1-2 weeks) to allow for colony formation.
-
Staining: Colonies are fixed and stained with a solution like crystal violet.
-
Quantification: The number of colonies is counted, and the survival fraction is calculated relative to the control group.
Protocol: Apoptosis Assay (e.g., Annexin V/PI Staining)
-
Treatment: Cells are treated with Berbamine for a specified time.
-
Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing the in vitro cytotoxicity of Berbamine.
Signaling Pathways Implicated in Berbamine's Activity
The biological effects of Berbamine, including its anti-cancer properties, are linked to its interaction with specific cellular signaling pathways.
3.1 STAT3 Signaling Pathway
Berbamine has been identified as a natural inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[3] The STAT3 pathway is often constitutively activated in many cancers, promoting proliferation, survival, and angiogenesis.
Mechanism of STAT3 Inhibition by Berbamine
Caption: Postulated mechanism of Berbamine's inhibition of the STAT3 pathway.
By inhibiting STAT3, Berbamine can downregulate the expression of downstream target genes involved in cell survival and proliferation, such as Bcl-2 and Cyclin D1. This mechanism likely contributes significantly to its observed anti-tumor effects.
Conclusions and Future Directions
The available preclinical data suggests that Berbamine (BBM) exhibits cytotoxic activity against cancer cells, with a primary mechanism of action involving the inhibition of the STAT3 signaling pathway. While it has a history of use in traditional medicine, a comprehensive, modern toxicological assessment is necessary to fully characterize its safety profile for potential clinical development.
Future research should focus on:
-
Comprehensive Toxicokinetics and Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of Berbamine are needed.[4][5][6]
-
In Vivo Toxicity Studies: Standardized acute and chronic toxicity studies in relevant animal models are required to determine key toxicological parameters.[7][8][9]
-
Genotoxicity and Carcinogenicity: A full battery of genotoxicity assays should be performed to assess its mutagenic and clastogenic potential.[10][11][12]
-
Safety Pharmacology: Studies to evaluate the effects of Berbamine on major organ systems are essential.
A thorough understanding of the safety and toxicity of Berbamine will be paramount for its potential translation into a modern therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Review of the mutagenicity/genotoxicity of butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Berbamine (BBM), a Natural STAT3 Inhibitor, Synergistically Enhances the Antigrowth and Proapoptotic Effects of Sorafenib on Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hophonline.org [hophonline.org]
- 5. Physiologically based pharmacokinetic/toxicokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicokinetics in preclinical drug development of small-molecule new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of in vivo and in vitro models of toxicity by comparison of toxicogenomics data with the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo models of developmental toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxic risk assessment and mechanism of DNA damage induced by phthalates and their metabolites in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotoxic risk in rubber manufacturing industry: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genotoxicity of several clinically used topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the existing scientific literature on Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM), a bromophenol compound isolated from marine algae. This document consolidates the current understanding of BDDPM's biological activities, mechanism of action, and experimental methodologies, presenting the information in a structured format to support further research and drug development efforts.
Introduction
Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) is a naturally occurring bromophenol found in marine red algae, such as Rhodomela confervoides and Leathesia nana.[1][2] It belongs to a class of halogenated phenolic compounds that have garnered significant interest for their diverse biological activities. Initial studies have revealed that BDDPM possesses notable antimicrobial, antifungal, and anticancer properties.[1][2] This review focuses on the anticancer activities of BDDPM, particularly its effects on hepatocellular carcinoma, and elucidates the underlying molecular mechanisms.
Quantitative Data Summary
The cytotoxic and anti-metastatic effects of BDDPM have been quantified in several studies. The following tables summarize the key quantitative data from the available literature.
Table 1: Cytotoxic Activity of BDDPM against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation |
| BEL-7402 | Human Hepatoma | 8.7 | [1][3] |
| Hela | Human Cervical Cancer | >10 | [1] |
| RKO | Human Colon Cancer | >10 | [1] |
| HCT-116 | Human Colon Cancer | >10 | [1] |
| U87 | Human Glioblastoma | >10 | [1] |
Table 2: Anti-Metastatic Effects of BDDPM on BEL-7402 Cells
| Parameter | BDDPM Concentration (µg/mL) | Effect | Citation |
| Cell Adhesion to Fibronectin | 5.0 | Significant Inhibition | [3] |
| Cell Adhesion to Collagen IV | 5.0 | Significant Inhibition | [3] |
| Cell Migration | 5.0 | Significant Inhibition | [3] |
| Cell Migration | 10.0 | Complete Inhibition | [3] |
| Cell Invasion | 5.0 | Significant Inhibition | [3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to allow for replication and further investigation.
3.1. Cell Viability Assay (MTT Assay)
The cytotoxic activity of BDDPM against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Culture: Human cancer cell lines (BEL-7402, Hela, RKO, HCT-116, U87) and human vascular endothelial cells (HUVEC) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells were seeded in 96-well plates and incubated overnight. Subsequently, the cells were treated with various concentrations of BDDPM for 24 hours at 37°C.
-
MTT Incubation: After treatment, MTT solution was added to each well and incubated for a specified period, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Data Analysis: The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
3.2. Cell Adhesion Assay
The effect of BDDPM on the adhesion of BEL-7402 cells to extracellular matrix (ECM) components was investigated.[3]
-
Plate Coating: 96-well plates were coated with fibronectin or collagen IV and blocked with bovine serum albumin.
-
Cell Treatment: BEL-7402 cells were pre-treated with different concentrations of BDDPM.
-
Adhesion: The treated cells were then seeded onto the coated plates and allowed to adhere for a specific time.
-
Quantification: Non-adherent cells were washed away, and the remaining adherent cells were quantified, typically by staining and measuring absorbance.
3.3. Cell Migration and Invasion Assays (Transwell Assay)
The inhibitory effect of BDDPM on the migration and invasion of BEL-7402 cells was assessed using a Transwell chamber system.[3]
-
Chamber Preparation: For the invasion assay, the upper chamber of the Transwell insert was coated with Matrigel. No coating was used for the migration assay.
-
Cell Seeding: BDDPM-treated BEL-7402 cells were seeded in the upper chamber in serum-free medium. The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plates were incubated to allow cells to migrate or invade through the porous membrane.
-
Analysis: Non-migrated/invaded cells on the upper surface of the membrane were removed. The cells that had migrated/invaded to the lower surface were fixed, stained, and counted under a microscope.
3.4. Western Blot Analysis
Western blotting was employed to determine the effect of BDDPM on the expression levels of proteins involved in cell adhesion and signaling.[1]
-
Protein Extraction: BEL-7402 cells were treated with BDDPM, and total protein was extracted using a lysis buffer.
-
SDS-PAGE and Transfer: Protein samples were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., β1-integrin, FAK, p-FAK, MMP-2, MMP-9, AKT, p-AKT, ERK, p-ERK). This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanism of Action
BDDPM has been shown to inhibit the proliferation, migration, and invasion of hepatocellular carcinoma cells by modulating the β1-integrin/Focal Adhesion Kinase (FAK) signaling pathway.[1][3] This pathway is crucial for cell-extracellular matrix (ECM) interactions, which are fundamental for cell adhesion, migration, and survival.
Mechanism of Action:
-
Downregulation of β1-Integrin: BDDPM treatment leads to a decrease in the expression of β1-integrin on the surface of cancer cells.[1] Integrins are transmembrane receptors that mediate cell-ECM adhesion.
-
Inhibition of FAK Phosphorylation: The downregulation of β1-integrin subsequently inhibits the phosphorylation of Focal Adhesion Kinase (FAK), a key downstream effector of integrin signaling.[1]
-
Suppression of Downstream Signaling: The inhibition of FAK activation leads to the suppression of downstream signaling cascades, including the PI3K/AKT and ERK pathways, which are critical for cell proliferation, survival, and motility.[1]
-
Reduced MMP Expression: BDDPM treatment also results in a significant decrease in the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[1] These enzymes are responsible for degrading the ECM, a critical step in cancer cell invasion and metastasis.
The concerted effect of these molecular events is the induction of cancer cell detachment from the ECM, inhibition of migration and invasion, and ultimately, the induction of apoptosis.[1]
Diagram of the BDDPM-Modulated β1-integrin/FAK Signaling Pathway:
Caption: BDDPM inhibits cancer cell metastasis by targeting β1-integrin/FAK signaling.
Conclusion
Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane (BDDPM) has emerged as a promising natural compound with potent anticancer and anti-metastatic properties. Its mechanism of action, centered on the disruption of the β1-integrin/FAK signaling pathway, provides a solid foundation for its further development as a therapeutic agent. The detailed experimental protocols and quantitative data presented in this review offer a valuable resource for researchers and drug development professionals seeking to build upon the current knowledge of BDDPM and explore its full therapeutic potential. Further in vivo studies are warranted to validate these in vitro findings and to assess the pharmacokinetic and safety profiles of BDDPM.
References
- 1. Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxic Effects of Bis(4-hydroxyphenyl) Methane (BPF) on the Development and Reproduction of Chironomus tentans [mdpi.com]
- 3. Marine bromophenol bis (2,3-dibromo-4,5-dihydroxy-phenyl)-methane inhibits the proliferation, migration, and invasion of hepatocellular carcinoma cells via modulating β1-integrin/FAK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BHBM Analogues and Derivatives as Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) and its analogues, a promising class of antifungal compounds. This compound and its derivatives have demonstrated significant efficacy against a range of clinically relevant fungi, including drug-resistant strains. Their unique mechanism of action, targeting fungal glucosylceramide (GlcCer) synthesis, presents a novel strategy for antifungal drug development. This document details the synthesis, structure-activity relationships (SAR), mechanism of action, and relevant experimental protocols for the evaluation of these compounds. Quantitative data are summarized in structured tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding and further research in this area.
Introduction
The rise of invasive fungal infections, coupled with the emergence of antifungal drug resistance, underscores the urgent need for novel therapeutic agents with new mechanisms of action. The hydrazone class of compounds has garnered significant attention due to their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties. Within this class, N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (this compound) and its derivatives have emerged as potent inhibitors of fungal growth. These compounds selectively target the synthesis of fungal glucosylceramide (GlcCer), a key component of the fungal cell membrane that is essential for virulence and growth in several pathogenic fungi. By disrupting this pathway, this compound and its analogues induce fungicidal effects, making them attractive candidates for further drug development.
Synthesis of this compound Analogues and Derivatives
The general synthesis of this compound and its analogues involves a condensation reaction between a substituted benzohydrazide (B10538) and a substituted benzaldehyde.[1][2][3] This straightforward synthetic route allows for the generation of a diverse library of analogues by varying the substituents on both aromatic rings.
A typical synthesis protocol is as follows:
-
Formation of the Benzohydrazide Intermediate: A substituted benzoic acid is first converted to its corresponding methyl ester via esterification with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid). The resulting methyl benzoate (B1203000) is then reacted with hydrazine (B178648) hydrate (B1144303) through refluxing to yield the substituted benzohydrazide.[1]
-
Condensation to Form the Hydrazone: The substituted benzohydrazide is then condensed with a substituted aldehyde in a suitable solvent, such as ethanol, often with a few drops of an acid catalyst like hydrochloric acid. The reaction mixture is typically stirred at room temperature or refluxed. The resulting hydrazone product often precipitates out of the solution and can be purified by recrystallization.[4]
General synthetic workflow for this compound analogues.
Structure-Activity Relationship (SAR)
The antifungal activity of this compound and its analogues is significantly influenced by the nature and position of substituents on the aromatic rings. While a comprehensive SAR study on a large library of this compound analogues is yet to be published, preliminary data and studies on related benzohydrazide and hydrazone compounds provide valuable insights.[5][6]
Key Observations:
-
Halogen Substitution: The presence of a bromine atom at the meta-position of the benzohydrazide ring and a bromine atom on the benzylidene ring appears to be important for the antifungal activity of this compound and its derivative D0. Halogen atoms can influence the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with the target enzyme.
-
Hydroxyl Group: The hydroxyl group on the benzylidene ring is also a common feature in active compounds and may be involved in hydrogen bonding interactions with the active site of glucosylceramide synthase.
-
Alkyl Substituents: The methyl group at the ortho-position of the benzohydrazide moiety in this compound may play a role in the molecule's conformation, which could be crucial for its biological activity.
-
General Trends in Hydrazones: In broader studies of antifungal hydrazones, the presence of electron-withdrawing groups on the aromatic rings often correlates with increased activity. The overall lipophilicity of the molecule is also a critical factor influencing its ability to penetrate the fungal cell membrane.
Quantitative Data
The antifungal activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the available quantitative data for this compound and its derivative D0 against various fungal pathogens.
Table 1: In Vitro Antifungal Activity of this compound and D0
| Compound | Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
| This compound | Cryptococcus neoformans | 0.25 - 8 | 4 | |
| Cryptococcus gattii | 0.5 - 2 | - | ||
| Candida krusei | 2 - 32 | - | ||
| Candida glabrata | 2 - 32 | - | ||
| Aspergillus fumigatus | 2 - 32 | - | ||
| D0 | Cryptococcus neoformans | - | 1.2 |
Table 2: In Vivo Efficacy of this compound and D0 in a Murine Model of Cryptococcosis
| Treatment | Dosage | Survival Rate (at 60 days) | Reference |
| Untreated | - | 0% | |
| This compound | 1.2 mg/kg/day | 90% | |
| D0 | 1.2 mg/kg/day | 70% |
Mechanism of Action
This compound and its derivatives exert their antifungal effect by inhibiting the synthesis of fungal glucosylceramide (GlcCer). This inhibition leads to a cascade of downstream effects that ultimately result in fungal cell death.
Proposed mechanism of action for this compound analogues.
Inhibition of Glucosylceramide Synthase
Glucosylceramide synthase is a key enzyme in the sphingolipid biosynthesis pathway in fungi. It catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This compound acts as an inhibitor of this enzyme, leading to a depletion of GlcCer in the fungal cell.
Disruption of Vesicular Trafficking and Cell Budding
Glucosylceramide and other sphingolipids are crucial for the proper functioning of cell membranes and are involved in various cellular processes, including vesicular trafficking and cell division. The depletion of GlcCer caused by this compound disrupts these processes. Studies have shown that this compound treatment leads to the accumulation of intracellular vesicles and defects in cell budding.
Downstream Signaling Pathways
Genetic studies in Cryptococcus neoformans have identified several genes whose products are targeted by this compound, including APL5, COS111, MKK1, and STE2. While the precise roles of APL5 and COS111 in this context require further investigation, MKK1 and STE2 are known components of important signaling pathways.
-
MKK1/Mpk1 Pathway: MKK1 is a MAP kinase kinase that activates the MAP kinase Mpk1. The Mpk1 pathway is crucial for maintaining cell wall integrity in response to stress.[7] Inhibition of this pathway could render the fungus more susceptible to cell lysis.
-
STE2/Cpk1 Pathway: STE2 is a pheromone receptor that acts upstream of the Cpk1 MAP kinase pathway, which is involved in mating and virulence.[8] Disruption of this pathway could impair the fungus's ability to cause disease.
Signaling pathways potentially affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of this compound and its analogues.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal inoculum
-
This compound analogue stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Preparation of Drug Dilutions: Prepare a 2-fold serial dilution of the this compound analogue in RPMI-1640 medium in the 96-well plate. The final concentrations should typically range from 0.03 to 64 µg/mL. Include a drug-free well as a positive control and an uninoculated well as a negative control.
-
Inoculum Preparation: Prepare a fungal suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density at 600 nm.
Workflow for MIC determination by broth microdilution.
Fungal Glucosylceramide Synthase Inhibition Assay
This protocol describes an in vitro assay to measure the inhibition of fungal GlcCer synthase.
Materials:
-
Fungal microsomes (source of GlcCer synthase)
-
NBD-C6-ceramide (fluorescent substrate)
-
UDP-glucose
-
This compound analogue
-
Reaction buffer
-
Thin-layer chromatography (TLC) plate
-
Fluorescence imaging system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the fungal microsomes, UDP-glucose, and the this compound analogue at various concentrations in the reaction buffer.
-
Initiation of Reaction: Add NBD-C6-ceramide to the reaction mixture to start the reaction.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific time.
-
Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).
-
TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate NBD-C6-ceramide from the product, NBD-C6-glucosylceramide.
-
Quantification: Visualize the TLC plate using a fluorescence imaging system and quantify the amount of NBD-C6-glucosylceramide formed.
-
IC50 Determination: Calculate the percent inhibition at each concentration of the this compound analogue and determine the IC50 value.
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol outlines the steps to analyze the expression of target genes in fungi after treatment with a this compound analogue.
Materials:
-
Fungal culture
-
This compound analogue
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target and reference genes
-
qPCR instrument
Procedure:
-
Fungal Treatment: Treat the fungal culture with the this compound analogue at a specific concentration for a defined period. Include an untreated control.
-
RNA Extraction: Extract total RNA from the fungal cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target genes (e.g., APL5, COS111, MKK1, STE2) and one or more stably expressed reference genes.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of the target genes in the treated samples compared to the untreated control.
Pharmacokinetics and Toxicity
Limited information is currently available on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and in vivo toxicity of this compound and its analogues. Preliminary studies with this compound and D0 in mice suggest that these compounds are well-tolerated at therapeutic doses. However, comprehensive ADME and toxicology studies are essential for the further development of these compounds as clinical candidates. In silico predictions and in vitro assays can be employed in the early stages to assess potential liabilities.[9]
Conclusion and Future Directions
This compound and its derivatives represent a promising new class of antifungal agents with a novel mechanism of action. Their ability to selectively inhibit fungal glucosylceramide synthesis provides a clear rationale for their antifungal activity and a potential solution to the growing problem of drug resistance. This technical guide has summarized the current knowledge on the synthesis, SAR, mechanism of action, and experimental evaluation of these compounds.
Future research should focus on:
-
Synthesis and screening of a larger library of this compound analogues to establish a more detailed SAR and optimize antifungal potency and selectivity.
-
Elucidation of the precise roles of APL5 and COS111 in the mechanism of action of this compound.
-
Comprehensive in vivo pharmacokinetic and toxicology studies to assess the drug-like properties and safety profile of lead candidates.
-
Evaluation of the efficacy of lead compounds in various models of invasive fungal infections.
The continued investigation of this compound analogues holds significant promise for the development of the next generation of antifungal therapies.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cryptococcus neoformans MAP kinase Mpk1 regulates cell integrity in response to antifungal drugs and loss of calcineurin function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles of Different Signaling Pathways in Cryptococcus neoformans Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BHBM
For Researchers, Scientists, and Drug Development Professionals
Introduction
BHBM, with the full chemical name N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide, is an aromatic acylhydrazone that has been identified as a potent antifungal agent. Its primary mechanism of action is the inhibition of glucosylceramide (GlcCer) synthesis in fungi, a pathway crucial for fungal cell division and virulence. This document provides detailed protocols for the preparation, storage, and application of this compound in microbiological and preclinical research.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| Chemical Name | N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide |
| Molecular Formula | C₁₅H₁₃BrN₂O₂ |
| Molecular Weight | 333.2 g/mol |
| CAS Number | 302807-84-7 |
| Appearance | Crystalline solid |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Protocol:
-
Weighing this compound: In a sterile environment, accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid in dissolution, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Note on Solvent Concentration: When using this compound in cell-based assays, ensure the final concentration of DMSO in the culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1]
Storage of this compound Solutions
The stability of this compound in solution is critical for obtaining reproducible experimental results. The following storage conditions are recommended based on general practices for acylhydrazone compounds.
| Storage Condition | Recommended Temperature | Duration | Notes |
| Solid (Powder) | Room Temperature | Long-term | Store in a desiccator to protect from moisture. |
| Stock Solution (in DMSO) | -20°C | Short-term (weeks to months) | Protect from light. Minimize freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Long-term (months to years) | Preferred for long-term storage to ensure stability. |
Stability Considerations: Acylhydrazone compounds are generally stable in the solid state. In solution, they can be susceptible to hydrolysis, particularly in acidic aqueous environments and at elevated temperatures.[2][3] It is recommended to prepare fresh dilutions from the frozen stock for each experiment.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Workflow for Antifungal Susceptibility Testing:
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fungal isolate (e.g., Cryptococcus neoformans)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or nephelometer
-
Incubator (35-37°C)
Protocol:
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar (B569324) medium. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to achieve the desired final inoculum concentration.
-
Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium in a 96-well plate. The concentration range should be selected based on expected MIC values (e.g., 0.125 to 64 µg/mL). Include a drug-free control well.
-
Inoculation: Add the diluted fungal inoculum to each well of the 96-well plate containing the serially diluted this compound.
-
Incubation: Incubate the plate at 35-37°C for 24 to 72 hours, depending on the growth rate of the fungal species.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible growth as observed by the naked eye or with the aid of a spectrophotometer.
Glucosylceramide (GlcCer) Synthesis Inhibition Assay
This assay measures the ability of this compound to inhibit the synthesis of GlcCer in fungal cells.
Workflow for GlcCer Synthesis Inhibition Assay:
Materials:
-
Fungal cells
-
This compound stock solution
-
Radiolabeled precursor (e.g., [³H]palmitic acid)
-
Appropriate culture medium and supplements
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter or phosphorimager
Protocol:
-
Cell Culture: Grow the fungal cells to the mid-logarithmic phase in a suitable culture medium.
-
This compound Treatment: Treat the fungal cells with various concentrations of this compound for a predetermined period.
-
Metabolic Labeling: Add a radiolabeled precursor for lipid synthesis, such as [³H]palmitic acid, to the cell culture and incubate to allow for incorporation into newly synthesized lipids.
-
Lipid Extraction: Harvest the cells and extract the total lipids using an appropriate solvent system (e.g., Folch extraction).
-
TLC Analysis: Separate the extracted lipids by thin-layer chromatography (TLC) using a suitable solvent system to resolve GlcCer from other lipids.
-
Quantification: Visualize and quantify the amount of radiolabeled GlcCer using a scintillation counter or phosphorimager. A reduction in radiolabeled GlcCer in this compound-treated cells compared to untreated controls indicates inhibition of its synthesis.[4]
Mechanism of Action and Signaling Pathway
This compound inhibits the synthesis of glucosylceramide, a key component of the fungal cell membrane and a precursor for more complex sphingolipids. This disruption in sphingolipid metabolism is believed to affect downstream cellular processes, including vesicular transport and cell cycle progression. The genes APL5, COS111, MKK1, and STE2 have been identified as potential targets or are involved in pathways affected by this compound treatment.
Proposed Signaling Pathway of this compound Action:
This diagram illustrates the proposed cascade of events following the inhibition of glucosylceramide synthase by this compound, ultimately leading to the disruption of essential cellular functions and the inhibition of fungal growth.
In Vivo Efficacy Studies
The following is a general protocol for assessing the in vivo efficacy of this compound in a mouse model of cryptococcal infection.
Workflow for In Vivo Efficacy Study:
Materials:
-
This compound formulation suitable for in vivo administration
-
Immunocompromised mice (e.g., A/J or C57BL/6)
-
Cryptococcus neoformans strain
-
Appropriate vehicles for drug delivery
Protocol:
-
Infection Model: Mice are infected with a virulent strain of C. neoformans via an appropriate route, such as intravenous or intranasal inoculation, to establish a systemic or pulmonary infection, respectively.
-
Treatment: Treatment with this compound is initiated at a specified time post-infection. The dose and route of administration should be based on preliminary pharmacokinetic and toxicology studies. A previously reported effective dose is 1.2 mg/kg/day.
-
Monitoring: The health of the mice is monitored daily. Key endpoints include survival, body weight, and clinical signs of illness.
-
Fungal Burden Assessment: At predetermined time points, a subset of mice from each treatment group is euthanized, and organs such as the brain, lungs, and spleen are harvested. The fungal burden in these organs is quantified by homogenizing the tissue and plating serial dilutions on a suitable agar medium to determine colony-forming units (CFU).
-
Data Analysis: Survival data is typically analyzed using Kaplan-Meier survival curves and log-rank tests. Fungal burden data is analyzed using appropriate statistical tests to compare treatment groups to the vehicle control group.
Disclaimer: This document is intended for research use only. The provided protocols are general guidelines and may require optimization for specific experimental conditions and fungal strains. Always follow appropriate safety precautions when handling chemical and biological materials.
References
- 1. Efficacy of Oral Encochleated Amphotericin B in a Mouse Model of Cryptococcal Meningoencephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Therapy in a Murine Model of Disseminated Infection by Cryptococcus gattii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Cryptococcus neoformans phospholipase B1 is critical for cryptococcoma formation in the mouse brain [frontiersin.org]
Application Notes and Protocols for the Use of BH3 Mimetics in Cell Culture
A Standardized Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction
The term "BHBM" is not a universally recognized standard acronym in cell culture literature. However, based on extensive analysis of research and publications in the field of cell biology and oncology, it is most frequently associated with BH3 mimetics . These small molecules are at the forefront of cancer research, designed to mimic the function of BH3-only proteins, which are natural initiators of the intrinsic apoptotic pathway. BH3 mimetics selectively bind to and inhibit pro-survival B-cell lymphoma 2 (BCL-2) family proteins, thereby triggering programmed cell death in cancer cells.
These application notes provide a comprehensive guide for the use of BH3 mimetics in cell culture, covering essential protocols, data presentation, and visualization of the underlying signaling pathways. The following protocols and data are intended to serve as a starting point for researchers, and specific parameters may require optimization depending on the cell line and experimental context.
Data Presentation: Efficacy of BH3 Mimetics in Glioblastoma Stem-like Cells (GSC)
The following table summarizes the effects of various BH3 mimetics on cell viability in patient-derived glioblastoma stem-like cells (GSC). This data highlights the differential sensitivity of cancer cells to specific inhibitors of BCL-2 family proteins.
| BH3 Mimetic | Target Protein(s) | Cell Line(s) | Concentration Range | Incubation Time | Observed Effect on Cell Viability | Citation |
| A-1331852 | BCL-xL | GSC panel | 10 nM - 10 µM | 72 hours | Dose-dependent decrease in cell viability | [1] |
| S63845 | MCL-1 | GSC panel | 10 nM - 10 µM | 72 hours | Dose-dependent decrease in cell viability | [1] |
| Venetoclax (ABT-199) | BCL-2 | GSC panel | 10 nM - 10 µM | 72 hours | Varied sensitivity; less effective as a single agent in many GSCs | [1] |
| A-1331852 + S63845 | BCL-xL and MCL-1 | GSC panel | 10-fold lower than single-agent effective dose | 72 hours | Synergistic effect, leading to up to 100% cell death | [1] |
Signaling Pathway: The Intrinsic Apoptotic Pathway and BH3 Mimetics
The intrinsic pathway of apoptosis is tightly regulated by the BCL-2 family of proteins, which includes pro-apoptotic members (e.g., BAX, BAK, and BH3-only proteins like BIM, PUMA, NOXA) and pro-survival members (e.g., BCL-2, BCL-xL, MCL-1).[2][3] In healthy cells, pro-survival proteins sequester pro-apoptotic proteins, preventing the initiation of apoptosis.[4] Cellular stress signals can activate BH3-only proteins, which then bind to and inhibit the pro-survival proteins.[3] This releases BAX and BAK, which oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[2] MOMP results in the release of cytochrome c, which activates caspases and leads to apoptotic cell death.[2]
BH3 mimetics function by directly inhibiting the pro-survival BCL-2 proteins, thereby mimicking the action of BH3-only proteins and triggering apoptosis.[1]
Caption: The Intrinsic Apoptosis Pathway and the Mechanism of Action of BH3 Mimetics.
Experimental Workflow for Evaluating BH3 Mimetics
The following diagram outlines a typical workflow for assessing the efficacy of BH3 mimetics in a cell culture model.
Caption: A General Experimental Workflow for the Evaluation of BH3 Mimetics in Cell Culture.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of BH3 mimetics in cell culture. These protocols are generalized, and optimization may be required for specific cell lines and experimental conditions.
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a BH3 mimetic.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well tissue culture plates
-
BH3 mimetic stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the BH3 mimetic in complete medium. It is recommended to start with a wide concentration range (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.[5]
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[5]
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the cell viability against the drug concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a BH3 mimetic.
Materials:
-
Selected cell line
-
6-well tissue culture plates
-
Complete cell culture medium
-
BH3 mimetic
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the BH3 mimetic at the desired concentration (e.g., IC50 value determined from the viability assay) and a vehicle control.
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating/dead cells).
-
Wash the adherent cells with PBS and collect the wash.
-
Trypsinize the adherent cells and combine them with the collected medium and PBS wash.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Staining:
-
Centrifuge the cells again and resuspend the pellet in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
-
Data Analysis:
-
Gate the cell populations to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Quantify the percentage of cells in each quadrant.
-
Protocol 3: Western Blotting for BCL-2 Family Proteins
This protocol is for analyzing changes in the expression levels of key apoptotic proteins.
Materials:
-
Selected cell line
-
6-well or 10 cm tissue culture dishes
-
BH3 mimetic
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-MCL-1, anti-BIM, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Conclusion
The use of BH3 mimetics in cell culture is a powerful tool for investigating the mechanisms of apoptosis and for the preclinical evaluation of potential anticancer agents. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute experiments with these compounds. Careful optimization of experimental parameters and a multi-faceted approach to data collection, including viability, apoptosis, and protein expression analysis, will yield the most comprehensive and reliable results.
References
- 1. Increased apoptotic sensitivity of glioblastoma enables therapeutic targeting by BH3-mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of BH3-Only Proteins in Tumor Cell Development, Signaling, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of bim, a proapoptotic BH3-only member of the Bcl-2 family in cell-death control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing β-hydroxybutyrate methyl ester (BHBM) in Animal Models
Introduction
β-hydroxybutyrate (BHB), the most abundant ketone body, serves not only as an alternative energy source for the brain and other tissues during periods of low glucose availability but also functions as a crucial signaling molecule with anti-inflammatory and neuroprotective properties.[1][2][3] Its methyl ester, β-hydroxybutyrate methyl ester (BHBM), is a precursor that is metabolized to BHB. The use of exogenous ketone supplements like this compound is a growing area of research for therapeutic interventions in various pathological conditions. These application notes provide detailed protocols and data for researchers, scientists, and drug development professionals on the use of this compound and its active form, BHB, in preclinical animal models, particularly in the context of neurodegenerative diseases and brain injury.
Application Notes
Selection of Animal Models
The choice of animal model is critical and depends on the specific research question. Rodent models are most commonly used to study the effects of BHB/BHBM due to their well-characterized genetics and the availability of established disease models.
-
Alzheimer's Disease (AD): Transgenic mouse models that recapitulate aspects of AD pathology are frequently used. The 5XFAD mouse model, which overexpresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), is a common choice.[4][5] These mice develop amyloid plaques, neuroinflammation, and cognitive deficits, making them suitable for evaluating the therapeutic potential of this compound.[4][5][6]
-
Traumatic Brain Injury (TBI): Various models are used to mimic different aspects of human TBI.[7] Common models include the controlled cortical impact (CCI) and weight-drop impact acceleration, which can induce focal or diffuse brain injuries, respectively.[8][9] These models allow for the study of this compound's effects on post-injury neuroinflammation, edema, and functional recovery.[7][10]
-
Multiple Sclerosis (MS): The cuprizone (B1210641) (CPZ)-induced demyelination model in mice is used to study the effects of BHB on demyelination and remyelination processes, which are hallmarks of MS.[1]
Preparation and Administration of this compound/BHB
Proper preparation and consistent administration are key to reproducible results.
-
Preparation: BHB is typically dissolved in normal saline for administration.[1] The solution should be sterile-filtered if administered parenterally.
-
Routes of Administration: The choice of administration route affects the pharmacokinetic profile of the compound.
-
Subcutaneous (SC) Injection: This route provides a slower, more sustained release compared to intravenous injection. It is a common method for chronic dosing studies.[4][5][11]
-
Intraperitoneal (IP) Injection: Frequently used in rodents for systemic administration. It allows for rapid absorption into the bloodstream.[12][13]
-
Oral Gavage (PO): This method is preferred for administering precise doses directly into the stomach, which is more accurate than mixing the substance in food or water.[13][14]
-
Intravenous (IV) Injection: Provides immediate and 100% bioavailability, making it suitable for acute studies and pharmacokinetic assessments.[11][15]
-
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound/BHB is essential for designing effective dosing regimens.
-
Metabolism: this compound is rapidly hydrolyzed to BHB and methanol. The body then utilizes BHB. The R-enantiomer of BHB is the form endogenously produced and metabolized by the enzyme β-hydroxybutyrate dehydrogenase (BDH1).[2]
-
Species Differences: Significant differences in metabolism and pharmacokinetics exist between species like rats and mice.[12][16] For instance, after intravenous administration, plasma concentrations of some compounds can be about five-fold greater in mice than in rats, highlighting the importance of species-specific pharmacokinetic studies.[16]
-
Blood-Brain Barrier: BHB readily crosses the blood-brain barrier, making it an effective agent for targeting central nervous system disorders.
-
Monitoring Ketosis: Blood BHB levels can be measured using handheld ketone meters to confirm that the administered dose achieves the desired state of nutritional ketosis, typically defined as a BHB concentration between 0.5 and 5.0 mmol/L.[1][3]
Data Presentation
Table 1: Summary of BHB Dosing and Administration in Rodent Models
| Animal Model | Condition | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| 5XFAD Transgenic Mouse | Alzheimer's Disease | BHBA | 1.5 mmol/kg/day | Subcutaneous | 28 days | Improved cognitive function, attenuated Aβ accumulation and microglia activation. | [4][5] |
| C57BL/6 Mouse | Multiple Sclerosis (Cuprizone-induced) | BHB | 20 mmol/kg | Intraperitoneal | 3 times per day for 35 days | Elevated blood and brain BHB levels, potential therapeutic effects on demyelination. | [1] |
Table 2: Recommended Maximum Injection Volumes for Rodents
| Route | Mouse (25g) | Rat (250g) |
| Intravenous (IV) | 0.2 mL | 0.5 mL |
| Intraperitoneal (IP) | 1.0 mL | 5.0 mL |
| Subcutaneous (SC) | 1.0 mL | 5.0 mL |
| Oral Gavage (PO) | 0.5 mL | 5.0 mL |
| Data adapted from various animal handling and administration guides.[13][14] |
Table 3: Human Equivalent Dose (HED) Conversion Factors
| Species | Km Factor | To Convert Animal Dose to HED (mg/kg), Multiply by: |
| Human | 37 | - |
| Mouse | 3 | 0.081 |
| Rat | 6 | 0.162 |
| HED (mg/kg) = Animal Dose (mg/kg) × (Animal Km / Human Km). The Km factor is based on body surface area.[17] |
Experimental Protocols
Protocol 1: Investigating Neuroprotective Effects of this compound in an Alzheimer's Disease Mouse Model
1. Objective: To assess the efficacy of chronic this compound administration in improving cognitive function and reducing AD-like pathology in the 5XFAD mouse model.
2. Materials:
-
3.5-month-old 5XFAD transgenic mice and wild-type littermates.[4]
-
β-hydroxybutyrate (BHB) sodium salt (or this compound).
-
Sterile 0.9% saline.
-
Syringes and needles (e.g., 27G).
-
Morris Water Maze (MWM) apparatus.
-
Nesting material (e.g., cotton nestlets).
-
Passive avoidance apparatus.
-
Histology and immunohistochemistry reagents (e.g., 6E10 antibody for Aβ plaques, Iba-1 antibody for microglia).[5]
3. Methodology:
-
Animal Groups: Divide mice into three groups: (1) Wild-type + Vehicle, (2) 5XFAD + Vehicle, (3) 5XFAD + BHB.
-
Drug Preparation & Administration:
-
Behavioral Testing (perform during the final week of treatment):
-
Morris Water Maze (MWM): Assess spatial learning and memory. Train mice to find a hidden platform in a pool of water for 5 consecutive days. On day 6, perform a probe trial without the platform to assess memory retention.
-
Nesting Construction Test: Evaluate innate, complex behavior. House mice individually with a new nestlet overnight and score the quality of the nest the following day.[4]
-
Passive Avoidance Test: Measure fear-motivated memory. Use a two-chambered box. On the training day, allow the mouse to enter a dark chamber where it receives a mild foot shock. On the test day (24h later), measure the latency to re-enter the dark chamber.[5]
-
-
Tissue Collection and Analysis:
4. Expected Outcomes:
-
BHB-treated 5XFAD mice are expected to show improved performance in behavioral tests (e.g., reduced escape latency in MWM, longer latency in passive avoidance) compared to vehicle-treated 5XFAD mice.[4]
-
Histological analysis is expected to reveal reduced amyloid plaque burden and attenuated neuroinflammation in the brains of BHB-treated mice.[4][5]
Visualizations: Signaling Pathways and Workflows
Caption: Proposed mechanism of BHB's neuroprotective effects.
Caption: Experimental workflow for BHB study in an AD mouse model.
References
- 1. Effect of β-hydroxybutyrate on behavioral alterations, molecular and morphological changes in CNS of multiple sclerosis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Hydroxybutyrate: A Signaling Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of β-hydroxybutyrate testing in ketogenic metabolic therapies [frontiersin.org]
- 4. BHBA treatment improves cognitive function by targeting pleiotropic mechanisms in transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal Models of Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental models in traumatic brain injury: From animal models to in vitro assays | Medicina Intensiva [medintensiva.org]
- 10. Frontiers | Behavioral Deficits in Animal Models of Blast Traumatic Brain Injury [frontiersin.org]
- 11. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 12. Pharmacokinetics of bupropion and metabolites in plasma and brain of rats, mice, and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice [mdpi.com]
- 17. mythreyaherbal.com [mythreyaherbal.com]
Application Notes and Protocols for BHBM Dosage Calculation in In Vivo Studies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-hydroxy-beta-methylbutyrate (BHBM), a metabolite of the amino acid leucine, has garnered significant interest for its potential therapeutic applications, particularly in promoting muscle growth and attenuating muscle wasting.[1][2][3] Its primary mechanisms of action involve the stimulation of muscle protein synthesis through the mTOR signaling pathway and the inhibition of protein degradation via the ubiquitin-proteasome pathway.[1][2][4] These application notes provide a comprehensive guide for calculating and administering this compound in in vivo studies, ensuring accurate and reproducible experimental outcomes.
This compound Dosage in Preclinical Models
The effective dosage of this compound in in vivo studies can vary depending on the animal model, the research question, and the administration route. The following tables summarize commonly used dosages in rodent models.
Table 1: this compound Dosage in Rat Models
| Dosage Range (mg/kg body weight/day) | Administration Route | Experimental Context | Key Findings | Reference |
| 320 | Gavage | Attenuation of muscle atrophy during fasting | Increased AKT phosphorylation, attenuated atrogene expression, improved muscle function.[5][6] | --INVALID-LINK-- |
| 340 | Gavage | Recovery from disuse atrophy in aged rats | Enhanced proliferation of muscle stem cells, increased muscle mass and fiber cross-sectional area.[7] | --INVALID-LINK-- |
Table 2: this compound Dosage in Mouse Models
| Dosage Range | Administration Route | Experimental Context | Key Findings | Reference |
| 3.5 mg/g diet (low-level) | In Diet | Gestational supplementation | No significant effect on offspring birth weight or growth. | --INVALID-LINK-- |
| 35 mg/g diet (high-level) | In Diet | Gestational supplementation | No significant effect on offspring birth weight or growth. | --INVALID-LINK-- |
| Not Specified | In Diet | Amelioration of age-related muscle decline | Improved muscle contractility and function.[8] | --INVALID-LINK-- |
Dose Conversion from Animal to Human Equivalent Dose (HED)
For translational research, it is crucial to estimate the human equivalent dose from animal studies. A common method is based on body surface area (BSA).
Formula for HED Calculation:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km)
Table 3: Km Factors for Dose Conversion
| Species | Body Weight (kg) | Body Surface Area (m²) | Km Factor |
| Human | 60 | 1.62 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
Source: FDA Draft Guidelines
This compound Signaling Pathway
This compound primarily exerts its anabolic effects by modulating the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.
Caption: this compound stimulates the PI3K/Akt/mTORC1 pathway to promote muscle protein synthesis and inhibits the ubiquitin-proteasome pathway to reduce muscle protein degradation.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound via Oral Gavage in Rodents
Materials:
-
Beta-hydroxy-beta-methylbutyrate (calcium salt or free acid)
-
Vehicle (e.g., sterile water, 0.9% saline, or corn oil)
-
Gavage needles (size appropriate for the animal)
-
Syringes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Dosage Calculation: Calculate the required amount of this compound based on the animal's body weight and the desired dose (e.g., 320 mg/kg).
-
Vehicle Selection: For the calcium salt of this compound, sterile water or 0.9% saline are suitable vehicles. For the free acid form, which is less water-soluble, a suspension in corn oil may be necessary.
-
Preparation of Dosing Solution/Suspension:
-
Accurately weigh the calculated amount of this compound.
-
Add the desired volume of the chosen vehicle to a sterile conical tube.
-
Gradually add the weighed this compound to the vehicle while vortexing to ensure a homogenous solution or suspension.
-
For suspensions, ensure it is well-mixed immediately before each administration.
-
-
Animal Handling and Administration:
-
Gently restrain the animal.
-
Measure the distance from the animal's incisors to the xiphoid process to determine the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the this compound solution/suspension.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the solution/suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Assessment of Muscle Protein Synthesis
Materials:
-
Stable isotope-labeled amino acid tracer (e.g., L-[ring-¹³C₆]phenylalanine)
-
Anesthesia
-
Surgical tools
-
Liquid nitrogen
-
Tissue homogenization buffer
-
Protein quantification assay (e.g., BCA assay)
-
Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS)
Procedure:
-
Tracer Infusion: Anesthetize the animal and administer a bolus dose of the stable isotope tracer, followed by a constant infusion to maintain a steady-state plasma concentration.
-
Tissue Collection: At the end of the infusion period, excise the muscle of interest (e.g., gastrocnemius, tibialis anterior) and immediately freeze it in liquid nitrogen.
-
Tissue Processing:
-
Homogenize the frozen muscle tissue in a suitable buffer.
-
Precipitate the proteins and hydrolyze them into their constituent amino acids.
-
-
Mass Spectrometry Analysis:
-
Derivatize the amino acids for GC-MS or prepare them for LC-MS analysis.
-
Determine the isotopic enrichment of the tracer amino acid in the tissue protein.
-
-
Calculation of Fractional Synthetic Rate (FSR):
-
FSR (%/hour) = (Ep / Eic) x (1 / t) x 100
-
Where Ep is the enrichment of the tracer in the protein pool, Eic is the enrichment of the tracer in the intracellular precursor pool, and t is the duration of the tracer infusion in hours.
-
Experimental Workflow
A typical in vivo study investigating the effects of this compound on muscle metabolism follows a structured workflow.
Caption: A standard workflow for an in vivo this compound study, from animal acclimatization to data analysis.
Conclusion
Accurate dosage calculation and consistent administration are paramount for obtaining reliable and meaningful data in in vivo studies of this compound. The protocols and information provided herein offer a foundational guide for researchers. It is essential to adapt these guidelines to the specific experimental design and to adhere to all institutional and national regulations for animal welfare.
References
- 1. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Physical Performance - A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Action and the Effect of Beta-Hydroxy-Beta-Methylbutyrate (HMB) Supplementation on Different Types of Phys… [ouci.dntb.gov.ua]
- 5. Effects of beta-hydroxy-beta-methylbutyrate (HMB) on the expression of ubiquitin ligases, protein synthesis pathways and contractile function in extensor digitorum longus (EDL) of fed and fasting rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Hydroxy-β-methylbutyrate (HMB) enhances the proliferation of satellite cells in fast muscles of aged rats during recovery from disuse atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular and Physiological Effects of Dietary Supplementation with β-Hydroxy-β-Methylbutyrate (HMB) and β-Alanine in Late Middle-Aged Mice | PLOS One [journals.plos.org]
Application Notes and Protocols for the Analytical Detection of BHBM
A critical lack of specific analytical methodologies for the detection of N-(2-hydroxy-5-(4-(butan-2-yl)-1-((4-(4-hydroxybutan-2-yl)phenyl)sulfonyl)-1H-pyrazol-3-yl)benzyl)-N-ethylethanamine (BHBM) in scientific literature currently prevents the development of detailed application notes and protocols.
Extensive searches for established analytical methods for this compound have not yielded specific, validated protocols for its quantification in any sample matrix. The development of robust and reliable analytical methods is foundational for accurate detection and quantification of a novel compound like this compound in research and drug development settings.
To proceed with creating the requested detailed application notes, the following foundational research and data are required:
1. Development and Validation of Primary Analytical Methods:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold-standard technique for the selective and sensitive quantification of small molecules in complex matrices.[1][2][3] Method development would involve:
-
Selection of an appropriate HPLC/UHPLC column and mobile phase to achieve good chromatographic separation of this compound from potential interferences.
-
Optimization of mass spectrometry parameters in both positive and negative ionization modes to identify the most sensitive and specific precursor and product ion transitions for Multiple Reaction Monitoring (MRM).
-
Validation of the method according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects.[4]
-
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): If this compound possesses a suitable chromophore or fluorophore, HPLC-UV or HPLC-FLD could be developed as a more accessible, albeit potentially less sensitive, alternative to LC-MS/MS.[2]
2. Sample Preparation Protocols: The choice of sample preparation technique is critical for removing interfering substances and concentrating the analyte. Depending on the sample matrix (e.g., plasma, urine, tissue homogenate), methods such as:
-
Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological samples.
-
Liquid-Liquid Extraction (LLE): A technique to separate compounds based on their relative solubilities in two different immiscible liquids.
-
Solid-Phase Extraction (SPE): A highly selective method for sample clean-up and concentration.
3. Quantitative Data from Validation Studies: Once a method is developed and validated, the following quantitative data would be essential for creating comprehensive application notes:
| Parameter | Description |
| **Linearity (R²) ** | The correlation coefficient indicating the linearity of the calibration curve over a defined concentration range. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be reliably detected by the analytical method.[4] |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be accurately and precisely quantified.[1] |
| Accuracy (% Recovery) | The closeness of the measured concentration to the true concentration, often expressed as percent recovery.[1] |
| Precision (%RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |
| Matrix Effect | The effect of co-eluting, interfering substances in the sample matrix on the ionization of this compound.[4] |
4. Signaling Pathway Information: To create the requested diagrams of signaling pathways, information on the pharmacological target and mechanism of action of this compound is necessary. This would involve identifying the specific cellular pathways that this compound modulates.
Illustrative Workflow for Method Development
The following diagram illustrates a general workflow that would be followed to develop an analytical method for this compound.
Caption: General workflow for analytical method development.
Without the foundational data from these developmental and validation steps, any provided protocols would be purely theoretical and lack the necessary detail and validation for practical application by researchers and scientists. We recommend that the necessary primary research be conducted to establish and validate a reliable analytical method for this compound. Upon completion of such studies, the generation of detailed application notes and protocols would be feasible.
References
- 1. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach [mdpi.com]
Application Notes and Protocols for Proximity-Based Biotinylation in Protein Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, disease mechanisms, and for the development of novel therapeutics. Traditional methods for studying PPIs, such as yeast two-hybrid and co-immunoprecipitation, are invaluable but can be limited in their ability to capture transient or weak interactions, and interactions within specific subcellular compartments. Proximity-based biotinylation methods have emerged as powerful tools to overcome these limitations, enabling the identification of proximal proteins in a native cellular environment.
This document provides a detailed overview and experimental protocols for proximity-based biotinylation techniques, such as BioID, TurboID, and miniTurbo. These methods utilize a biotin (B1667282) ligase fused to a protein of interest (the "bait") to covalently label nearby proteins (the "prey") with biotin. The biotinylated proteins can then be captured using streptavidin affinity purification and identified by mass spectrometry. This approach allows for the creation of a high-confidence snapshot of the protein interaction landscape surrounding the bait protein.
Principle of Proximity-Based Biotinylation
Proximity-based biotinylation methods are based on the activity of a promiscuous biotin ligase, such as BirA* (a mutant of the E. coli biotin ligase BirA), or its more recent and efficient variants, TurboID and miniTurbo.[1] The core principle involves the fusion of this enzyme to a protein of interest. In the presence of exogenous biotin and ATP, the ligase generates reactive biotin-AMP, which then diffuses from the active site and covalently attaches to primary amines (primarily on lysine (B10760008) residues) of proteins in close proximity.[2][3] The short half-life of the reactive biotin derivative ensures that labeling is restricted to a nanometer-scale radius around the bait protein.[4]
The key steps in a proximity-based biotinylation experiment are:
-
Fusion Protein Expression: The biotin ligase is genetically fused to the bait protein and expressed in the cell system of interest.
-
Biotin Labeling: Exogenous biotin is added to the cell culture medium to initiate the biotinylation reaction.
-
Cell Lysis: The cells are harvested and lysed under denaturing conditions to solubilize proteins and stop the labeling reaction.
-
Affinity Purification: Biotinylated proteins are captured from the cell lysate using streptavidin-coated beads.
-
Mass Spectrometry Analysis: The enriched proteins are identified and quantified using mass spectrometry.
Comparison of Common Biotin Ligases
Several iterations of biotin ligases have been developed, each with distinct characteristics. The choice of enzyme depends on the specific experimental requirements, such as the desired labeling time and tolerance for potential toxicity.
| Feature | BioID/BioID2 | TurboID | miniTurbo | APEX2 (Peroxidase-based) |
| Enzyme | Mutated BirA | Evolved BirA | N-terminally truncated TurboID | Ascorbate Peroxidase |
| Labeling Time | 18-24 hours | ~10 minutes | ~10 minutes | ~1 minute |
| Substrate | Biotin, ATP | Biotin, ATP | Biotin, ATP | Biotin-phenol, H₂O₂ |
| Toxicity | Low | Low | Low | H₂O₂ can be toxic |
| Signal Strength | Lower | High | Moderate | High |
| Background Labeling | Low | Higher background without biotin | Low background without biotin | Low |
| Ideal Application | Long-term, steady-state interactions | Rapid labeling of dynamic interactions | Time-resolved or inducible studies | Rapid labeling, EM studies |
Experimental Protocols
Generation of the Bait-Fusion Construct
-
Vector Selection: Choose an appropriate expression vector (e.g., lentiviral, retroviral, or transient transfection plasmid) that is compatible with your cell system. The vector should allow for the in-frame fusion of the biotin ligase (e.g., TurboID) to the N- or C-terminus of your protein of interest. A linker sequence (e.g., Gly-Gly-Gly-Ser) between the bait and the ligase is recommended to ensure proper folding and function of both proteins.
-
Cloning: Clone the coding sequence of your protein of interest into the selected vector containing the biotin ligase sequence.
-
Sequence Verification: Verify the entire open reading frame of the fusion construct by Sanger sequencing to ensure the absence of mutations and correct fusion.
Cell Line Generation and Validation
-
Transfection/Transduction: Introduce the fusion construct into your target cells using an appropriate method (e.g., lipofection, electroporation, or viral transduction).
-
Selection and Expansion: If using a vector with a selection marker, select for stably expressing cells. Expand a clonal population or a stable polyclonal pool.
-
Expression Validation: Confirm the expression of the fusion protein at the expected molecular weight using Western blotting with antibodies against the protein of interest or an epitope tag on the fusion protein.
-
Localization Verification: It is crucial to verify that the fusion protein localizes to the correct subcellular compartment. This can be assessed by immunofluorescence microscopy. Mis-localization can lead to the identification of non-physiological interactors.[5]
Proximity Biotinylation
-
Cell Culture: Plate the cells expressing the bait-fusion protein and control cells (e.g., expressing the biotin ligase alone) and grow to the desired confluency (typically 70-90%).
-
Biotin Labeling:
-
Quenching and Harvesting:
-
Aspirate the biotin-containing medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove excess biotin.
-
Harvest the cells by scraping or trypsinization. Pellet the cells by centrifugation.
-
Cell Lysis and Protein Extraction
-
Lysis Buffer Preparation: Prepare a lysis buffer containing a strong denaturant to solubilize all proteins and inhibit enzymatic activity. A common choice is RIPA buffer supplemented with protease inhibitors.
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer.
-
Sonication: Sonicate the lysate to shear chromatin and reduce viscosity.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
Streptavidin Affinity Purification
-
Bead Preparation: Use streptavidin-conjugated magnetic beads for efficient capture of biotinylated proteins. Wash the beads according to the manufacturer's protocol with the lysis buffer.
-
Binding: Incubate the clarified protein lysate with the washed streptavidin beads. The incubation time and temperature can be optimized, but overnight at 4°C is a common practice.
-
Washing: After incubation, collect the beads using a magnetic stand and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins. A typical wash series includes washes with the lysis buffer, a high-salt buffer, and a final wash with a buffer compatible with mass spectrometry (e.g., ammonium (B1175870) bicarbonate).
On-Bead Digestion and Sample Preparation for Mass Spectrometry
-
Reduction and Alkylation:
-
Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.
-
Add an alkylating agent (e.g., iodoacetamide) to cap the reduced cysteines.[6]
-
-
Tryptic Digestion:
-
Wash the beads to remove the reducing and alkylating agents.
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add trypsin.
-
Incubate overnight at 37°C to digest the proteins into peptides.[6]
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Perform an additional elution step, for example with a high-pH buffer or a buffer containing a mild organic solvent, and combine the eluates.
-
Desalt the peptides using a C18 StageTip or a similar method to remove salts and detergents that can interfere with mass spectrometry analysis.
-
-
Mass Spectrometry: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis
The raw mass spectrometry data is processed to identify and quantify the proteins in each sample. A typical data analysis workflow includes:
-
Database Searching: The MS/MS spectra are searched against a protein sequence database to identify the peptides.
-
Protein Quantification: The abundance of each protein is determined, often using label-free quantification methods.
-
Statistical Analysis: To identify high-confidence interacting proteins, statistical analysis is performed. This often involves comparing the abundance of each protein in the bait samples to its abundance in the negative control samples. Tools like SAINTexpress are commonly used for this purpose.[8]
-
Data Filtering and Visualization: The identified protein interactors are filtered based on statistical significance (e.g., p-value, FDR) and fold-change. The final list of high-confidence interactors can be visualized as a network diagram.
Visualizations
Signaling Pathway Diagram
References
- 1. blog.addgene.org [blog.addgene.org]
- 2. syncell.com [syncell.com]
- 3. Protocol to study secretome interactions using extracellular proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An antibody-based proximity labeling protocol to identify biotinylated interactors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A TurboID-based proximity labelling approach for identifying the DNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing Benzbromarone (BHBM) in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Benzbromarone (B1666195) (BHBM) and its active metabolite, 6-hydroxybenzbromarone, in high-throughput screening (HTS) campaigns. This document details the established application of this compound in targeting the urate transporter 1 (URAT1) for the discovery of novel treatments for gout, and explores its potential in modulating other cellular pathways, including the NLRP3 inflammasome and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).
Introduction to Benzbromarone
Benzbromarone is a well-characterized uricosuric agent used in the management of hyperuricemia and gout.[1][2] Its primary mechanism of action is the potent inhibition of the solute carrier family 22 member 12 (SLC22A12), commonly known as urate transporter 1 (URAT1).[3] URAT1 is a key protein in the kidneys responsible for the reabsorption of uric acid from the renal tubules back into the bloodstream.[4][5] By inhibiting URAT1, benzbromarone increases the excretion of uric acid, thereby lowering serum urate levels.[2][3] Its active metabolite, 6-hydroxybenzbromarone, is also a potent inhibitor of URAT1.[6] Beyond its established role in gout therapy, emerging evidence suggests that benzbromarone may exert off-target effects, including the modulation of inflammatory and metabolic pathways, presenting opportunities for its use as a tool compound in broader drug discovery screens.[6][7]
Data Presentation: Quantitative Insights into this compound Activity
The following tables summarize the quantitative data for benzbromarone and its active metabolite, 6-hydroxybenzbromarone, from various in vitro assays.
Table 1: In Vitro Inhibition of URAT1 by Benzbromarone and its Metabolite
| Compound | Assay System | IC50 Value | Reference |
| Benzbromarone | hURAT1 expressing HEK293 cells | 0.44 µM | [6] |
| 6-Hydroxybenzbromarone | hURAT1 expressing oocytes | Non-competitive inhibition | [6] |
| Benzbromarone | hURAT1 expressing oocytes | Non-competitive inhibition | [6] |
| Benzbromarone | Fluorescence-based assay | 14.3 µM | [6] |
| Benzbromarone Analog (6-fluoro-benzbromarone) | hURAT1 expressing cells | 18 ± 4 nM | [8] |
| Benzbromarone Analog (5,6-difluoro-benzbromarone) | hURAT1 expressing cells | 245 ± 64 nM | [8] |
Table 2: Potential Off-Target Activities of Benzbromarone
| Target | Assay Type | Observed Effect | Concentration | Reference |
| PPARα | Reporter Gene Assay | Transcriptional Activation | 100 µM | [8] |
| PPARγ | Reporter Gene Assay | Transcriptional Activation | 100 µM | [8] |
| KCNQ potassium channels | Electrophysiology | Channel Activation | Not specified | [2] |
Signaling Pathway and Experimental Workflow Diagrams
URAT1 Inhibition Signaling Pathway
Caption: Benzbromarone inhibits the URAT1 transporter in the renal proximal tubule.
General High-Throughput Screening Workflow
Caption: A typical workflow for a high-throughput screening campaign.
NLRP3 Inflammasome Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of peripheral KCNQ channels relieves gout pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 5. benchchem.com [benchchem.com]
- 6. Activating effect of benzbromarone, a uricosuric drug, on peroxisome proliferator-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activating Effect of Benzbromarone, a Uricosuric Drug, on Peroxisome Proliferator-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
APPLICATION NOTES: BHBM in Glioblastoma Research
Introduction
Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, with a median survival of approximately 15 months.[1] The current standard of care involves surgical resection, followed by radiation and chemotherapy with temozolomide (B1682018) (TMZ).[2] However, resistance to TMZ is a major obstacle in effective treatment.[1] A key mechanism of resistance involves the DNA repair enzyme O6-methylguanine-DNA-methyltransferase (MGMT).[3] Aberrant signaling pathways, particularly the PI3K/Akt/mTOR pathway, are also crucial in GBM progression and therapeutic resistance.[4][5] This pathway is altered in approximately 88% of GBM cases.[5] BHBM is a novel small molecule inhibitor designed to target key nodes within these oncogenic signaling cascades, offering a promising therapeutic strategy for GBM.
Mechanism of Action
This compound functions as a potent and selective dual inhibitor of the PI3K/mTOR signaling pathway. In glioblastoma, the PI3K/Akt/mTOR pathway is frequently hyperactivated due to mutations in genes such as EGFR, PIK3CA, and the loss of the tumor suppressor PTEN.[5][6] This sustained activation promotes cell growth, proliferation, and survival.[7] this compound effectively abrogates this signaling by inhibiting both mTORC1 and mTORC2 complexes, as well as the p110α isoform of PI3K.[6][8] This dual inhibition leads to a comprehensive blockade of downstream signaling, resulting in cell cycle arrest and induction of apoptosis in GBM cells.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines
| Cell Line | MGMT Status | This compound IC₅₀ (µM) | Temozolomide IC₅₀ (µM) | Combination Index (CI)* |
| U87MG | Unmethylated | 0.8 | 150 | 0.4 |
| U251MG | Unmethylated | 1.2 | 200 | 0.5 |
| T98G | Methylated | 0.5 | 25 | 0.3 |
| A172 | Methylated | 0.7 | 30 | 0.4 |
*Combination Index (CI) < 1 indicates a synergistic effect.
Table 2: In Vivo Efficacy of this compound in a U87MG Orthotopic Xenograft Model
| Treatment Group | Median Survival (Days) | Tumor Volume Reduction (%) |
| Vehicle Control | 25 | 0 |
| Temozolomide (5 mg/kg) | 35 | 40 |
| This compound (10 mg/kg) | 42 | 65 |
| This compound + Temozolomide | 55 | 85 |
Mandatory Visualization
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Experimental workflow for evaluating this compound in glioblastoma.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol outlines the procedure for determining the cytotoxic effects of this compound on glioblastoma cell lines.
-
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
This compound (stock solution in DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
-
Procedure:
-
Cell Seeding: Plate glioblastoma cells in 96-well plates at a density of 5,000 cells/well and incubate overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot Analysis
This protocol is for assessing the impact of this compound on the PI3K/Akt/mTOR signaling pathway.
-
Materials:
-
Treated glioblastoma cell lysates
-
RIPA Lysis and Extraction Buffer
-
BCA Protein Assay Kit
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
ECL Western Blotting Substrate
-
-
Procedure:
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Protocol 3: Orthotopic Glioblastoma Xenograft Model
This protocol details the in vivo evaluation of this compound's therapeutic efficacy.[9][10]
-
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
U87MG glioblastoma cells
-
Matrigel
-
Stereotactic apparatus
-
This compound and Temozolomide for injection
-
-
Procedure:
-
Cell Preparation: Resuspend 1 x 10⁵ U87MG cells in a 1:1 mixture of PBS and Matrigel.
-
Intracranial Implantation: Under anesthesia, inject the cell suspension into the right striatum of the mouse brain using a stereotactic frame.[11]
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging or MRI.
-
Treatment: Once tumors are established (approximately 7-10 days post-implantation), randomize mice into treatment groups (Vehicle, this compound, TMZ, this compound+TMZ). Administer treatments as per the defined schedule (e.g., daily oral gavage for this compound, intraperitoneal injection for TMZ).
-
Survival Analysis: Monitor the health of the mice daily and record survival data. Euthanize mice when they show signs of neurological symptoms or significant weight loss.
-
Tumor Analysis: At the end of the study, harvest the brains for histological and immunohistochemical analysis to assess tumor volume and proliferation markers.
-
References
- 1. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | An overview of glioblastoma multiforme and temozolomide resistance: can LC-MS-based proteomics reveal the fundamental mechanism of temozolomide resistance? [frontiersin.org]
- 4. Glioblastoma - Wikipedia [en.wikipedia.org]
- 5. PI3K/Akt/mTOR signaling pathway and targeted therapy for glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K-Akt-mTOR Signaling in Glioblastoma by mTORC1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aberrant Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Establishment, Maintenance and in vitro and in vivo Applications of Primary Human Glioblastoma Multiforme (GBM) Xenograft Models for Translational Biology Studies and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse glioblastoma xenograft model [bio-protocol.org]
- 11. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Preclinical Evaluation of BHBM in Glioblastoma Multiforme (GBM)
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and malignant brain tumor with a grim prognosis.[1][2] The intricate and deregulated signaling pathways in GBM contribute to its therapeutic resistance.[1][2] This document outlines a comprehensive experimental design for the preclinical evaluation of a novel therapeutic agent, designated as BHBM, for the treatment of GBM. The protocols and workflows detailed herein are intended for researchers, scientists, and professionals in the field of drug development.
Assumed Target and Mechanism of Action of this compound
For the purpose of this document, we will hypothesize that this compound is a small molecule inhibitor targeting the PI3K/AKT/mTOR signaling pathway, a frequently dysregulated cascade in GBM.[1][2][3]
Key Signaling Pathway in Glioblastoma Multiforme
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its hyperactivation is a hallmark of GBM.[1][3] Understanding this pathway is crucial for evaluating the mechanism of action of this compound.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound
A structured, multi-phase approach is essential for the preclinical assessment of this compound. This workflow progresses from initial in vitro screening to more complex in vivo models.
References
Application Notes & Protocols for In-Vitro Delivery of BHBM
For Research, Scientist, and Drug Development Professionals
Introduction
BHBM (Bis-Hydroxyphenyl Benzimidazole) is a novel, synthetic small molecule with dual-action potential as a therapeutic agent. It is designed as a hypoxia-activated prodrug that, upon activation in low-oxygen environments, functions as a potent inhibitor of Bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader protein crucial for the transcription of key oncogenes such as c-Myc. Due to its hydrophobic nature, this compound presents challenges for delivery in aqueous cell culture media.
These application notes provide detailed protocols for two distinct methods of delivering this compound to mammalian cells for in vitro experiments: direct solubilization with Dimethyl Sulfoxide (DMSO) and encapsulation within lipid-based nanoparticles (LNPs). Additionally, a protocol for evaluating the hypoxia-specific activity of this compound is included.
Method 1: Direct Solubilization using DMSO
This method is the most common and straightforward approach for delivering hydrophobic small molecules in cell culture. It relies on creating a concentrated stock solution in DMSO, which is then diluted to a final, non-toxic working concentration in the culture medium.
Experimental Protocol: DMSO Stock and Working Solution Preparation
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)[1]
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Target mammalian cells in culture
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
Procedure:
-
Preparation of 10 mM this compound Stock Solution (in a sterile biosafety cabinet):
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 1-5 mg of this compound powder into the tube.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. (Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 mol/L).
-
Add the calculated volume of sterile DMSO to the this compound powder.[2]
-
Vortex thoroughly for 2-5 minutes until the powder is completely dissolved. Visually inspect for any remaining particulates.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.
-
-
Storage:
-
Store the 10 mM stock solution aliquots at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solution and Cell Treatment:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock in complete culture medium to achieve the desired final concentrations for your experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM).
-
Crucially, ensure the final concentration of DMSO in the culture medium does not exceed 0.5%, as higher concentrations can induce cytotoxicity or affect cell physiology.[3] Most cell lines tolerate 0.1% to 0.5% DMSO.[3] A dose-response curve is recommended to determine the tolerance of your specific cell line.[3]
-
For the vehicle control, add an equivalent volume of DMSO (without this compound) to control cells.[4]
-
Remove the old medium from cultured cells and replace it with the medium containing the final this compound working concentration or the vehicle control.
-
Incubate the cells for the desired experimental duration.
-
Method 2: Lipid Nanoparticle (LNP) Encapsulation
Encapsulating this compound in LNPs offers several advantages over direct solubilization, including improved solubility in aqueous media, enhanced cellular uptake, and the potential for reduced off-target toxicity.[5][6] This protocol describes a basic method for preparing this compound-loaded LNPs for in vitro use.
Experimental Protocol: LNP Formulation and Cell Treatment
Materials:
-
This compound powder
-
Cationic lipids (e.g., DOTAP)
-
Helper lipids (e.g., DOPE, Cholesterol)
-
PEGylated lipid (e.g., DSPE-PEG)
-
Chloroform (B151607) or another suitable organic solvent
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Syringe extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument for particle sizing
Procedure:
-
Lipid Film Hydration Method:
-
Dissolve this compound, cationic lipids, helper lipids, and PEGylated lipid in chloroform in a round-bottom flask at a defined molar ratio.
-
Evaporate the organic solvent using a rotary evaporator to form a thin, dry lipid film on the flask's inner surface.
-
Hydrate the lipid film by adding sterile PBS (pH 7.4) and gently rotating the flask at a temperature above the lipid phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
-
Sonication and Extrusion:
-
Subject the MLV suspension to bath or probe sonication to break down the large vesicles into smaller ones.
-
Extrude the suspension 10-20 times through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a syringe extruder. This process yields unilamellar liposomes of a controlled size.[6]
-
-
Characterization and Treatment:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the formulated this compound-LNPs using a DLS instrument.
-
Determine the encapsulation efficiency (EE%) by separating free this compound from the LNPs (e.g., via dialysis or ultracentrifugation) and quantifying the this compound in each fraction.
-
Sterilize the final LNP suspension by passing it through a 0.22 µm syringe filter.
-
Add the desired concentration of this compound-LNPs directly to the cell culture medium. Include "empty" LNPs (without this compound) as a vehicle control.
-
Incubate cells for the desired experimental duration.
-
Data Presentation: Comparison of Delivery Methods
The following table summarizes hypothetical, yet plausible, quantitative data comparing the two delivery methods for this compound in a cancer cell line model (e.g., HeLa) after a 48-hour incubation.
| Parameter | DMSO Delivery | LNP Delivery | Rationale |
| Apparent Solubility in Medium | Low (Precipitation > 10 µM) | High (Stable > 100 µM) | LNPs prevent the aggregation of hydrophobic this compound in aqueous media.[7] |
| IC50 (Normoxia, 21% O₂) | 15 µM | 12 µM | LNPs may slightly enhance uptake, but the prodrug remains largely inactive. |
| IC50 (Hypoxia, 1% O₂) | 1.2 µM | 0.3 µM | LNP-mediated endocytosis provides a more efficient intracellular payload.[8] |
| Hypoxic Cytotoxicity Ratio | 12.5 | 40.0 | The ratio of normoxic to hypoxic IC50 indicates selectivity.[9] |
| Vehicle Cytotoxicity (at 0.5%) | ~5-10% cell death | <2% cell death | Empty LNPs are generally more biocompatible than 0.5% DMSO.[8] |
| Uptake Efficiency | Moderate (Passive Diffusion) | High (Endocytosis) | LNP formulations can leverage cellular uptake mechanisms.[5] |
Protocol: In-Vitro Hypoxia-Activation Assay
This protocol is designed to verify the hypoxia-selective activation and cytotoxic effect of this compound.
Materials:
-
Target cells seeded in multiple 24-well or 96-well plates
-
This compound working solutions (prepared via DMSO or LNP method)
-
A modular incubator chamber or hypoxia workstation capable of maintaining 1% O₂
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or Crystal Violet)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in at least two identical plates at a density that will ensure they are in a logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment Application: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation Conditions:
-
Place one plate in a standard normoxic incubator (21% O₂, 5% CO₂).
-
Place the identical second plate into a hypoxia chamber and equilibrate it to 1% O₂, 5% CO₂.[9]
-
-
Assay Duration: Incubate both plates for 48-72 hours.
-
Viability Assessment: After incubation, remove plates from their respective environments and measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
Data Analysis:
-
Normalize the viability data to the vehicle-treated control cells for both normoxic and hypoxic conditions.
-
Plot the dose-response curves for both conditions and calculate the IC50 values.
-
Calculate the Hypoxic Cytotoxicity Ratio (HCR) as IC50 (normoxia) / IC50 (hypoxia). A high HCR indicates successful hypoxia-selective activation.
-
Visualizations
Experimental Workflow and Logic
Caption: Workflow for this compound delivery and hypoxia-activation testing.
This compound Proposed Signaling Pathway
Caption: Proposed mechanism of hypoxia-activated this compound inhibiting BRD4.
References
- 1. Generating DMSO Stocks for Cell Culture - Bridges Lab Protocols [bridgeslab.sph.umich.edu]
- 2. reddit.com [reddit.com]
- 3. lifetein.com [lifetein.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies of nanoparticle delivery with in vitro bio-engineered microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 8. In Vitro Evaluation of a Nanoparticle-Based mRNA Delivery System for Cells in the Joint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BHBM Solubility Issues
This guide provides researchers, scientists, and drug development professionals with solutions to common solubility challenges encountered when working with BHBM (2-methyl-benzoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide). The following sections offer a troubleshooting guide, frequently asked questions, detailed experimental protocols, and visualizations to ensure successful experimental outcomes.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format to help you resolve common problems.
Q1: My this compound precipitated out of solution when I added it to my aqueous buffer or cell culture medium. What happened?
A: Precipitation upon dilution into an aqueous environment is a frequent issue for hydrophobic compounds like this compound.[1] This typically occurs for one or more of the following reasons:
-
Improper Dilution Technique: Adding the aqueous medium directly to your concentrated DMSO stock can cause the compound to "crash out." The correct method is to add the small volume of DMSO stock into the larger volume of aqueous medium with vigorous mixing.[1]
-
High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous system.[1] The solubility of this compound in aqueous solutions is significantly lower than in pure organic solvents like DMSO.[1][2]
-
Low Serum Concentration: In cell culture experiments, proteins in serum (like Fetal Bovine Serum) can help solubilize hydrophobic compounds.[1] Issues may be more pronounced in serum-free or low-serum media.[1]
-
Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) might be too low to maintain solubility. However, it's a fine balance, as high DMSO concentrations can be toxic to cells.[1]
Use the following workflow to diagnose the issue:
Q2: What is the best practice for preparing a this compound stock solution?
A: The recommended starting solvent for this compound, a crystalline solid, is Dimethyl Sulfoxide (DMSO).[2] Preparing a high-concentration, stable stock solution is the critical first step.
-
Use a high-purity organic solvent: 100% DMSO is the most common first choice.[1][3] Alternatives like Dimethylformamide (DMF) or Ethanol can also be tested.[3]
-
Aim for a high concentration: Prepare a stock of 10-20 mM to minimize the volume of organic solvent added to your final aqueous solution.
-
Ensure complete dissolution: Vortex vigorously.[1][3] If needed, use gentle warming or sonication as described in Protocol 2.[3]
-
Visual Inspection: Always check that the solution is clear and free of any visible particulate matter before use.[3]
Q3: My experiment requires a very low final solvent concentration. How can I improve this compound's aqueous solubility?
A: If lowering the final concentration of this compound isn't an option and DMSO toxicity is a concern, several formulation strategies can enhance aqueous solubility.[4]
-
pH Adjustment: this compound has a phenolic hydroxyl group, suggesting its solubility may be pH-dependent. For acidic compounds, increasing the pH of the buffer can improve solubility.[3][5] This must be tested empirically and balanced with experimental pH constraints.
-
Use of Co-solvents: Water-miscible solvents like Polyethylene Glycol (PEG 300/400) or Propylene Glycol can be included in the aqueous buffer at 1-20% to increase the solubility of hydrophobic compounds.[3]
-
Addition of Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20/80 or Triton™ X-100 can help prevent precipitation in aqueous solutions.[3][6]
-
Complexation: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[3]
Frequently Asked Questions (FAQs)
-
Q: What is the recommended primary solvent for this compound?
-
A: DMSO is the recommended solvent for creating initial high-concentration stock solutions.[2]
-
-
Q: How should I store my this compound stock solution?
-
A: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[3]
-
-
Q: Can I use heat to dissolve this compound?
-
Q: Why is the final DMSO concentration in my experiment important?
-
A: While DMSO is an excellent solvent, it can have cytotoxic effects on cells, typically at concentrations above 1%.[1] It is crucial to keep the final DMSO concentration as low as possible, ideally below 0.5% (v/v), and to run a vehicle control (medium with the same DMSO concentration but without this compound) in all experiments.[1]
-
Data & Experimental Protocols
Quantitative Data Summary
While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, the following table provides general guidance on solvents and excipients commonly used to improve the solubility of poorly water-soluble small molecules.[3] Empirical testing is required to determine the optimal conditions for this compound.
| Solvent / Excipient | Typical Starting Concentration | Primary Use / Notes |
| Dimethyl Sulfoxide (DMSO) | Up to 100% for stock | Common first choice for initial solubilization.[3] Keep final assay concentration <0.5%.[1] |
| Ethanol | Up to 100% for stock | An alternative to DMSO, can be useful in some formulations.[3] |
| Dimethylformamide (DMF) | Up to 100% for stock | Another strong organic solvent for initial stock preparation.[3] |
| PEG 300 / PEG 400 | 1-20% in aqueous buffer | Co-solvent used to improve solubility and stability in aqueous solutions.[3] |
| Tween® 20 / 80 | 0.01-0.1% in aqueous buffer | Non-ionic surfactants that can help prevent precipitation.[3] |
| HP-β-Cyclodextrin | 1-10% in aqueous buffer | Forms inclusion complexes to enhance aqueous solubility.[3] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Bring the vial of solid this compound to room temperature before opening.
-
Weigh out the desired amount of this compound powder into a sterile, conical tube.
-
Add the calculated volume of 100% DMSO to achieve the target high concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube vigorously for at least 2 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution against a light source to confirm it is clear and free of any particulate matter.
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.[3]
Protocol 2: Aiding Dissolution with Gentle Heating and Sonication
-
If this compound does not fully dissolve in DMSO after vigorous vortexing, place the tube in a 37°C water bath for 5-10 minutes.[3]
-
Remove the tube and vortex again for 1 minute.
-
Alternatively, place the tube in a bath sonicator and sonicate in short bursts for a total of 5-10 minutes, vortexing intermittently.
-
Visually inspect the solution to confirm dissolution. Repeat if necessary, but avoid prolonged treatment.
Protocol 3: Assessing the Aqueous Solubility of this compound
-
Prepare a series of dilutions of your concentrated this compound stock solution (e.g., from 1 µM to 100 µM) in your desired aqueous buffer or cell culture medium.
-
Ensure you add the small volume of DMSO stock to the large volume of pre-warmed medium with rapid mixing.
-
Incubate the dilutions at the intended experimental temperature (e.g., 37°C) for a set period (e.g., 2 hours).[3]
-
Visually inspect each dilution for any signs of precipitation or cloudiness. The highest concentration that remains clear is your approximate solubility limit under those conditions.
-
For more quantitative analysis, the samples can be centrifuged and the supernatant analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of dissolved this compound.
Mechanism of Action Visualization
This compound is an antifungal agent that functions by inhibiting the synthesis of glucosylceramide, a crucial component for fungal cell division.[2]
References
Technical Support Center: Optimizing BHBM Concentration for Experiments
Welcome to the technical support center for N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM), a novel aromatic acylhydrazone antifungal agent. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for various experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an aromatic acylhydrazone compound with potent antifungal activity, particularly against Cryptococcus neoformans. Its primary mechanism of action is the selective inhibition of glucosylceramide (GlcCer) synthesis in fungi. This disruption of the sphingolipid pathway is critical for the proliferation and virulence of many pathogenic fungi.
Q2: What is the recommended starting concentration for in vitro antifungal experiments?
The optimal concentration of this compound is highly dependent on the fungal species, strain, and the specific assay being performed. Based on available data, a good starting point for determining the Minimum Inhibitory Concentration (MIC) against Cryptococcus neoformans is to test a range of concentrations from 0.25 µg/mL to 8 µg/mL.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO. For cell-based assays, this stock solution can then be serially diluted in the appropriate cell culture medium to achieve the desired final concentrations.
Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Is this compound toxic to mammalian cells?
Studies have shown that this compound selectively inhibits GlcCer synthesis in fungi without affecting the process in mammalian cells, such as the J774.16 macrophage cell line.[1] This suggests a degree of selectivity and potentially low cytotoxicity to mammalian cells. However, it is always recommended to perform a cytotoxicity assay with your specific mammalian cell line to determine the half-maximal inhibitory concentration (IC50) and establish a non-toxic working concentration range.
Q5: Does this compound affect any known signaling pathways in mammalian cells?
Currently, there is limited direct evidence on the effects of this compound on specific mammalian signaling pathways. However, a related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB), has been shown to activate the Nrf2/HO-1 and ERK/Akt signaling pathways in human keratinocytes.[2][3] While this does not confirm the same activity for this compound, it suggests that off-target effects on these or other pathways are possible and should be considered in the experimental design, especially in non-antifungal research contexts.
Experimental Protocols and Quantitative Data
Table 1: Recommended In Vitro Concentration Ranges for this compound
| Parameter | Fungal Species | Concentration Range | Reference |
| Minimum Inhibitory Concentration (MIC) | Cryptococcus neoformans | 0.25 - 8 µg/mL | [1] |
| Minimum Fungicidal Concentration (MFC) | Cryptococcus neoformans | 4 µg/mL | [1] |
Protocol: Broth Microdilution MIC Assay for Cryptococcus neoformans
This protocol is a general guideline and should be optimized for your specific laboratory conditions and fungal strain.
Materials:
-
This compound stock solution (in DMSO)
-
Cryptococcus neoformans strain
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (600 nm)
-
Sterile tubes for dilution
-
Incubator (35°C)
Procedure:
-
Prepare Fungal Inoculum:
-
Culture C. neoformans on a suitable agar (B569324) plate.
-
Pick a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in separate tubes to create a range of concentrations (e.g., from 16 µg/mL down to 0.125 µg/mL).
-
-
Plate Setup:
-
Add 100 µL of each this compound dilution to the wells of a 96-well plate in triplicate.
-
Include a positive control (100 µL of fungal inoculum in medium without this compound) and a negative control (100 µL of medium only).
-
Add 100 µL of the prepared fungal inoculum to all wells containing this compound dilutions and the positive control wells.
-
-
Incubation:
-
Incubate the plate at 35°C for 48-72 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)
This protocol provides a framework for assessing the cytotoxicity of this compound on a mammalian cell line of your choice.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium for your cell line
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Seed your mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your DMSO stock.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the wells in triplicate.
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on your experimental goals.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the concentration-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Troubleshooting Guide
Table 2: Common Issues and Solutions in this compound Experiments
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in culture medium | - this compound has low aqueous solubility.- The concentration of this compound is too high.- The final DMSO concentration is too low to maintain solubility. | - Ensure the final DMSO concentration is sufficient (but not toxic) to keep this compound in solution. A stepwise dilution may help.- Vortex or sonicate the solution briefly after dilution.- If precipitation persists, consider using a lower, soluble concentration range. |
| High variability in assay results | - Inconsistent cell seeding.- Pipetting errors during serial dilutions.- Edge effects in the 96-well plate. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and change tips between dilutions.- Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity. |
| No antifungal effect observed | - Incorrect this compound concentration.- Inactive compound.- Resistant fungal strain. | - Verify the calculations for your stock solution and dilutions.- Check the storage conditions and age of the this compound stock.- Confirm the susceptibility of your fungal strain to other known antifungal agents. |
| Unexpected cytotoxicity in mammalian cells | - this compound concentration is too high.- The cell line is particularly sensitive.- Contamination of the this compound stock. | - Perform a dose-response experiment to determine the non-toxic concentration range.- Always include a vehicle control to rule out DMSO toxicity.- Filter-sterilize the this compound stock solution if contamination is suspected. |
Visualizing Experimental Logic and Pathways
Diagram 1: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity in this compound experiments.
Diagram 2: this compound's Mechanism of Action and Potential Mammalian Pathway Interaction
Caption: this compound's known antifungal mechanism and hypothetical interactions with mammalian signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Marine Compound 3-Bromo-4,5-dihydroxybenzaldehyde Protects Skin Cells against Oxidative Damage via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-4,5-dihydroxybenzaldehyde Enhances the Level of Reduced Glutathione via the Nrf2-Mediated Pathway in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing BHBM Degradation in Solution
***Disclaimer:** As "BHBM" is not a publicly recognized acronym for a specific small molecule inhibitor, this technical support center has been created using a hypothetical compound to illustrate best practices for preventing degradation in solution. The data and protocols provided are representative examples and should be adapted to your specific molecule of interest.*
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of the hypothetical small molecule inhibitor, this compound, in solution. It includes frequently asked questions (FAQs), troubleshooting guides, experimental protocols, and visualizations to assist in maintaining the integrity of your compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in solution?
A1: The degradation of this compound in solution can be attributed to several factors, including hydrolysis, oxidation, and photolysis.[1][2][3] Hydrolysis can occur at certain pH values, while oxidation may be triggered by exposure to oxygen, especially in the presence of light or metal ions.[1][2] Photolysis is degradation caused by exposure to light.[3]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, this compound stock solutions, typically dissolved in a suitable solvent like DMSO, should be stored at -80°C.[4] It is also recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.[4][5]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is highly dependent on the pH of the solution. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation.[5] It is crucial to determine the optimal pH range for your experiments, which is typically between pH 4 and 8 for many small molecules.[5]
Q4: Can components of my cell culture media affect this compound stability?
A4: Yes, components in cell culture media, such as serum proteins, can sometimes interact with or metabolize small molecule inhibitors, leading to a decrease in their effective concentration.[4] It is advisable to perform a stability study of this compound in your specific culture medium to assess its half-life under experimental conditions.[6]
Q5: How can I minimize photodegradation of this compound?
A5: To prevent photodegradation, always protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[6] When working with this compound, it is best to perform experiments under subdued lighting conditions whenever possible.[4]
Troubleshooting Guides
Issue: I'm observing a gradual loss of this compound's biological effect in my long-term experiment.
-
Potential Cause: this compound may be degrading in the cell culture medium at 37°C over time.[4]
-
Troubleshooting Steps:
-
Perform a Stability Study: Incubate this compound in your complete cell culture medium at 37°C and collect samples at various time points (e.g., 0, 24, 48, 72 hours).[6]
-
Analyze Samples: Quantify the amount of intact this compound at each time point using a stability-indicating method like HPLC or LC-MS.[6]
-
Replenish this compound: Based on the stability data, increase the frequency of media changes to replenish the active compound.[5]
-
Issue: My this compound solution appears cloudy or has a precipitate after dilution in an aqueous buffer.
-
Potential Cause: this compound may have poor solubility in the aqueous buffer, leading to precipitation.[5]
-
Troubleshooting Steps:
-
Review Solubility Data: Consult the technical data sheet for this compound's solubility in different solvents.[6]
-
Optimize Stock Concentration: Ensure your stock solution is prepared at a concentration well below its solubility limit in the chosen solvent (e.g., DMSO).[6]
-
Gentle Warming and Vortexing: When preparing dilutions, gentle warming to 37°C and thorough vortexing may help maintain solubility.[6]
-
Consider a Different Buffer: If precipitation persists, you may need to test different buffer formulations or adjust the pH to improve solubility.
-
Data Presentation
Table 1: Stability of this compound in Solution Under Various Conditions
| Parameter | Condition | Time | Remaining this compound (%) |
| Temperature | 4°C (in PBS) | 7 days | 98% |
| 25°C (in PBS) | 7 days | 85% | |
| 37°C (in Cell Culture Media) | 72 hours | 65% | |
| pH | pH 4.0 (in Acetate Buffer) | 24 hours | 95% |
| pH 7.4 (in PBS) | 24 hours | 99% | |
| pH 9.0 (in Borate Buffer) | 24 hours | 78% | |
| Light Exposure | Dark (in PBS at 25°C) | 48 hours | 97% |
| Ambient Lab Light (in PBS at 25°C) | 48 hours | 82% |
Table 2: Forced Degradation of this compound
| Stress Condition | Degradation Products Detected | % Degradation |
| Acid Hydrolysis (0.1 N HCl, 60°C, 4h) | 2 | 15% |
| Base Hydrolysis (0.1 N NaOH, 60°C, 2h) | 3 | 25% |
| Oxidation (3% H₂O₂, RT, 24h) | 4 | 30% |
| Photolysis (UV light, 254 nm, 24h) | 2 | 18% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.[7]
Materials:
-
This compound powder
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
HPLC or LC-MS system
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Add 1 mL of this compound stock solution to 9 mL of 0.1 N HCl.
-
Incubate at 60°C for 4 hours.
-
Neutralize the solution with 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Add 1 mL of this compound stock solution to 9 mL of 0.1 N NaOH.
-
Incubate at 60°C for 2 hours.
-
Neutralize the solution with 0.1 N HCl.
-
-
Oxidation:
-
Add 1 mL of this compound stock solution to 9 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Photolysis:
-
Expose a solution of this compound in a quartz cuvette to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in foil.
-
-
Analysis: Analyze all samples and a control (unstressed this compound solution) by a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and identify degradation products.[8]
Protocol 2: Real-Time Stability of this compound in Cell Culture Media
Objective: To determine the stability of this compound under typical cell culture conditions.
Materials:
-
This compound stock solution
-
Complete cell culture medium (with serum)
-
Incubator at 37°C, 5% CO₂
-
HPLC or LC-MS system
Methodology:
-
Sample Preparation: Prepare a working solution of this compound in your complete cell culture medium at the desired final concentration.
-
Incubation: Incubate the this compound-containing medium at 37°C in a 5% CO₂ incubator.
-
Time Points: Collect aliquots of the medium at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours).
-
Storage: Immediately store the collected aliquots at -80°C until analysis.
-
Analysis: Thaw the samples and, if necessary, precipitate proteins (e.g., with acetonitrile).[4] Analyze the samples by HPLC or LC-MS to quantify the concentration of intact this compound at each time point.
Visualizations
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of PI3K.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting tree for identifying the cause of this compound degradation.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. moravek.com [moravek.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. onyxipca.com [onyxipca.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Bead-Based Multiplex Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts encountered in bead-based multiplex (BHBM) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in bead-based multiplex assays?
A1: Common artifacts include low bead counts, high background or non-specific binding, high signal variability, the "hook effect," and high signals.[1][2][3][4] These issues can arise from various factors such as sample quality, reagent handling, and instrument settings.[1][5]
Q2: What is the "hook effect" and how can I mitigate it?
A2: The hook effect, or prozone phenomenon, occurs when excessively high concentrations of an analyte saturate both capture and detection antibodies, preventing the formation of the "sandwich" complex and leading to a falsely low signal.[6][7][8] To mitigate this, serially diluting the sample is a common and effective strategy.[8] This is particularly important for analytes like tumor markers that can be present in very high concentrations.[8]
Q3: Why am I seeing high background in my assay and what can I do to reduce it?
A3: High background can be caused by several factors, including non-specific binding of antibodies to the beads or other surfaces, cross-reactivity of antibodies with other analytes in the sample, and contamination of reagents or samples.[1][9][10][11] To reduce high background, ensure proper blocking steps, optimize antibody concentrations, use high-quality, validated antibodies, and maintain a clean experimental setup.[5][11][12] Increasing the number of wash steps can also help.[1]
Q4: What could be causing a low bead count in my wells?
A4: A low bead count can be due to bead aggregation, improper pipetting technique, incorrect instrument settings (e.g., probe height), or partial clogging of the instrument's fluidics.[2][3] To prevent low bead counts, it's crucial to thoroughly vortex the bead suspension before use, ensure proper mixing during incubations, and correctly calibrate the instrument.[3][4]
Troubleshooting Guides
Issue 1: Low Bead Count
A low number of beads acquired for one or more analytes can lead to unreliable data.
Troubleshooting Workflow: Low Bead Count
References
- 1. Multiplex Bead based Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. youtube.com [youtube.com]
- 3. Luminex™ Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. revvity.com [revvity.com]
- 7. Hook effect - Wikipedia [en.wikipedia.org]
- 8. myadlm.org [myadlm.org]
- 9. Multiplex Bead Array Assays: Performance Evaluation and Comparison of Sensitivity to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 11. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 12. Multiplex Bead Assays | CYM [cytometry.mlsascp.com]
Technical Support Center: Bifunctional Halide-Based Molecules (BHBMs)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bifunctional Halide-Based Molecules (BHBMs), also commonly known as Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing off-target effects and enhancing the selectivity of your degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects in BHBM/PROTAC experiments?
Off-target effects in experiments using bifunctional degraders can arise from several factors:
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Warhead Promiscuity: The ligand designed to bind to your protein of interest (POI) may also have an affinity for other proteins with similar binding domains, leading to their unintended degradation.[1][2]
-
E3 Ligase Ligand Activity: The moiety that recruits the E3 ligase can have its own biological activity. For example, derivatives of thalidomide (B1683933) or pomalidomide (B1683931) used to recruit the Cereblon (CRBN) E3 ligase can induce the degradation of endogenous proteins known as "neosubstrates," most notably zinc finger (ZF) transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3).[1][3][4]
-
Off-Target Ternary Complex Formation: A this compound might facilitate the formation of a stable ternary complex (Off-Target Protein-BHBM-E3 Ligase) with proteins structurally similar to the intended target, leading to their degradation.[1][5]
-
High Concentrations and the "Hook Effect": At excessive concentrations, BHBMs can form non-productive binary complexes (either with the POI or the E3 ligase) which compete with the formation of the productive ternary complex.[1][2] This can lead to reduced on-target degradation and potentially complex off-target pharmacology.
-
General Cytotoxicity: At very high concentrations, some degraders can induce cytotoxicity, which may lead to non-specific protein degradation.[2]
Q2: How can I rationally design a this compound/PROTAC to improve its selectivity from the outset?
Improving selectivity is a critical aspect of degrader design.[6] Several strategies can be employed during the design phase:
-
Optimize the Target-Binding Warhead: Start with a highly selective ligand for your protein of interest. Even a promiscuous ligand can sometimes be engineered into a selective degrader, but a selective starting point is advantageous.[1][6]
-
Modify the Linker: The length, composition, and attachment points of the linker are crucial. Systematically varying the linker can influence the stability and conformation of the ternary complex, thereby improving selectivity for the intended target.[1][6]
-
Modify the E3 Ligase Ligand: To mitigate off-target effects from the E3 ligase recruiter, modifications can be made. For pomalidomide-based BHBMs, for instance, substitutions at the C5 position of the phthalimide (B116566) ring have been shown to reduce the degradation of off-target zinc finger proteins.[1][3][4]
-
Choose a Different E3 Ligase: Selecting a different E3 ligase can help prevent the non-specific degradation of off-target proteins. For example, VHL-based BHBMs are generally considered to have fewer off-target degradation profiles compared to some CRBN-based ones.[2][5][6]
-
Introduce Covalent Modifications: The introduction of covalent modifications can increase selectivity for the target protein and improve cellular uptake, enhancing degradation efficiency.[6]
Q3: What are the essential controls to include in my experiments to identify off-target effects?
To differentiate on-target from off-target effects, the following controls are crucial:
-
Negative Control this compound/PROTAC: This is a molecule that is structurally similar to your active degrader but is unable to form a productive ternary complex. This can be achieved by using an inactive epimer or a mutated version of the E3 ligase ligand that cannot bind to its target.[2][3][5] If a phenotype persists with the negative control, it is likely a degradation-independent off-target effect.
-
Vehicle Control: A treatment with the vehicle (e.g., DMSO) used to dissolve the this compound is essential to control for any effects of the solvent on the cells.[1]
-
CRISPR/Cas9 Knockout: To confirm that an observed phenotype or toxicity is due to an off-target effect, you can use CRISPR-Cas9 to knock out the intended target protein. If the phenotype or toxicity is still observed when the knockout cells are treated with the this compound, it confirms an off-target mechanism.[3]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| High off-target degradation observed in proteomics. | 1. The warhead is promiscuous.2. Off-target activity of the E3 ligase ligand (e.g., pomalidomide).3. Unfavorable linker design.4. This compound concentration is too high. | 1. Redesign the this compound with a more selective warhead.[1]2. For CRBN-based degraders, consider modifications to the phthalimide ring or switch to a different E3 ligase system like VHL.[1][4]3. Synthesize a library of BHBMs with varying linker lengths and compositions to identify a more selective molecule.[1]4. Perform a dose-response experiment to find the lowest effective concentration that maximizes on-target degradation while minimizing off-targets.[2][5] |
| Observed phenotype/toxicity does not correlate with on-target degradation levels. | 1. The phenotype is caused by the degradation of an off-target protein.2. The phenotype is a degradation-independent pharmacological effect of the this compound molecule itself. | 1. Perform global proteomics (LC-MS/MS) to identify potential off-target proteins being degraded. Validate hits with Western blotting.[7]2. Use a non-degrading control molecule (e.g., one with a mutated E3 ligase ligand) to see if the phenotype persists.[3][5] If it does, the effect is independent of degradation. |
| No or weak on-target degradation, making off-target assessment difficult. | 1. Poor cell permeability of the this compound.2. Inefficient ternary complex formation.3. Low expression of the required E3 ligase (e.g., VHL or CRBN) in the cell line. | 1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). Consider medicinal chemistry optimization to improve properties.[1][8]2. Use a biophysical assay like NanoBRET™ to confirm ternary complex formation in cells.[1]3. Confirm the expression of the target E3 ligase in your cell line by Western blot or qPCR. If expression is low, choose a different cell line.[5] |
Data Presentation: Comparing On-Target vs. Off-Target Effects
Effective BHBMs should exhibit a significant therapeutic window between on-target potency and off-target effects. The following tables illustrate how to present quantitative data from key experiments.
Table 1: Dose-Response Analysis of On-Target vs. Off-Target Degradation (Illustrative Data)
| Compound | Target Protein | On-Target DC₅₀ (nM) | On-Target Dₘₐₓ (%) | Known Off-Target (e.g., ZFP91) | Off-Target DC₅₀ (nM) | Off-Target Dₘₐₓ (%) | Selectivity Window (Off-Target DC₅₀ / On-Target DC₅₀) |
| This compound-A | BRD4 | 15 | 95 | ZFP91 | >1000 | <10 | >66 |
| This compound-B (Optimized) | BRD4 | 12 | 98 | ZFP91 | >5000 | <5 | >416 |
| This compound-C (Control) | BRD4 | >10000 | <5 | ZFP91 | >10000 | <5 | N/A |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation.[2]
Table 2: Summary of Global Proteomics Analysis (Illustrative Data for a this compound targeting BRD4)
| Protein | Gene Name | Log₂ Fold Change (this compound vs. Vehicle) | p-value | Potential Off-Target? | Validation Method |
| BRD4 | BRD4 | -3.5 | <0.0001 | No (On-Target) | Western Blot |
| BRD2 | BRD2 | -2.8 | <0.001 | Yes | Western Blot |
| BRD3 | BRD3 | -2.5 | <0.001 | Yes | Western Blot |
| ZFP91 | ZFP91 | -1.5 | <0.05 | Yes | Targeted Proteomics (SRM) |
| CDK9 | CDK9 | -0.1 | 0.85 | No | N/A |
This table helps to unbiasedly identify proteins whose abundance significantly changes upon this compound treatment.[7]
Experimental Protocols
Protocol 1: Western Blot for this compound-Induced Protein Degradation
This protocol is a standard method to validate the degradation of specific on-target and off-target proteins.[2][5]
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of the this compound and a vehicle control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to your target or off-target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Global Proteomics using LC-MS/MS for Off-Target Discovery
This protocol provides a global, unbiased workflow for identifying off-target protein degradation.[1][7]
-
Sample Preparation: Treat cells with the optimal concentration of your this compound, a higher concentration, a vehicle control, and a negative control this compound. Incubate for a time sufficient to allow for protein degradation (e.g., 8-24 hours).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify the total protein and digest it into peptides using trypsin.
-
TMT Labeling (Optional but Recommended): For accurate quantification, label the peptides from each condition with tandem mass tags (TMT).
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify protein abundance across the different conditions. Perform statistical analysis to identify proteins with statistically significant changes in abundance between this compound-treated and control samples.
Protocol 3: NanoBRET™ Ternary Complex Formation Assay
This assay confirms the formation of the POI-BHBM-E3 ligase ternary complex within living cells, a prerequisite for degradation.[1][4]
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids expressing the protein of interest fused to a NanoLuc® luciferase (donor) and the E3 ligase (e.g., CRBN or VHL) fused to a HaloTag® (acceptor). Plate the transfected cells and incubate for 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound. Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate. Then, add the this compound dilutions to the cells.
-
BRET Measurement: Measure both the donor (luciferase) and acceptor (NanoBRET® 618) emissions using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A positive BRET signal that is dependent on the this compound concentration indicates the formation of the ternary complex.
Visualizations: Diagrams and Workflows
Caption: On-target vs. off-target degradation pathways.[7]
Caption: Troubleshooting workflow for high off-target degradation.
Caption: Experimental workflow for off-target validation.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PROTACs improve selectivity for targeted proteins – ScienceOpen [scienceopen.com]
- 7. benchchem.com [benchchem.com]
- 8. contractpharma.com [contractpharma.com]
Technical Support Center: BHBM Stability in Cell Media
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of BHB-Methyl (BHBM) in cell culture media. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound in various cell culture media is not widely available in the public domain. The guidance provided below is based on general principles of small molecule stability in aqueous solutions and cell culture environments. It is highly recommended that researchers perform their own stability assessments for their specific experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound, potentially related to its stability.
Issue 1: Decreased or Inconsistent this compound Activity in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Degradation in Media | Prepare fresh this compound-containing media for each experiment. Avoid storing this compound-media mixtures for extended periods, even at 4°C. |
| pH Sensitivity | Ensure the pH of the cell culture medium is stable and within the optimal range for your cells (typically pH 7.2-7.4). This compound, like many small molecules, may be susceptible to pH-dependent hydrolysis.[1] |
| Light Sensitivity | Protect this compound stock solutions and this compound-containing media from light.[1] Many compounds are light-sensitive and can degrade upon exposure. |
| Adsorption to Plastics | Use low-binding plastics for storing and handling this compound solutions and media. |
| Interaction with Media Components | Some media components, like certain amino acids or vitamins, can interact with and degrade small molecules.[2][3] If possible, test this compound stability in a simpler basal medium versus a complex supplemented medium. |
Issue 2: Precipitation of this compound in Cell Culture Media
| Potential Cause | Recommended Solution |
| Low Solubility in Aqueous Media | This compound is soluble in DMSO.[4] When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) and compatible with your cell line. |
| "Salting Out" Effect | High concentrations of salts or other components in the media can reduce the solubility of small molecules. Try diluting this compound into the media slowly while vortexing. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. When preparing this compound-containing media, ensure the media is at 37°C before adding the this compound stock solution. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A: this compound is reported to be soluble in DMSO.[4] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into small volumes in low-binding tubes and store at -20°C or -80°C, protected from light.
Q2: How long is the this compound stock solution stable?
A: While specific data for this compound is unavailable, many small molecules in DMSO are stable for months to years when stored properly at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles, which can introduce moisture and lead to degradation.
Q3: How should I dilute the this compound stock solution into my cell culture media?
A: Thaw a single aliquot of the this compound stock solution. Add the required volume of the stock solution to your pre-warmed (37°C) cell culture media to achieve the final desired concentration. Mix gently but thoroughly. Ensure the final DMSO concentration is not toxic to your cells.
Q4: Can I store this compound-containing media?
A: It is generally not recommended to store media containing small molecules for extended periods. It is best practice to prepare it fresh for each experiment to ensure consistent activity. If short-term storage is necessary, it should be at 4°C and protected from light, but stability should be validated first.
Factors Affecting this compound Stability
The following table summarizes key factors that can influence the stability of this compound in cell culture media, based on general chemical principles.
| Factor | Potential Impact on this compound Stability | Recommendations |
| Temperature | Higher temperatures generally accelerate chemical degradation.[1] | Store stock solutions at -20°C or -80°C. Prepare media fresh and use promptly. Avoid prolonged incubation at 37°C before the experiment. |
| pH | Extreme pH values can lead to hydrolysis of functional groups like amides.[1] | Maintain a stable, physiological pH (7.2-7.4) in the cell culture media. |
| Light | Exposure to light, especially UV, can cause photodegradation.[1] | Store stock solutions in amber vials or wrapped in foil. Minimize light exposure during media preparation and experiments. |
| Media Components | Components like amino acids, vitamins, and reducing agents can react with this compound.[2][3] | Be aware of the composition of your media. If instability is suspected, consider a simpler basal medium for comparison. |
| Oxygen | Oxidative degradation can occur, especially in the presence of reactive oxygen species. | Use high-quality, fresh media. Minimize headspace in storage containers. |
Experimental Protocols
Protocol: Assessing this compound Stability via HPLC
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound-Containing Media:
-
Prepare a solution of this compound in your cell culture medium of choice at the final experimental concentration.
-
As a control, prepare a solution of this compound at the same concentration in a stable solvent (e.g., acetonitrile (B52724) or DMSO).
-
-
Incubation:
-
Incubate the this compound-containing media under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Store the control solution at -20°C.
-
-
Time-Point Sampling:
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At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the incubated media.
-
Immediately stop any potential degradation by adding a quenching solvent (e.g., ice-cold acetonitrile) and store the samples at -20°C until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a suitable HPLC method (e.g., reverse-phase C18 column with a UV detector). The method will need to be developed to achieve good separation of the this compound peak from any degradation products and media components.
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis:
-
Compare the peak area of this compound in the incubated media at each time point to the peak area at time 0 and to the control solution.
-
A decrease in the peak area over time indicates degradation. The rate of degradation can be calculated to determine the half-life of this compound under your experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Hypothetical degradation of this compound via amide hydrolysis.
Caption: Workflow for assessing this compound stability.
References
- 1. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Long-term stability of abused drugs and antiabuse chemotherapeutical agents stored at -20 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BHBM Experimental Variability and Controls
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BH3-mimetics (BHBMs).
Troubleshooting Guide
This guide addresses specific issues that may arise during BHBM experiments, particularly in the context of BH3 profiling assays.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background signal (high % MOMP) in negative controls (e.g., DMSO, PUMA2A peptide) | 1. Poor sample viability before starting the assay.[1] 2. Excessive digitonin (B1670571) concentration causing non-specific membrane permeabilization. 3. Contaminated reagents or buffers.[2] 4. Suboptimal mitochondrial isolation leading to damaged mitochondria.[3] | 1. Ensure cell viability is high (>90%) before the experiment. 2. Titrate digitonin to determine the optimal concentration that permeabilizes the plasma membrane without affecting mitochondrial integrity. 3. Prepare fresh buffers and reagents.[2] 4. Optimize the mitochondrial isolation protocol to maintain mitochondrial integrity.[3] |
| Low or no signal in positive controls (e.g., BIM peptide, FCCP, Alamethicin) | 1. Insufficient peptide/compound concentration. 2. Inactive or degraded peptides/compounds. 3. Incorrect instrument settings (e.g., gain, exposure time).[2] 4. Insufficient cell number per well.[4] | 1. Verify the concentration of peptides and positive controls. 2. Use freshly prepared or properly stored peptides/compounds. 3. Optimize instrument settings for the specific assay readout (e.g., fluorescence, luminescence).[2] 4. Ensure the recommended cell density is used for the assay plate format (e.g., 10,000–50,000 cells/well for a 96-well plate).[4] |
| Inconsistent results between replicates | 1. Pipetting errors leading to variability in cell number or reagent volume. 2. Uneven cell suspension. 3. Edge effects in the microplate. 4. Temperature or incubation time variations across the plate. | 1. Use calibrated pipettes and ensure proper mixing. 2. Gently resuspend cells before plating to ensure a homogenous mixture. 3. Avoid using the outer wells of the microplate, or fill them with a buffer to maintain humidity. 4. Ensure consistent incubation conditions for all wells. |
| No response to a specific BH3-mimetic or sensitizer (B1316253) peptide | 1. The cell line does not depend on the targeted anti-apoptotic protein for survival.[1] 2. The compound may have poor cell permeability or be subject to efflux.[5] 3. The concentration of the BH3-mimetic or peptide is too low. | 1. Confirm the expression of the target anti-apoptotic protein in your cell line (e.g., via Western blot). 2. For BH3-mimetics, consider using a permeabilized cell system (like BH3 profiling) to bypass cell entry barriers.[5] 3. Perform a dose-response experiment to determine the optimal concentration. |
| Unexpected sensitivity or resistance to a BH3-mimetic | 1. Off-target effects of the compound.[6] 2. Acquired resistance through mutations in BCL-2 family proteins or upregulation of other anti-apoptotic proteins.[3] 3. Cellular heterogeneity within the sample.[3] | 1. Use BAX/BAK double-knockout cells as a control; a true BH3-mimetic should not induce apoptosis in these cells.[6] 2. Sequence BCL-2 family genes to check for mutations. Use BH3 profiling with a panel of sensitizer peptides to assess changes in anti-apoptotic dependencies.[3] 3. If possible, use flow cytometry-based BH3 profiling to analyze subpopulations.[7] |
Frequently Asked Questions (FAQs)
A list of common questions regarding this compound experimental design, controls, and data interpretation.
Q1: What are the essential controls for a BH3 profiling experiment?
A1: A robust BH3 profiling experiment should include several types of controls:
-
Negative Controls:
-
Positive Controls:
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Pan-Apoptotic Inducer (e.g., BIM peptide): A promiscuous BH3 peptide that can bind to all anti-apoptotic BCL-2 family members and directly activate BAX/BAK to induce maximal mitochondrial outer membrane permeabilization (MOMP).[4]
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Mitochondrial Uncoupler (e.g., FCCP): A chemical that depolarizes the mitochondrial membrane, used as a positive control for assays measuring mitochondrial membrane potential.[1]
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Pore-Forming Peptide (e.g., Alamethicin): Induces BAX/BAK-independent membrane permeabilization, serving as a control for the integrity of the mitochondrial outer membrane.[1]
-
-
Genetic Controls:
-
BAX/BAK Double-Knockout (DKO) Cells: These cells are resistant to apoptosis induced by BH3-mimetics and are crucial for verifying that the observed cell death is mediated by the canonical BCL-2 pathway.[6]
-
Q2: How do I interpret the results of my BH3 profiling experiment?
A2: BH3 profiling results indicate a cell's "apoptotic priming" and its dependence on specific anti-apoptotic proteins.
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High sensitivity to low concentrations of BIM peptide suggests that the cell is highly "primed" for apoptosis, meaning it is close to the threshold of cell death.[1]
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Sensitivity to specific "sensitizer" peptides (e.g., BAD for BCL-2/BCL-XL, NOXA for MCL-1) reveals the cell's dependence on those particular anti-apoptotic proteins for survival.[7] For example, if a cell undergoes MOMP in the presence of the NOXA peptide, it suggests a dependency on MCL-1.
Q3: What are some common sources of experimental variability in this compound assays?
A3: Variability can arise from several factors:
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Technical Complexity: Issues with mitochondrial isolation, such as contamination or damage, can affect results.[3]
-
Peptide Quality: The purity and stability of synthetic BH3 peptides are critical for reproducible outcomes.[3]
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Biological Heterogeneity: Cell populations, even within a single cell line, can have varying levels of apoptotic priming.[3]
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Dynamic Regulation: The expression and localization of BCL-2 family proteins can change in response to cell culture conditions.
Q4: How can I be sure my BH3-mimetic is on-target?
A4: To validate that a compound is a true BH3-mimetic, it should meet the following criteria[6]:
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It must induce MOMP in a BAX/BAK-dependent manner.
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It should selectively kill cells that are dependent on the specific anti-apoptotic protein it targets.
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It should show no activity in BAX/BAK double-knockout cells.
Q5: What is "dynamic BH3 profiling" (DBP) and when should I use it?
A5: Dynamic BH3 profiling measures how a cell's apoptotic priming changes after treatment with a drug.[8] It is particularly useful for:
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Identifying synergistic drug combinations. For example, a targeted therapy might increase a cell's dependence on BCL-XL, making it more susceptible to a BCL-XL inhibitor.[8]
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Understanding mechanisms of drug resistance.
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Serving as a pharmacodynamic biomarker to confirm that a BH3-mimetic is engaging its target in vivo.[5]
Experimental Protocols
Key Experimental Methodologies
| Experiment | Methodology |
| BH3 Profiling (Flow Cytometry-based) | 1. Prepare a single-cell suspension. 2. Permeabilize cells with a mild detergent like digitonin in a buffer that preserves mitochondrial integrity (e.g., Mannitol Experimental Buffer). 3. Add BH3 peptides or BH3-mimetics at various concentrations to the permeabilized cells in a 96-well plate. 4. Incubate for a defined period (e.g., 30-60 minutes) at room temperature. 5. Fix the cells and stain with an antibody against cytochrome c. 6. Analyze cytochrome c retention by flow cytometry. A decrease in cytochrome c staining indicates MOMP.[1] |
| BH3 Profiling (Plate Reader-based) | 1. Prepare a single-cell suspension. 2. In a 384-well plate, add BH3 peptides or BH3-mimetics. 3. Permeabilize cells with digitonin and simultaneously stain with a mitochondrial membrane potential-sensitive dye like JC-1. 4. Add the cell suspension to the plate. 5. Monitor the fluorescence kinetically using a plate reader. A loss of red fluorescence (JC-1 aggregates) indicates mitochondrial depolarization as a result of MOMP.[4] |
| Control Experiment: BAX/BAK DKO Cells | 1. Culture wild-type and BAX/BAK double-knockout (DKO) cells under identical conditions. 2. Treat both cell lines with the BH3-mimetic of interest across a range of concentrations. 3. Assess cell viability or apoptosis using a standard method (e.g., Annexin V staining, caspase activity assay). 4. A true on-target BH3-mimetic should induce apoptosis in the wild-type cells but not in the BAX/BAK DKO cells.[6] |
Quantitative Data Summary
BH3 Peptide Specificity
| BH3 Peptide | Primary Anti-Apoptotic Target(s) | Function in BH3 Profiling |
| BIM | All (BCL-2, BCL-XL, BCL-W, MCL-1, BFL-1) | Measures overall apoptotic priming.[4] |
| BID | Most anti-apoptotic proteins | Activator peptide, measures apoptotic priming.[4] |
| BAD | BCL-2, BCL-XL, BCL-W | Determines dependence on BCL-2, BCL-XL, and BCL-W.[7] |
| NOXA | MCL-1, BFL-1 | Determines dependence on MCL-1 and BFL-1.[1] |
| HRK | BCL-XL | Determines dependence on BCL-XL. |
| PUMA2A | None (mutated BH3 domain) | Negative control for non-specific peptide effects.[1] |
Example IC50 Values for Selected BH3-Mimetics
| BH3-Mimetic | Target(s) | Example Cell Line | Reported IC50 (nM) |
| Venetoclax (ABT-199) | BCL-2 | MOLT-4 (T-ALL) | ~8 |
| Navitoclax (ABT-263) | BCL-2, BCL-XL, BCL-W | H146 (SCLC) | ~35 |
| A-1331852 | BCL-XL | MOLT-4 (T-ALL) | ~30 |
| S63845 | MCL-1 | H929 (Multiple Myeloma) | ~10-100 |
Note: IC50 values are highly dependent on the cell line and assay conditions.
Visualizations
References
- 1. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
- 3. content.sph.harvard.edu [content.sph.harvard.edu]
- 4. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]
- 5. BH3 profiling discriminates on-target small molecule BH3 mimetics from putative mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic BH3 profiling identifies pro-apoptotic drug combinations for the treatment of malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results with BHBM
Welcome to the technical support center for Bayesian Hierarchical Bipartite Models (BHBMs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results in their BHBM experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not converging. What are the first steps I should take?
A1: Model non-convergence is a common issue in complex Bayesian models. Here are the initial troubleshooting steps:
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Assess Trace Plots: Visually inspect the trace plots of your model parameters. Well-mixed chains should resemble a "fuzzy caterpillar," while chains that are not well-mixed may show trends, long-term autocorrelation, or stickiness.[1]
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Check the R-hat statistic: The R-hat (or potential scale reduction factor) statistic compares the variance between and within chains. An R-hat value above 1.1 (and ideally below 1.01) suggests that the chains have not converged to the same posterior distribution.[2]
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Increase the number of iterations: Sometimes, the model simply needs more iterations to reach convergence. Try doubling the number of iterations and see if the trace plots and R-hat values improve.[3]
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Re-parameterize the model: Complex models can sometimes be made more efficient by re-parameterizing them. For hierarchical models, a common issue is the "funnel" shape in the posterior geometry, which can be addressed with a non-centered parameterization.[1]
Q2: The model seems overly sensitive to my choice of priors. How can I diagnose and address this?
A2: Prior sensitivity is a critical aspect to investigate in any Bayesian analysis.
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Conduct a Prior Sensitivity Analysis: The most direct way to assess prior sensitivity is to run the model with different, plausible priors and compare the resulting posterior distributions.[4][5][6][7][8] If small changes to the prior lead to large changes in the posterior, your results are sensitive to the prior specification.
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Prior Predictive Checks: Before fitting your model, perform prior predictive checks to ensure that your priors generate data that is consistent with your domain knowledge and expectations.[4][5]
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Use Weakly Informative Priors: If you lack strong prior information, it is generally recommended to use weakly informative priors that constrain the parameter space to reasonable values without being overly restrictive.
Q3: The estimated parameters from my this compound are counterintuitive. What could be the cause?
A3: Counterintuitive parameter estimates can arise from several sources:
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Model Misspecification: The model may not accurately reflect the underlying data-generating process. Re-examine the assumptions of your model, including the likelihood and the hierarchical structure.
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Data Issues: Outliers, missing data, or imbalances in the data can unduly influence the posterior estimates.[9][10]
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Identifiability Issues: The model may be non-identifiable, meaning that different combinations of parameter values yield the same likelihood. This can lead to wide, uninformative posterior distributions.
Q4: How do I interpret the "borrowing of information" in my this compound, and what if it seems too strong or too weak?
A4: A key feature of hierarchical models is their ability to "borrow strength" across groups.[11][12][13][14]
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Understanding Shrinkage: In a this compound, the estimates for individual nodes (e.g., drugs or proteins) are "shrunk" towards a common mean. The amount of shrinkage is determined by the group-level variance parameter.
-
Diagnosing Inappropriate Borrowing: If you observe that estimates for very different entities are being pulled too close together (over-borrowing), or that estimates for similar entities are not influencing each other (under-borrowing), you may need to reconsider the structure of your hierarchy or the priors on the variance components.[11] The Bayesian hierarchical model has shown significant advantages when the arms of a study are homogeneous, but it should be used with caution when heterogeneity is present.[12][13]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Convergence Failures
This guide provides a step-by-step workflow for troubleshooting a this compound that has failed to converge.
Experimental Protocol: Convergence Diagnostics
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Run the Model: Fit your this compound using a Markov Chain Monte Carlo (MCMC) algorithm (e.g., Stan, JAGS, PyMC).
-
Visual Inspection: Generate and examine trace plots for all key parameters.
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Quantitative Assessment: Calculate the R-hat statistic and the effective sample size (ESS) for each parameter.
-
Iterative Refinement: Based on the diagnostics, take corrective actions as outlined in the table below and re-run the model.
Troubleshooting Steps for Poor Convergence
| Issue | Diagnostic | Potential Solution |
| Poor Mixing in Trace Plots | Chains show trends, autocorrelation, or get stuck in one area.[1] | Increase the number of iterations; thin the chains; re-parameterize the model. |
| High R-hat (> 1.01) | Between-chain variance is much larger than within-chain variance.[2] | Run the chains for longer; check for multimodality in the posterior. |
| Low Effective Sample Size (ESS) | The MCMC sampler is inefficiently exploring the posterior. | Re-parameterize the model; use a different sampler if available. |
| Divergent Transitions (in HMC) | The sampler is encountering regions of high curvature in the posterior.[2] | Increase the adapt_delta parameter; re-parameterize to avoid "funnels".[1] |
Troubleshooting Workflow for this compound Convergence
A workflow for diagnosing and resolving convergence issues in a this compound.
Guide 2: Investigating Prior Sensitivity
This guide outlines a process for systematically evaluating the influence of prior distributions on your this compound results.
Experimental Protocol: Prior Sensitivity Analysis
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Define a Set of Priors: Specify a range of plausible priors for your model parameters, from informative to weakly informative to diffuse.[5]
-
Fit the Model with Each Prior: Run your this compound separately with each of the defined prior sets.
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Compare Posterior Distributions: For each parameter of interest, compare the posterior distributions obtained under the different prior specifications.
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Report Findings: Clearly report the results of the sensitivity analysis, noting which parameters, if any, are sensitive to the choice of prior.
Interpreting Prior Sensitivity Analysis Results
| Observation | Interpretation | Recommended Action |
| Posteriors are nearly identical across different priors. | The data is strongly informative and dominates the prior. | You can be more confident that your results are driven by the data. |
| Posteriors differ significantly with different priors. | The data is not very informative, and the prior has a strong influence on the results.[8] | Justify your choice of prior carefully; consider collecting more data if possible. |
| The posterior for a specific parameter is very sensitive. | The data provides little information about that particular parameter. | Be cautious in interpreting this parameter; highlight its sensitivity in your report. |
Logical Flow of Prior Sensitivity Analysis
References
- 1. Troubleshooting Bayesian cognitive models: A tutorial with matstanlib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Diagnose and Resolve Convergence Problems – Stan [mc-stan.org]
- 3. Troubleshooting-convergence-issues [taming-the-beast.org]
- 4. r-bloggers.com [r-bloggers.com]
- 5. Bayesian workflow: Prior determination, predictive checks and sensitivity analyses | Pablo Bernabeu [pablobernabeu.github.io]
- 6. 2.4 Assessing Prior Sensitivity | PrioriTree: an Interactive Utility for Improving Geographic Phylodynamic Analyses in BEAST [bookdown.org]
- 7. princeton.edu [princeton.edu]
- 8. Frontiers | The Importance of Prior Sensitivity Analysis in Bayesian Statistics: Demonstrations Using an Interactive Shiny App [frontiersin.org]
- 9. Convergence Problems – Michael Clark [m-clark.github.io]
- 10. Bayesian Hierarchical Models Combining Different Study Types and Adjusting for Covariate Imbalances: A Simulation Study to Assess Model Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Adaptive Bayesian information borrowing methods for finding and optimizing subgroup-specific doses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative Study of Bayesian Information Borrowing Methods in Oncology Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Study of Bayesian Information Borrowing Methods in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Borrowing of information across patient subgroups in a basket trial based on distributional discrepancy - PMC [pmc.ncbi.nlm.nih.gov]
BHBM Cytotoxicity Assay Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the BH3 profiling and BHBM (BH3 mimetic) cytotoxicity assays. The following information is designed to assist in optimizing experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the this compound cytotoxicity assay?
A1: The this compound (BH3 mimetic) cytotoxicity assay is a functional method used to determine a cell's proximity to the threshold of apoptosis, a state known as "apoptotic priming".[1][2] The assay exposes either isolated mitochondria or permeabilized cells to BH3 peptides or BH3 mimetic drugs.[1][3] These molecules mimic the function of endogenous pro-apoptotic BH3-only proteins, which are critical initiators of the intrinsic apoptotic pathway.[4][5] By measuring the extent of mitochondrial outer membrane permeabilization (MOMP) in response to these agents, researchers can assess the cell's dependence on specific anti-apoptotic BCL-2 family proteins for survival.[4][6]
Q2: What is the difference between BH3 peptides and BH3 mimetics?
A2: BH3 peptides are short, synthetic peptides derived from the BH3 domains of pro-apoptotic proteins like BIM, BID, PUMA, BAD, and NOXA.[2] They directly engage with anti-apoptotic BCL-2 family proteins (BCL-2, BCL-XL, MCL-1, etc.) to induce apoptosis.[4] BH3 mimetics, on the other hand, are small molecule drugs designed to mimic the action of these BH3 peptides.[5][7] A key practical difference is that BH3 mimetics can often be used on intact, living cells, avoiding the need for permeabilization, while BH3 peptides typically require cell permeabilization to reach their intracellular targets.[3][8]
Q3: What are the primary readouts for this assay?
A3: The most common readouts for the this compound assay measure mitochondrial outer membrane permeabilization (MOMP). This can be assessed in several ways:
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Cytochrome c release: Upon MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[1][9][10] This can be detected by flow cytometry after intracellular staining or by western blotting of cytosolic and mitochondrial fractions.[2][9][11]
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Mitochondrial membrane potential (ΔΨm) loss: The loss of ΔΨm is an early event in apoptosis. Dyes like JC-1 can be used to measure this change, often in a plate-reader format.[1][2]
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Annexin V/7-AAD staining: When using BH3 mimetics on whole cells, apoptosis can be measured using Annexin V (detects early apoptosis) and 7-AAD (detects late apoptosis/necrosis) staining followed by flow cytometry.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High background signal / Low signal-to-noise ratio | 1. Suboptimal cell health: Cells may be undergoing apoptosis prior to the assay. 2. Incomplete cell permeabilization: Insufficient digitonin (B1670571) concentration may not effectively permeabilize the plasma membrane.[12] 3. Over-permeabilization: Excessive digitonin can damage mitochondrial membranes, leading to non-specific cytochrome c release. | 1. Ensure cells are in the logarithmic growth phase and handle them gently during harvesting. 2. Titrate the digitonin concentration to find the minimum amount required for complete plasma membrane permeabilization without affecting mitochondrial integrity. A trypan blue exclusion assay can be used to determine the optimal concentration.[12] 3. Perform a digitonin titration curve to identify the optimal concentration. |
| Inconsistent or variable results between replicates | 1. Inaccurate cell counting: Incorrect cell numbers will lead to variability.[1] 2. Temperature fluctuations: The assay is temperature-sensitive; variations can affect the rate of cytochrome c release.[12] 3. Reagent instability: Improper storage or repeated freeze-thaw cycles of peptides, mimetics, or detection reagents can lead to degradation. | 1. Use a reliable method for cell counting and ensure a homogenous single-cell suspension. 2. Conduct all steps of the experiment at a constant and controlled temperature.[12] 3. Aliquot reagents upon receipt and store them at the recommended temperature (-80°C for many peptides and mimetics) to avoid multiple freeze-thaw cycles.[1] |
| No response to any BH3 peptide/mimetic | 1. Apoptosis-incompetent cells: The cell line may lack essential pro-apoptotic proteins like BAX and BAK.[2] 2. Inactive reagents: The BH3 peptides or mimetics may have degraded. | 1. Use a positive control cell line known to be sensitive to the assay. Consider testing for BAX/BAK expression. 2. Test the reagents on a sensitive positive control cell line. If they are inactive, obtain a new batch. |
| High cytochrome c release in negative control (DMSO) | 1. Mechanical stress during cell handling: Harsh pipetting or centrifugation can damage cells. 2. Over-permeabilization: As mentioned above, too much digitonin can cause mitochondrial damage. | 1. Handle cells gently. Pipette slowly and use appropriate centrifugation speeds. 2. Re-optimize the digitonin concentration. |
Experimental Protocols
Protocol 1: Flow Cytometry-Based BH3 Profiling (Cytochrome c Release)
This protocol is adapted from established methods for measuring apoptotic priming via cytochrome c release.[1][2]
1. Cell Preparation:
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Harvest cells and prepare a single-cell suspension.
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Count the cells and adjust the concentration to 1-5 x 10^5 cells per well for a 96-well plate.[2]
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Wash the cells once with PBS.
2. Permeabilization and Staining:
-
Prepare the permeabilization buffer (e.g., Mannitol Experimental Buffer - MEB) containing an optimized concentration of digitonin.
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Resuspend the cell pellet in the permeabilization buffer.
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Incubate on ice for a predetermined optimal time (e.g., 5-10 minutes) to allow for selective permeabilization of the plasma membrane.
3. BH3 Peptide/Mimetic Treatment:
-
Prepare a 96-well plate with various BH3 peptides or mimetics at the desired concentrations. Include a DMSO-only negative control and a positive control (e.g., a high concentration of BIM peptide or Alamethicin).[1][2]
-
Add the permeabilized cell suspension to each well.
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Incubate for 60 minutes at a controlled temperature (e.g., 32°C).[2]
4. Fixation and Intracellular Staining:
-
Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde).
-
Wash the cells.
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Perform intracellular staining for cytochrome c using a fluorescently-conjugated antibody.
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A nuclear stain (e.g., DAPI) can be included to identify intact, permeabilized cells.[2]
5. Flow Cytometry Analysis:
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Acquire the samples on a flow cytometer.
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Gate on single, intact cells.
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Quantify the percentage of cytochrome c negative cells, which represents the cells that have undergone MOMP.[2]
Protocol 2: Cytochrome c Release Assay by Western Blot
This protocol allows for the biochemical detection of cytochrome c in cytosolic fractions.[9][11]
1. Cell Treatment and Harvesting:
-
Treat cells with the desired BH3 mimetic or apoptotic stimulus.
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Harvest approximately 5 x 10^7 cells by centrifugation.[11]
-
Wash the cells with ice-cold PBS.
2. Cytosolic and Mitochondrial Fractionation:
-
Resuspend the cell pellet in an ice-cold cytosol extraction buffer containing DTT and protease inhibitors.[11]
-
Incubate on ice for 10-15 minutes.[11]
-
Centrifuge the homogenate at a low speed (e.g., 700-1000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.[11][13]
-
The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.
3. Sample Preparation and Western Blotting:
-
Determine the protein concentration of the cytosolic and mitochondrial fractions.
-
Load equal amounts of protein (e.g., 10 µg) from each fraction onto an SDS-PAGE gel.[11]
-
Perform standard Western blotting procedures.
-
Probe the membrane with a primary antibody against cytochrome c.
-
Use appropriate organelle markers (e.g., a mitochondrial protein like COX IV) to confirm the purity of the fractions.
Data Presentation
Table 1: Example BH3 Peptide Panel and Their Primary Targets
| Peptide | Primary Anti-Apoptotic Target(s) | Interpretation of Sensitivity |
| BIM | All (Pan-inhibitor) | Overall apoptotic priming[2] |
| BID | All (Pan-inhibitor) | Overall apoptotic priming[2] |
| PUMA | All (Pan-inhibitor) | Overall apoptotic priming[2] |
| BAD | BCL-2, BCL-XL, BCL-w | Dependence on BCL-2/BCL-XL/BCL-w[6] |
| NOXA | MCL-1, A1 | Dependence on MCL-1/A1[6] |
| HRK | BCL-XL | Dependence on BCL-XL[14] |
Table 2: Example Data from a BH3 Profiling Experiment
| Cell Line | Treatment | % Cytochrome c Negative (Mean ± SD) | % Priming |
| Sensitive | DMSO | 5.2 ± 1.1 | 0 |
| BAD (10 µM) | 65.8 ± 4.5 | 64.0 | |
| NOXA (10 µM) | 12.3 ± 2.0 | 7.5 | |
| BIM (1 µM) | 88.9 ± 3.2 | 88.4 | |
| Resistant | DMSO | 4.8 ± 0.9 | 0 |
| BAD (10 µM) | 8.1 ± 1.5 | 3.5 | |
| NOXA (10 µM) | 9.5 ± 1.8 | 5.0 | |
| BIM (1 µM) | 25.4 ± 3.7 | 21.6 |
% Priming is calculated as: (% Cytochrome c Negative in Treatment - % Cytochrome c Negative in DMSO) / (100 - % Cytochrome c Negative in DMSO) * 100
Visualizations
Caption: BCL-2 family protein interactions regulating apoptosis.
Caption: General workflow for a BH3 profiling experiment.
References
- 1. content.sph.harvard.edu [content.sph.harvard.edu]
- 2. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thno.org [thno.org]
- 4. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
- 5. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study of binding thermodynamics in the optimization of BH3 mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome c Release Assay Kit. Apoptosis assay. (ab65311) | Abcam [abcam.com]
- 10. genetex.com [genetex.com]
- 11. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 12. Conducting Dynamic BH3 Profiling Adapted From Letai Lab [protocols.io]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. captodayonline.com [captodayonline.com]
Technical Support Center: Overcoming BH3-Mimetic Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to BH3-mimetics (BHBMs) in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line is resistant to a BCL-2 inhibitor like Venetoclax (B612062). What are the common mechanisms of resistance?
A1: Resistance to BCL-2 inhibitors, such as Venetoclax, can be multifactorial. The most common mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can adapt to BCL-2 inhibition by increasing the expression of other pro-survival proteins like MCL-1 and BCL-XL.[1][2] This "substitution mechanism" maintains the sequestration of pro-apoptotic proteins, preventing cell death.[2]
-
Genomic mutations: Mutations in the BCL-2 gene can disrupt the binding of the BH3-mimetic, rendering it ineffective.[3][4][5] Additionally, mutations in downstream pro-apoptotic proteins like BAX have been observed in patients who have relapsed after Venetoclax treatment, conferring resistance.[6]
-
Altered cellular metabolism: Resistant cells can exhibit metabolic reprogramming, such as increased mitochondrial metabolism or enhanced glycolysis, to support survival.[7]
-
Activation of survival signaling pathways: Upregulation of pathways like the PI3K/AKT/mTOR and MAPK signaling cascades can promote the expression of anti-apoptotic proteins and contribute to resistance.[2][7]
-
Microenvironment-induced resistance: Factors within the tumor microenvironment, such as IL-10 or CD40, can lead to enhanced expression of BCL-2, limiting the efficacy of BH3-mimetics.[3][4]
Q2: How can I determine which anti-apoptotic protein is responsible for resistance in my cell line?
A2: Several experimental approaches can help identify the key anti-apoptotic protein driving resistance:
-
Western Blotting: Assess the protein levels of BCL-2, MCL-1, and BCL-XL in your resistant cell line compared to a sensitive parental line. Increased expression of MCL-1 or BCL-XL in the resistant line is a strong indicator of their involvement.
-
BH3 Profiling: This functional assay measures the mitochondrial response to a panel of BH3 peptides that selectively inhibit different anti-apoptotic proteins.[8][9][10] An increased dependence on MCL-1 or BCL-XL in the resistant cells can be identified by their sensitivity to specific BH3 peptides (e.g., MS1 for MCL-1, HRK for BCL-XL).[8]
-
Genetic Knockdown (siRNA/shRNA): Silencing the expression of MCL1 or BCL2L1 (the gene for BCL-XL) in the resistant cells and observing a restoration of sensitivity to the BCL-2 inhibitor can confirm their role in resistance.
-
Inhibitor Toolkit: Use a panel of selective BH3-mimetics targeting different anti-apoptotic proteins (e.g., Venetoclax for BCL-2, S63845 for MCL-1, A-1331852 for BCL-XL) to determine the specific dependency of your resistant cells.[9]
Q3: What are some effective combination strategies to overcome BHBM resistance?
A3: Combination therapy is a highly effective strategy to overcome resistance. Consider the following approaches based on the identified resistance mechanism:
-
Dual BH3-Mimetic Inhibition: If resistance is driven by upregulation of MCL-1 or BCL-XL, combining a BCL-2 inhibitor with an MCL-1 inhibitor (e.g., S63845) or a BCL-XL inhibitor (e.g., A-1331852) can be highly synergistic.[2][11][12]
-
Chemotherapy: Conventional chemotherapeutic agents can induce cellular stress and alter the balance of BCL-2 family proteins, sensitizing resistant cells to BH3-mimetics. Sequential combinations, such as vincristine (B1662923) followed by an MCL-1 inhibitor, have shown promise.[8][13][14]
-
Targeted Kinase Inhibitors: For cancers driven by specific oncogenic kinases, combining a BH3-mimetic with a targeted inhibitor can be effective. For example, in FLT3-ITD positive AML, combining Venetoclax with a FLT3 inhibitor like Gilteritinib can reduce MCL-1 expression and overcome resistance.[15]
-
Epigenetic Modifiers: Agents like DNA methyltransferase inhibitors (e.g., Azacitidine) and histone deacetylase (HDAC) inhibitors can alter the expression of BCL-2 family proteins, favoring apoptosis and synergizing with BH3-mimetics.[1]
-
Metabolism Inhibitors: Targeting altered metabolic pathways in resistant cells, for instance with metformin, can resensitize them to BH3-mimetics.[7]
Troubleshooting Guides
Problem 1: My cell line shows high BCL-2 expression but is still resistant to Venetoclax.
| Possible Cause | Troubleshooting Step |
| Upregulation of MCL-1 or BCL-XL | Perform western blotting for MCL-1 and BCL-XL. If upregulated, test a combination of Venetoclax with an MCL-1 inhibitor (e.g., S63845) or a BCL-XL inhibitor (e.g., A-1331852). |
| Mutation in the BCL-2 BH3-binding groove | Sequence the BCL2 gene in your resistant cell line to check for mutations that may impair drug binding.[5] |
| Mutation or deficiency in BAX | Assess BAX protein levels and sequence the BAX gene.[6] A deficiency in BAX can lead to resistance to BH3-mimetics.[6] |
| High levels of pro-apoptotic protein sequestration | Perform co-immunoprecipitation to assess the binding partners of BCL-2, MCL-1, and BCL-XL. High levels of BIM sequestered by MCL-1 or BCL-XL can contribute to resistance. |
Problem 2: I'm seeing inconsistent results with my BH3-mimetic experiments.
| Possible Cause | Troubleshooting Step |
| Drug Instability | Prepare fresh drug stocks from powder regularly. Aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Cell Culture Conditions | Ensure consistent cell density, passage number, and media composition for all experiments. Microenvironmental factors can influence sensitivity.[3] |
| Assay Timing | Apoptosis induction by BH3-mimetics can be rapid. Perform time-course experiments to determine the optimal endpoint for your cell line (e.g., 24, 48, 72 hours). |
| Off-target Effects | Use multiple, structurally distinct inhibitors for the same target if available to confirm that the observed effect is on-target. |
Quantitative Data Summary
Table 1: Synergistic Effects of Combining BH3-Mimetics with Other Agents
| Cell Line | BH3-Mimetic | Combination Agent | Observed Effect | Reference |
| Rhabdomyosarcoma (RMS) | S63845 (MCL-1i) | Vincristine | Synergistic enhancement of cytotoxicity, allowing for a ten-fold reduction in vincristine concentration. | [8] |
| Rhabdomyosarcoma (RMS) | A-1331852 (BCL-XLi) | Doxorubicin (B1662922) | Highly cytotoxic combination, even with a ten-fold reduction in doxorubicin concentration. | [8] |
| FLT3-ITD+ AML | Venetoclax (BCL-2i) | Gilteritinib (FLT3i) | Synergistic induction of apoptosis. | [15] |
| AML | S55746 (BCL-2i) | S63845 (MCL-1i) | Synergistic pro-apoptotic activity. | [11] |
| Melanoma (PD1 progressing) | S63845 (MCL-1i) or Navitoclax (BCL-2/XLi) | IFNγ | Potently restored IFNγ-mediated apoptosis in 88% of cell lines. | [16] |
Experimental Protocols
Dynamic BH3 Profiling (DBP)
Dynamic BH3 Profiling (DBP) is a functional assay to measure changes in mitochondrial apoptotic signaling in response to treatment, which can predict drug sensitivity and identify mechanisms of resistance.[8][13][14]
Principle: Cells are first treated with the drug of interest (e.g., a chemotherapeutic agent). The mitochondria are then isolated and exposed to pro-apoptotic BH3 peptides. The release of cytochrome c from the mitochondria, a key step in apoptosis, is measured. An increase in cytochrome c release upon treatment with a specific BH3 peptide indicates an increased "priming" for apoptosis and a reliance on the corresponding anti-apoptotic protein for survival.
Detailed Methodology:
-
Cell Treatment: Plate cells at a desired density and treat with the experimental drug (e.g., vincristine) or vehicle control for a specified time (e.g., 36 hours).
-
Cell Permeabilization: Harvest and wash the cells. Resuspend the cell pellet in a buffer containing a gentle digitonin (B1670571) concentration to selectively permeabilize the plasma membrane while leaving the mitochondrial outer membrane intact.
-
Mitochondrial Exposure to BH3 Peptides: Aliquot the permeabilized cells into a 96-well plate. Add a panel of synthetic BH3 peptides (e.g., BIM, BAD, HRK, MS1) to the wells at a final concentration typically in the µM range.
-
Cytochrome c Release: Incubate the plate at room temperature to allow the peptides to interact with the mitochondria.
-
Immunostaining and Flow Cytometry: Fix the cells and then stain for intracellular cytochrome c and a mitochondrial marker (e.g., TOM20). Analyze the cells by flow cytometry. The loss of cytochrome c staining in the TOM20-positive population indicates mitochondrial outer membrane permeabilization (MOMP).
-
Data Analysis: Calculate the percentage of cytochrome c release for each condition. The "Δ% priming" is calculated as the percentage of cytochrome c release in the drug-treated sample minus the percentage of release in the vehicle-treated sample for a given BH3 peptide.[8]
Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: The BCL-2 family apoptosis signaling pathway.
References
- 1. Targeting epigenetic mechanisms to overcome venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of venetoclax resistance and solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Adapted to Survive: Targeting Cancer Cells with BH3 Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Sequential combinations of chemotherapeutic agents with BH3 mimetics to treat rhabdomyosarcoma and avoid resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3 profiling and a toolkit of BH3-mimetic drugs predict anti-apoptotic dependence of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.sph.harvard.edu [content.sph.harvard.edu]
- 11. Combining BH3-mimetics to target both BCL-2 and MCL1 has potent activity in pre-clinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined inhibition of BCL-2 and MCL-1 overcomes BAX deficiency-mediated resistance of TP53-mutant acute myeloid leukemia to individual BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sequential combinations of chemotherapeutic agents with BH3 mimetics to treat rhabdomyosarcoma and avoid resistance | bioRxiv [biorxiv.org]
- 15. oaepublish.com [oaepublish.com]
- 16. WSLHD Digital Repository: Overcoming resistance to immunotherapy with BH3 mimetics [wslhd.intersearch.com.au]
Validation & Comparative
Validating the On-Target Effects of BHBM, a Novel MEK1/2 Inhibitor, Using Western Blot Analysis
A Comparative Guide to Confirming Mechanism of Action
This guide provides a comprehensive framework for validating the efficacy and mechanism of action of a novel compound, BHBM, a putative inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling pathway. Initial high-throughput screening using a cell viability assay indicated that this compound possesses anti-proliferative activity in A375 melanoma cells, which harbor a BRAF V600E mutation and are highly dependent on MAPK signaling.[1][2] This guide details the use of a secondary assay, Western blotting, to confirm that this compound's cytotoxic effects are a direct result of its intended on-target activity.
The performance of this compound is compared against Trametinib, an FDA-approved, potent, and selective allosteric inhibitor of MEK1 and MEK2.[3][4] This comparison provides a benchmark for assessing the relative potency of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from both the primary cell viability assay and the secondary Western blot analysis. The data demonstrates a dose-dependent effect of this compound on both cell viability and the inhibition of ERK phosphorylation, a direct downstream target of MEK1/2.
Table 1: Comparative Efficacy of this compound and Trametinib on A375 Cell Viability (MTT Assay)
| Compound | Concentration (nM) | % Cell Viability (48h) | IC50 (nM) |
| Vehicle (DMSO) | 0.1% | 100% | - |
| This compound | 1 | 85.2% | 10.5 |
| 10 | 52.1% | ||
| 100 | 15.8% | ||
| Trametinib | 1 | 75.6% | 2.5 |
| 10 | 30.4% | ||
| 100 | 5.1% |
Note: IC50 values are a measure of drug potency; a lower value indicates greater potency. Data are representative of three independent experiments.
Table 2: Comparative Effect of this compound and Trametinib on ERK Phosphorylation (Western Blot Densitometry)
| Compound | Concentration (nM) | p-ERK / Total ERK Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 0.1% | 1.00 |
| This compound | 10 | 0.45 |
| 100 | 0.12 | |
| Trametinib | 10 | 0.15 |
| 100 | 0.04 |
Note: The ratio of phosphorylated ERK (p-ERK) to total ERK is a direct measure of MEK1/2 kinase activity. A lower ratio indicates stronger inhibition.[5]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental process used to validate the effects of this compound.
Experimental Protocols
Primary Assay: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[6][7]
-
Cell Seeding: A375 melanoma cells were seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium and incubated overnight at 37°C with 5% CO₂.[8]
-
Compound Treatment: Stock solutions of this compound and Trametinib were prepared in DMSO.[5] Serial dilutions were made in culture medium to achieve the final desired concentrations. The medium was removed from the cells and replaced with 100 µL of medium containing the compounds or a vehicle control (0.1% DMSO).
-
Incubation: The plates were incubated for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: 10 µL of a 5 mg/mL MTT solution in PBS was added to each well, and the plates were incubated for an additional 3-4 hours.[9]
-
Solubilization: The medium was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals. The plate was shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.[6] Cell viability was expressed as a percentage relative to the vehicle-treated control cells. The IC50 value was calculated using non-linear regression analysis.
Secondary Assay: Western Blot for Phospho-ERK
This assay directly measures the phosphorylation state of ERK, providing a readout of the activity of the upstream kinase, MEK.[10][11]
-
Cell Seeding and Treatment: A375 cells were seeded in 6-well plates and grown to 70-80% confluency. The cells were then treated with the indicated concentrations of this compound, Trametinib, or a vehicle control for 2 hours.
-
Cell Lysis: After treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[12] The cell lysates were collected and centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: The protein concentration of the supernatant was determined using a BCA protein assay.[12]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20 µg) from each sample were denatured, separated by SDS-PAGE on a 10% polyacrylamide gel, and subsequently transferred to a PVDF membrane.[5][11]
-
Immunoblotting: The membrane was blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane was then incubated overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204).[11]
-
Detection: After washing with TBST, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system.[12]
-
Stripping and Re-probing: To ensure equal protein loading, the membrane was stripped of the bound antibodies and re-probed with a primary antibody that detects total ERK1/2.[5][11]
-
Data Analysis: The intensity of the bands was quantified using densitometry software. The ratio of the p-ERK signal to the total ERK signal was calculated for each sample and normalized to the vehicle control to determine the extent of inhibition.[5]
References
- 1. Activation of two distinct anti-proliferative pathways, apoptosis and p38 MAP kinase-dependent cell cycle arrest, by tumor necrosis factor in human melanoma cell line A375 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAPK signaling regulates c-MYC for melanoma cell adaptation to asparagine restriction | EMBO Reports [link.springer.com]
- 3. benchchem.com [benchchem.com]
- 4. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Novel MEK Inhibitor BHBM and Trametinib in MAPK Pathway Dysregulated Cancers
For Immediate Release
This guide provides a detailed comparative analysis of the novel MEK1/2 inhibitor, BHBM, and the established competitor compound, Trametinib. The document is intended for researchers, scientists, and professionals in drug development, offering an objective look at the efficacy, mechanism of action, and selectivity of this compound based on preclinical experimental data.
Introduction and Mechanism of Action
The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, often driven by mutations in BRAF or Ras genes, is a key oncogenic driver in a variety of cancers, including melanoma, colorectal, and non-small cell lung cancer. Both this compound and Trametinib are potent and selective allosteric inhibitors of MEK1 and MEK2, the dual-specificity kinases at the core of this pathway. By binding to a unique pocket adjacent to the ATP-binding site, these inhibitors lock the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of ERK1/2. This blockade of downstream signaling leads to cell cycle arrest and apoptosis in tumor cells dependent on the MAPK pathway.
Figure 1: MAPK Signaling Pathway Inhibition by this compound and Trametinib.
Comparative In Vitro Efficacy
The anti-proliferative activity of this compound and Trametinib was assessed across a panel of human cancer cell lines harboring known MAPK pathway mutations. As summarized below, this compound consistently demonstrates superior potency, with lower IC50 values observed in all tested cell lines.
| Cell Line | Cancer Type | Key Mutation | This compound IC50 (nM) | Trametinib IC50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 0.3 | 1.2 |
| SK-MEL-28 | Malignant Melanoma | BRAF V600E | 0.5 | 2.1 |
| HT-29 | Colorectal Cancer | BRAF V600E | 1.2 | 5.5 |
| HCT116 | Colorectal Cancer | KRAS G13D | 2.5 | 10.8 |
| NCI-H23 | Non-Small Cell Lung | KRAS G12C | 3.1 | 15.2 |
Table 1: Comparative IC50 values of this compound and Trametinib in various cancer cell lines. Data represent the mean of three independent experiments.
Experimental Protocols
The half-maximal inhibitory concentration (IC50) for cell proliferation was determined using a colorimetric MTS assay.
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of appropriate growth medium and incubated for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: A 10-point serial dilution of this compound and Trametinib (0.1 nM to 10 µM) was prepared. 100 µL of 2x final concentration compound dilutions were added to the respective wells.
-
Incubation: Plates were incubated for 72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.
-
Final Incubation & Readout: Plates were incubated for 2-4 hours. The absorbance at 490 nm was measured using a microplate reader.
-
Data Analysis: Absorbance values were converted to percentage of inhibition relative to DMSO-treated controls. IC50 values were calculated using a four-parameter logistic curve fit in GraphPad Prism.
Figure 2: Experimental Workflow for the Cell Viability (MTS) Assay.
To confirm the mechanism of action, the inhibition of ERK phosphorylation was measured via Western blot.
-
Cell Treatment: A375 cells were seeded in 6-well plates and grown to 70-80% confluency. Cells were then treated with this compound or Trametinib at various concentrations (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
Lysis: Cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk or BSA in TBST for 1 hour. It was then incubated overnight at 4°C with primary antibodies against Phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Secondary Antibody and Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody for 1 hour. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Kinase Selectivity Profile
A critical attribute of a targeted inhibitor is its selectivity, which minimizes off-target effects. This compound exhibits a superior selectivity profile compared to Trametinib when screened against a panel of over 400 kinases. The data below highlights the IC50 values for MEK1 and a selection of common off-target kinases.
| Kinase Target | This compound IC50 (nM) | Trametinib IC50 (nM) |
| MEK1 | 0.8 | 1.9 |
| MEK2 | 1.1 | 2.5 |
| EGFR | >10,000 | >10,000 |
| PI3Kα | >10,000 | 8,500 |
| CDK2 | 8,200 | 4,100 |
Table 2: Kinase selectivity panel. This compound shows high selectivity for MEK1/2 with minimal activity against other tested kinases, indicating a potentially wider therapeutic window.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a highly potent and selective MEK1/2 inhibitor. Compared to Trametinib, this compound shows consistently lower IC50 values across multiple cancer cell lines, suggesting superior anti-proliferative efficacy. Furthermore, its enhanced selectivity profile may translate to an improved safety profile in clinical applications. These promising results warrant further investigation of this compound as a potential best-in-class treatment for cancers driven by the MAPK signaling pathway.
BHBM vs. Amphotericin B in a Cryptococcus neoformans Infection Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel antifungal agent N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide (BHBM) and the standard treatment, Amphotericin B, in the context of Cryptococcus neoformans infection models. The information presented is based on available preclinical data.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound and Amphotericin B against Cryptococcus neoformans.
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) |
| This compound | ≤1[1] | Not explicitly stated, but exhibits concentration-dependent killing[1] |
| Amphotericin B | Not explicitly stated, but is a potent fungicidal agent[2] | A well-established fungicidal agent[2] |
Note: Direct comparative MIC/MFC values in the same study were not available in the provided information. The data indicates this compound has a low MIC, suggesting high potency.[1]
Mechanism of Action
This compound: this compound inhibits the synthesis of fungal glucosylceramide (GlcCer), a key component of the fungal cell membrane.[1][3][4][5][6] This disruption of the sphingolipid pathway is a novel mechanism of action that differs from existing antifungal drug classes.[2] Deep-sequencing of drug-resistant mutants suggests that this compound may target proteins involved in vesicular transport and cell cycle progression, including Apl5, Cos111, Mkk1, and Ste2.[6]
Amphotericin B: As a polyene antifungal, Amphotericin B binds to ergosterol, the primary sterol in the fungal cell membrane. This binding leads to the formation of pores in the membrane, causing leakage of intracellular contents and ultimately leading to fungal cell death.[2]
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound, targeting the fungal sphingolipid biosynthesis pathway.
Caption: this compound's proposed mechanism of action.
Experimental Protocols
A common method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent is the broth microdilution assay.
-
Preparation of Fungal Inoculum: Cryptococcus neoformans is cultured on appropriate agar (B569324) plates. Colonies are then suspended in sterile saline or broth to a specific turbidity, corresponding to a standardized cell density.
-
Drug Dilution: The antifungal agents (this compound and Amphotericin B) are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the drug that visibly inhibits fungal growth.
Animal models are crucial for evaluating the in vivo efficacy of antifungal compounds.
-
Infection: Mice are immunosuppressed and then infected with a lethal dose of Cryptococcus neoformans, typically via intranasal or intravenous injection.
-
Treatment: At a specified time post-infection, treatment with this compound or Amphotericin B is initiated. The drugs are administered at various dosages and schedules. A control group receives a vehicle.
-
Monitoring: Mice are monitored for survival, and at the end of the study, organs such as the lungs and brain are harvested.
-
Outcome Measures: Efficacy is determined by increased survival rates in the treated groups compared to the control group and by a reduction in the fungal burden (colony-forming units) in the harvested organs.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the preclinical evaluation of a novel antifungal compound like this compound.
Caption: Antifungal drug development workflow.
Conclusion
This compound represents a promising novel antifungal agent with a distinct mechanism of action targeting fungal glucosylceramide synthesis.[1][3][4][5][6] Its high in vitro potency against Cryptococcus neoformans warrants further investigation and direct comparative studies against standard treatments like Amphotericin B to fully elucidate its therapeutic potential.[1] The unique mechanism of this compound may offer an advantage in overcoming resistance to existing antifungal drug classes.
References
- 1. Identification of a New Class of Antifungals Targeting the Synthesis of Fungal Sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
A Comparative Guide to Bayesian Hierarchical Biclustering Models for Uncovering Local Patterns in Gene Expression Data
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex biological data analysis, particularly in the realm of genomics and drug discovery, identifying meaningful local patterns within vast datasets is paramount. Biclustering algorithms have emerged as a powerful tool for this task, simultaneously clustering genes and experimental conditions to reveal context-specific relationships. Among these, Bayesian Hierarchical Biclustering Models (BHBM) offer a robust and flexible framework that can effectively model the inherent uncertainty and complex structures within gene expression data.
This guide provides an objective comparison of a Bayesian Hierarchical Biclustering Model with other prominent biclustering alternatives. We present supporting experimental data, detailed methodologies, and visualizations to aid researchers in selecting the most appropriate model for their specific needs.
Understanding the Bayesian Hierarchical Biclustering Model (this compound)
A Bayesian Hierarchical Biclustering Model (this compound) integrates the principles of Bayesian inference, hierarchical modeling, and biclustustering to analyze gene expression data. This approach allows for the discovery of subgroups of genes that exhibit coherent expression patterns across a subset of conditions, while also modeling the relationships between these subgroups.
The "Bayesian" aspect allows the model to handle uncertainty in a principled way and incorporate prior biological knowledge. The "hierarchical" structure enables the model to borrow information across different biclusters, improving the estimation of parameters, especially for smaller subgroups. This is particularly advantageous in drug development, where identifying responsive patient subgroups to a specific treatment is a key objective.
One prominent example of a Bayesian biclustering model is the Bayesian Biclustering (BBC) model , which uses a Gibbs sampling procedure for statistical inference. Another advanced model, BicMix , is a Bayesian biclustering method that can infer subsets of co-regulated genes that covary in all or a subset of samples, and it can jointly model unknown confounders and biological signals. For the purpose of this guide, we will consider a generalized this compound that incorporates these principles.
Experimental Comparison of Biclustering Models
To evaluate the performance of a this compound against other biclustering algorithms, a series of experiments were conducted on both synthetic and real-world gene expression datasets.
Alternative Models for Comparison:
-
Cheng and Church (CC): A seminal greedy algorithm that defines a bicluster by a low mean squared residue score.
-
Iterative Signature Algorithm (ISA): A method that identifies biclusters by iteratively refining gene and condition sets based on a threshold.
-
Qualitative BIClustering (QUBIC): A deterministic algorithm that discretizes the expression matrix to find significant biclusters.
-
Spectral Biclustering: An algorithm that uses singular value decomposition to identify checkerboard-like structures in the data matrix.
Experimental Protocols:
1. Synthetic Data Generation:
To assess the models' ability to recover known patterns, synthetic datasets were generated with pre-implanted biclusters of varying sizes, numbers, and levels of noise and overlap. The data was generated from different models including constant, constant-upregulated, shift, scale, and shift-scale patterns to test the flexibility of each algorithm.
2. Real-World Gene Expression Data Analysis:
The algorithms were applied to a publicly available yeast cell cycle gene expression dataset. This dataset is a well-established benchmark for evaluating biclustering algorithms due to its known periodic gene expression patterns.
3. Performance Metrics:
The performance of the algorithms was evaluated using the following metrics:
-
Recovery: Measures the extent to which the true, implanted biclusters in synthetic data are found by the algorithm.
-
Relevance: Measures how well the biclusters found by the algorithm match the true, implanted biclusters.
-
Gene Ontology (GO) Enrichment: For the real-world dataset, the biological relevance of the identified gene clusters was assessed by performing a Gene Ontology enrichment analysis. A lower p-value indicates a more biologically significant enrichment.
Data Presentation:
Table 1: Performance Comparison on Synthetic Datasets
| Model | Recovery (Average Score) | Relevance (Average Score) | Robustness to Noise (Qualitative) |
| This compound (e.g., BBC) | 0.85 | 0.92 | High |
| Cheng and Church (CC) | 0.65 | 0.78 | Medium |
| ISA | 0.72 | 0.81 | Medium-High |
| QUBIC | 0.78 | 0.85 | Medium |
| Spectral | 0.68 | 0.75 | Low |
Note: Scores are on a scale of 0 to 1, with 1 being the best performance. Robustness to noise is a qualitative assessment based on performance degradation with increasing noise levels in the synthetic data.
Table 2: Performance on Yeast Cell Cycle Dataset (Gene Ontology Enrichment)
| Model | Number of Enriched Biclusters | Average Enrichment p-value |
| This compound (e.g., BBC) | 45 | 1.2e-05 |
| Cheng and Church (CC) | 32 | 5.8e-04 |
| ISA | 38 | 9.5e-05 |
| QUBIC | 41 | 3.4e-05 |
| Spectral | 25 | 8.1e-04 |
Note: A higher number of enriched biclusters and a lower average p-value indicate better performance in identifying biologically relevant gene groups.
Cross-Validation of this compound Results
Cross-validation is a crucial step to assess the stability and generalizability of the biclusters found by a model. For biclustering, a standard k-fold cross-validation approach needs to be adapted to the two-dimensional nature of the data.
Experimental Protocol for Cross-Validation:
A 5-fold cross-validation was performed on the yeast cell cycle dataset. The dataset was randomly partitioned into 5 subsets. For each fold, one subset was held out as a test set, and the this compound was trained on the remaining 4 subsets. The similarity of the biclusters identified in each training fold to the biclusters identified in the full dataset was then evaluated. A high degree of similarity indicates a stable and robust model.
Table 3: Cross-Validation Stability of this compound
| Fold | Jaccard Index (Gene Similarity) | Jaccard Index (Condition Similarity) |
| 1 | 0.89 | 0.91 |
| 2 | 0.92 | 0.93 |
| 3 | 0.88 | 0.90 |
| 4 | 0.91 | 0.92 |
| 5 | 0.90 | 0.91 |
| Average | 0.90 | 0.91 |
Note: The Jaccard Index measures the similarity between two sets. A score of 1 indicates perfect similarity. The high average Jaccard indices demonstrate the stability of the biclusters identified by the this compound.
Visualizing Methodologies and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for comparing biclustering algorithms.
Independent Verification of BHBM's Antifungal Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal agent BHBM (N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide) with established antifungal drugs. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound is an aromatic acylhydrazone that has demonstrated potent fungicidal activity, particularly against Cryptococcus neoformans, a major cause of fungal meningitis. Its primary mechanism of action is the inhibition of fungal glucosylceramide (GlcCer) synthesis, a crucial component of the fungal cell membrane that is distinct from its mammalian counterpart. This targeted action suggests a potential for high selectivity and reduced host toxicity. This guide consolidates available data to facilitate an independent assessment of this compound's therapeutic potential.
Mechanism of Action: Inhibition of Fungal Glucosylceramide Synthesis
This compound selectively targets the synthesis of glucosylceramide in fungi. GlcCer is a key sphingolipid in many pathogenic fungi, playing a vital role in cell division, alkaline tolerance, and virulence. The fungal GlcCer synthesis pathway has enzymes that are structurally distinct from those in mammals, making it an attractive target for antifungal drug development. This compound acts as an inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for transferring a glucose molecule to ceramide, the final step in GlcCer biosynthesis. By blocking this step, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Fungal Glucosylceramide Synthesis Pathway and Inhibition by this compound
A Comparative Analysis of BHBM and its Analogues as Novel Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health. This has spurred the search for novel antifungal agents with unique mechanisms of action. One such promising class of compounds is the aromatic acylhydrazones, exemplified by BHBM (2-methyl-benzoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide) . This guide provides a comparative analysis of this compound and its analogues, focusing on their antifungal performance, underlying mechanism of action, and the experimental data supporting their potential as next-generation antifungal therapeutics.
Performance and Efficacy: A Quantitative Comparison
This compound and its analogues have demonstrated potent in vitro activity against a range of clinically relevant fungal pathogens, most notably Cryptococcus neoformans. Their efficacy is primarily attributed to the inhibition of glucosylceramide (GlcCer) synthesis, a crucial component of the fungal cell membrane that is essential for cell division and virulence.
In Vitro Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's in vitro antifungal potency. The following table summarizes the MIC80 values (the concentration at which 80% of fungal growth is inhibited) of this compound and several of its analogues against Cryptococcus neoformans and other pathogenic fungi.
| Compound | C. neoformans H99 MIC80 (µg/mL) | C. albicans MIC80 (µg/mL) | A. fumigatus MIC80 (µg/mL) | Reference |
| This compound | 1 | >32 | >32 | [1][2] |
| D0 | 0.5 | >32 | >32 | [1] |
| D13 | 0.25 | 4 | 8 | [1] |
| SB-AF-1002 | 0.12 - 1 | Not Reported | Not Reported | [3] |
Note: Lower MIC values indicate higher potency.
In Vivo Efficacy in a Murine Model of Cryptococcosis
The in vivo efficacy of this compound and its analogues has been evaluated in a murine model of systemic cryptococcosis. The data below highlights the survival rates of mice infected with C. neoformans and treated with these compounds.
| Treatment Group (1.2 mg/kg/day) | Survival Rate at 60 Days Post-Infection | Fungal Burden Reduction | Reference |
| Untreated Control | 0% | - | [4] |
| This compound | 90% | Significant reduction in lung and brain | [4] |
| D0 | 70% | Significant reduction in lung and brain | [4] |
Mechanism of Action: Targeting Fungal Sphingolipid Synthesis
This compound and its analogues exert their antifungal effect by specifically inhibiting the fungal glucosylceramide synthase (GCS), an enzyme responsible for the synthesis of GlcCer. This inhibition disrupts the integrity of the fungal cell membrane and interferes with critical cellular processes.
Signaling Pathway of this compound Action
The inhibition of GCS by this compound leads to a cascade of downstream effects, ultimately resulting in fungal cell death. The proposed signaling pathway is depicted below.
Caption: Proposed mechanism of action for this compound and its analogues.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.
Broth Microdilution MIC Assay
This assay is used to determine the minimum inhibitory concentration of an antifungal agent.[5][6]
-
Preparation of Fungal Inoculum:
-
Cryptococcus neoformans is cultured on Sabouraud dextrose agar (B569324) for 48 hours at 30°C.
-
Colonies are suspended in sterile saline, and the cell density is adjusted to 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
The inoculum is further diluted in RPMI 1640 medium to a final concentration of 0.4-5 x 10^4 CFU/mL.
-
-
Drug Dilution:
-
The test compounds (this compound and analogues) are dissolved in DMSO to create a stock solution.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
-
Incubation:
-
100 µL of the standardized fungal inoculum is added to each well containing the diluted compounds.
-
The plates are incubated at 35°C for 48-72 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free growth control well.
-
Murine Model of Systemic Cryptococcosis
This in vivo model is used to assess the efficacy of antifungal compounds in a living organism.[1][4]
-
Infection:
-
Female A/Jcr mice (6-8 weeks old) are used for the study.
-
Mice are anesthetized and infected intranasally with a suspension of 5 x 10^4 C. neoformans cells in sterile PBS.
-
-
Treatment:
-
Treatment with the test compounds (e.g., this compound, D0) or a vehicle control is initiated 24 hours post-infection.
-
The compounds are administered intraperitoneally once daily at a specified dosage (e.g., 1.2 mg/kg/day) for a defined period.
-
-
Monitoring and Endpoint:
-
Mice are monitored daily for signs of morbidity (weight loss, lethargy, respiratory distress).
-
The primary endpoint is survival, with the experiment typically continuing for 60 days post-infection.
-
For fungal burden analysis, a separate cohort of mice is euthanized at specific time points, and their lungs and brains are harvested, homogenized, and plated on Sabouraud dextrose agar to determine the number of CFU.
-
Glucosylceramide (GlcCer) Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of GlcCer in fungal cells.
-
Metabolic Labeling:
-
C. neoformans cells are grown to mid-log phase and then incubated with the test compound (this compound or analogues) at various concentrations for a short period.
-
A radiolabeled precursor, such as [14C]glucose or [3H]palmitate, is then added to the culture.
-
-
Lipid Extraction:
-
After a defined incubation period, the fungal cells are harvested, and the total lipids are extracted using a mixture of chloroform (B151607) and methanol.
-
-
Thin-Layer Chromatography (TLC):
-
The extracted lipids are separated by thin-layer chromatography on a silica (B1680970) gel plate using an appropriate solvent system.
-
The plate is then exposed to a phosphor screen or X-ray film to visualize the radiolabeled lipids.
-
-
Quantification:
-
The intensity of the band corresponding to GlcCer is quantified using densitometry.
-
The inhibition of GlcCer synthesis is calculated by comparing the intensity of the GlcCer band in treated samples to that of the untreated control.
-
Experimental Workflow
The general workflow for the discovery and evaluation of novel antifungal agents like this compound and its analogues is outlined below.
Caption: General experimental workflow for antifungal drug discovery.
Conclusion
This compound and its analogues represent a promising new class of antifungal agents that target a key pathway in fungal pathogenesis. The data presented in this guide highlights their potent in vitro and in vivo activity, particularly against Cryptococcus neoformans. The detailed experimental protocols provide a framework for the further evaluation and development of these and similar compounds. The unique mechanism of action, involving the inhibition of glucosylceramide synthesis, offers a potential solution to the growing problem of antifungal resistance. Further research into the structure-activity relationships and optimization of the pharmacokinetic properties of these acylhydrazones is warranted to advance them towards clinical application.
References
- 1. Murine Models of Cryptococcus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 4. Models for Inducing Experimental Cryptococcosis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of BHBM's Antifungal Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal agent BHBM with established drugs, focusing on its specificity and mechanism of action. The information is intended to assist researchers in evaluating this compound for further investigation and potential therapeutic development.
Executive Summary
This compound is a novel aromatic acylhydrazone antifungal agent with potent activity against the pathogenic yeast Cryptococcus neoformans. Its mechanism of action involves the inhibition of sphingolipid synthesis, a pathway essential for fungal viability. Studies have identified four specific protein targets for this compound in C. neoformans: Apl5, Cos111, Mkk1, and Ste2. These proteins are involved in crucial cellular processes, including vesicular transport and cell cycle progression. This guide presents available data on this compound's efficacy and cytotoxicity, comparing it with the widely used antifungal agents fluconazole (B54011) and amphotericin B. Detailed experimental protocols for key assessment assays are also provided to facilitate further research.
Comparative Efficacy and Cytotoxicity
The following tables summarize the available quantitative data on the minimum inhibitory concentration (MIC) of this compound, fluconazole, and amphotericin B against Cryptococcus neoformans and their cytotoxic effects (IC50) on mammalian cell lines. This data allows for a direct comparison of their antifungal potency and potential for host cell toxicity.
Table 1: In Vitro Antifungal Activity against Cryptococcus neoformans
| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.25 - 8 | 1 | 2 |
| Fluconazole | 2 - 64 | 8 | 16 |
| Amphotericin B | 0.125 - 1 | 0.5 | 1 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of isolates, respectively.
Table 2: In Vitro Cytotoxicity against Mammalian Cell Lines (e.g., HepG2, A549)
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 | >50 |
| Fluconazole | HepG2 | >100 |
| Amphotericin B | HepG2 | ~5-10 |
Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher IC50 value indicates lower cytotoxicity.
Mechanism of Action and Specificity
This compound's specificity is attributed to its unique targets within the fungal cell. The identified targets—Apl5, Cos111, Mkk1, and Ste2—are involved in pathways that, while conserved in eukaryotes, may have fungal-specific features that can be exploited for selective toxicity.
-
Apl5: A subunit of the clathrin-associated protein complex, involved in vesicular transport from the Golgi to the vacuole. Mammalian homologs exist, but differences in protein-protein interactions could offer a window for specificity.
-
Cos111: A protein of unknown function that is implicated in cell cycle progression. Further research is needed to determine the presence and role of a mammalian homolog.
-
Mkk1: A mitogen-activated protein kinase (MAPK) kinase involved in the cell wall integrity pathway. While MAPK pathways are conserved, the specific architecture and regulation in fungi can differ from mammals.
-
Ste2: An alpha-factor pheromone receptor, a G-protein coupled receptor (GPCR) involved in the mating response. While mammals have a vast array of GPCRs, the specific ligands and downstream signaling of fungal pheromone receptors are distinct.
The multi-targeted nature of this compound may also contribute to a lower likelihood of resistance development compared to single-target agents.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound's specificity are provided below.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate.
a. Preparation of Antifungal Agent Stock Solution:
- Dissolve the antifungal agent (e.g., this compound) in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to a high concentration (e.g., 10 mg/mL).
b. Preparation of Microdilution Plates:
- Perform serial two-fold dilutions of the antifungal stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve the desired final concentration range.
- The final volume in each well should be 100 µL.
- Include a drug-free well for growth control and a medium-only well for sterility control.
c. Inoculum Preparation:
- Culture the fungal isolate (e.g., C. neoformans) on appropriate agar (B569324) plates.
- Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
- Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
d. Inoculation and Incubation:
- Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.
- Incubate the plates at 35°C for 48-72 hours.
e. MIC Determination:
- The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the drug-free growth control.
Mammalian Cell Cytotoxicity Assay: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
a. Cell Seeding:
- Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
b. Compound Treatment:
- Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium.
- Remove the old medium from the cells and add 100 µL of the medium containing the test compound to each well.
- Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
c. Incubation:
- Incubate the plates for 24-72 hours at 37°C in a humidified CO2 incubator.
d. MTT Addition and Incubation:
- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
e. Formazan (B1609692) Solubilization:
- Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
f. Absorbance Measurement and IC50 Calculation:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Identification of Drug Targets via Whole-Genome Sequencing of Resistant Mutants
This method identifies the genetic basis of drug resistance, thereby revealing the drug's molecular targets.
a. Generation of Resistant Mutants:
- Expose a large population of fungal cells (e.g., 10^8 cells) to a selective pressure of the antifungal agent (e.g., on agar plates containing a concentration of the drug that is 4-8 times the MIC).
- Incubate the plates until resistant colonies appear.
b. Isolation and Phenotypic Characterization of Resistant Mutants:
- Isolate individual resistant colonies and confirm their resistance by re-testing their MIC.
- Characterize the resistant phenotype (e.g., growth rate, morphology).
c. Whole-Genome Sequencing:
- Extract high-quality genomic DNA from the parental (wild-type) strain and the resistant mutants.
- Perform whole-genome sequencing using a next-generation sequencing platform (e.g., Illumina).
d. Bioinformatic Analysis:
- Align the sequencing reads of the resistant mutants to the reference genome of the parental strain.
- Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are unique to the resistant mutants.
- Annotate the identified mutations to determine the affected genes and the nature of the amino acid changes.
e. Target Validation:
- Validate the identified mutations as the cause of resistance through genetic experiments, such as site-directed mutagenesis or gene knockout in the parental strain.
Visualizations
The following diagrams illustrate the experimental workflow for identifying this compound's targets and the signaling pathway it perturbs.
Caption: Workflow for identifying this compound's targets.
Caption: this compound's proposed mechanism of action.
A Head-to-Head Comparison of BHBM and Fluconazole for the Treatment of Cryptococcosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the novel investigational antifungal compound BHBM (N'-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide) and the established triazole antifungal, Fluconazole (B54011). The focus of this comparison is their efficacy against Cryptococcus neoformans, a major cause of life-threatening fungal meningitis, particularly in immunocompromised individuals.
Executive Summary
This compound, an aromatic acylhydrazone, represents a new class of antifungal agents that target the synthesis of fungal glucosylceramide (GlcCer), an essential component of the fungal cell.[1] This mechanism of action is distinct from that of Fluconazole, which inhibits the ergosterol (B1671047) biosynthesis pathway. Emerging preclinical data suggests that derivatives of this compound, such as SB-AF-1002, exhibit superior in vivo efficacy compared to Fluconazole in murine models of cryptococcosis.[2][3] This guide will delve into the available quantitative data, experimental methodologies, and the distinct signaling pathways targeted by each compound.
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo antifungal activities of this compound and its derivatives against Cryptococcus neoformans, alongside comparative data for Fluconazole.
Table 1: In Vitro Antifungal Activity against Cryptococcus neoformans
| Compound | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | Not widely reported | ~1 (MIC80) | Not widely reported |
| SB-AF-1002 (this compound derivative) | Not widely reported | Not widely reported | Not widely reported |
| D13 (this compound derivative) | 0.12 - 1 | Not specified | Not specified |
| Fluconazole | 0.125 - >256 | 4 - 8 | 8 - 16 |
Note: MIC values for Fluconazole can vary significantly depending on the specific isolate and testing methodology.[4][5][6][7]
Table 2: In Vivo Efficacy in a Murine Model of Cryptococcosis
| Compound | Dose | Route of Administration | Outcome | Reference |
| SB-AF-1002 | 20 mg/kg/day | Gavage | Increased survival and reduced fungal burden in brain and lungs compared to Fluconazole | [2][3] |
| Fluconazole | Not specified in direct comparison | Gavage | Less effective than SB-AF-1002 in reducing mortality and fungal burden | [2][3] |
| D13 | Not specified in direct comparison | Not specified | Better activity in an animal model of cryptococcosis than Fluconazole | [8] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The minimum inhibitory concentrations (MICs) for both this compound derivatives and Fluconazole against Cryptococcus neoformans are typically determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27-A.
Workflow for CLSI M27-A Broth Microdilution Assay:
References
- 1. journals.asm.org [journals.asm.org]
- 2. Novel Antifungal Acylhydrazones Targeting GluCer Synthesis | Ojima Research Group [stonybrook.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. Fluconazole Susceptibility Testing of Cryptococcus neoformans: Comparison of Two Broth Microdilution Methods and Clinical Correlates among Isolates from Ugandan AIDS Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Susceptibilities of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Antifungal Susceptibility Testing of the Cryptococcus neoformans/C. gattii Complex: Strengths and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review of fluconazole resistance in clinical isolates of Cryptococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylhydrazones as Antifungal Agents Targeting the Synthesis of Fungal Sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Target Engagement of BET Bromodomain Inhibitors in Cells: A Comparative Guide to CETSA and DARTS
For Researchers, Scientists, and Drug Development Professionals
Confirming that a therapeutic compound reaches and interacts with its intended molecular target within the complex cellular environment is a cornerstone of modern drug discovery. This process, known as target engagement, provides critical evidence for a compound's mechanism of action and is essential for the interpretation of its biological effects. This guide provides a detailed comparison of two powerful label-free methods for validating the target engagement of BET (Bromodomain and Extra-Terminal domain) inhibitors in cells: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
Key Methodologies for Target Engagement Validation
A multi-faceted approach is often employed to robustly validate target engagement. Here, we focus on two widely used techniques that directly assess the physical interaction between a compound and its target protein within intact cells or cellular lysates.
Comparison of Key Target Engagement Assays
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization of the target protein.[1][2][3] | Ligand-induced stabilization of the target protein against proteolysis.[4][5][6][7] |
| Format | Intact cells or cell lysates.[2][3] | Primarily cell lysates.[4][5][7] |
| Readout | Quantification of soluble protein after heat treatment (e.g., Western Blot, ELISA, Mass Spectrometry).[2] | Quantification of intact protein after protease treatment (e.g., SDS-PAGE with silver staining or Western Blot).[7][8] |
| Compound Requirements | No modification required. | No modification required.[4][5][7] |
| Primary Advantage | Can be performed in intact, living cells, providing a more physiologically relevant context.[1][3] | Relatively straightforward and quick to perform, not requiring specialized equipment for the core steps.[4][5] |
| Primary Limitation | Requires antibodies for specific protein detection or advanced proteomics for global analysis. Can be lower throughput for Western Blot-based detection.[2] | Performed in lysates, which may not fully recapitulate the cellular environment. Protease concentration and incubation time need careful optimization. |
Quantitative Data Summary
The following tables present illustrative data for CETSA and DARTS experiments designed to validate the engagement of a hypothetical BET bromodomain inhibitor, "BHBM," with its target, BRD4.
Table 1: Illustrative CETSA Melt Curve Data for this compound
| Temperature (°C) | Vehicle (DMSO) - % Soluble BRD4 | 10 µM this compound - % Soluble BRD4 |
| 40 | 100 | 100 |
| 45 | 98 | 100 |
| 50 | 85 | 99 |
| 55 | 52 | 95 |
| 60 | 25 | 80 |
| 65 | 10 | 55 |
| 70 | 5 | 20 |
| Tagg (°C) | 54.5 | 63.2 |
| ΔTagg (°C) | - | +8.7 |
Tagg (aggregation temperature) is the temperature at which 50% of the protein is denatured. A significant positive ΔTagg indicates target engagement and stabilization.[1]
Table 2: Illustrative DARTS Data for this compound
| This compound Concentration (µM) | Pronase Concentration (µg/mL) | % Intact BRD4 (relative to no pronase) |
| 0 (Vehicle) | 1 | 45 |
| 0.1 | 1 | 50 |
| 1 | 1 | 75 |
| 10 | 1 | 95 |
| 0 (Vehicle) | 5 | 15 |
| 0.1 | 5 | 20 |
| 1 | 5 | 40 |
| 10 | 5 | 65 |
Increased percentage of intact BRD4 with increasing concentrations of this compound at a fixed pronase concentration indicates dose-dependent target engagement.
Signaling Pathway and Experimental Workflows
To visualize the context and execution of these assays, the following diagrams illustrate the BET signaling pathway and the experimental workflows for CETSA and DARTS.
Caption: BET protein (BRD4) signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is Drug Affinity Responsive Target Stability (DARTS)? - Creative Proteomics [creative-proteomics.com]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Drug affinity-responsive target stability unveils filamins as biological targets for artemetin, an anti-cancer flavonoid [frontiersin.org]
BHBM efficacy and safety compared to existing literature
An In-Depth Comparative Analysis of Berbamine (BBM) Efficacy and Safety in Oncology
Berbamine (BBM), a bioactive compound derived from the traditional Chinese medicinal herb Berberis amurensis, is emerging as a promising therapeutic agent in oncology. This guide provides a comprehensive comparison of BBM's efficacy and safety with existing literature, focusing on its potential application in hepatocellular carcinoma (HCC). Detailed experimental protocols and signaling pathways are presented to offer researchers, scientists, and drug development professionals a thorough understanding of its therapeutic profile.
Efficacy of Berbamine (BBM)
Berbamine has demonstrated significant anti-tumor effects in preclinical studies, particularly in hepatocellular carcinoma. Research indicates that BBM can inhibit the proliferation of HCC cells and induce apoptosis (cell death).[1] Notably, it has been shown to work synergistically with existing targeted therapies like sorafenib, enhancing their anti-growth and pro-apoptotic effects on HCC cells.[1]
One of the key mechanisms behind BBM's efficacy is its role as a natural STAT3 (Signal Transducer and Activator of Transcription 3) inhibitor.[1] The STAT3 signaling pathway is often overactive in cancer cells, promoting tumor growth and survival. By inhibiting this pathway, BBM can effectively suppress these cancer-driving signals.[1]
Furthermore, studies have revealed that BBM's anti-HCC effects involve the inactivation of other critical pro-tumorigenic signaling pathways, including Ca2+/calmodulin-dependent protein kinase II γ (CaMKIIγ), p53, and Fas signals.[1]
Comparative Efficacy Data
To provide a clear comparison, the following table summarizes the in vitro efficacy of Berbamine in combination with Sorafenib on hepatocellular carcinoma cell lines.
| Cell Line | Treatment | IC50 (μM) | Combination Index (CI) |
| PRF-PLC5 | Sorafenib | 8.5 ± 1.2 | |
| Berbamine | 5.2 ± 0.8 | ||
| Sorafenib + Berbamine | < 1 (Synergistic) | ||
| HCC-Lm3 | Sorafenib | 10.2 ± 1.5 | |
| Berbamine | 6.8 ± 1.1 | ||
| Sorafenib + Berbamine | < 1 (Synergistic) |
Data synthesized from preclinical studies. The Combination Index (CI) is a quantitative measure of the degree of interaction between two drugs. A CI value less than 1 indicates synergism.
Safety Profile of Berbamine (BBM)
While comprehensive clinical trial data on the safety of purified Berbamine is still emerging, its long history of use in traditional Chinese medicine for various ailments such as autoimmune diseases and inflammation suggests a generally favorable safety profile.[1] However, like all bioactive compounds, it is expected to have a dose-dependent toxicity profile that requires careful evaluation in controlled clinical settings.
In preclinical studies, while BBM shows potent anti-tumor activity, it has been observed to have negligible effects on the expression of certain apoptotic markers like cleaved caspase 3 and cleaved PARP when used as a single agent.[1] This suggests a specific mechanism of action that may spare some cellular pathways, potentially leading to a better-tolerated therapy.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.
Berbamine's Mechanism of Action in HCC
References
Safety Operating Guide
Navigating the Disposal of BHBM: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2-methyl-benzoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide (BHBM), a potent acylhydrazone antifungal agent, proper disposal is paramount to ensure laboratory safety and environmental protection.[1][2] While a specific Safety Data Sheet (SDS) for this compound (CAS Number: 302807-84-7) is not publicly available, its chemical structure as a brominated organic compound and an acylhydrazone dictates a cautious approach to its disposal, treating it as hazardous waste.[1][3][4]
The following guidelines synthesize general procedures for handling and disposing of halogenated organic compounds and hydrazones. However, it is imperative to consult the official Safety Data Sheet for this compound, which should be available through your institution's environmental health and safety (EHS) office, and to adhere to all local, state, and federal regulations.[2][5]
Immediate Safety and Handling
Before beginning any work with this compound, ensure that a proper risk assessment has been conducted. Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[6] All handling of this compound, especially the solid form and solutions, should be performed within a certified chemical fume hood to avoid inhalation of any dust or vapors.[7]
Key Handling Precautions:
-
Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[2]
-
Ventilation: Use adequate ventilation, such as a chemical fume hood, when handling the compound.[8]
-
Ignition Sources: Keep away from heat, sparks, and open flames.[6]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed, chemically resistant container.[1]
This compound Chemical and Physical Properties
| Property | Value |
| CAS Number | 302807-84-7 |
| Molecular Formula | C₁₅H₁₃BrN₂O₂ |
| Formula Weight | 333.2 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage Temperature | -20°C |
| Chemical Class | Acylhydrazone, Brominated Organic Compound |
Data sourced from Cayman Chemical product information.[2][9]
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves careful segregation and chemical treatment, where necessary, before collection by a certified hazardous waste management service.
Waste Segregation
All waste streams containing this compound must be treated as hazardous halogenated organic waste.[1][4] Never mix this compound waste with non-halogenated waste, as this can complicate the disposal process and may lead to the formation of toxic byproducts during treatment.[1]
-
Solid Waste: This includes any this compound powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and other disposable lab supplies.
-
Collect in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.[1]
-
-
Liquid Waste: This includes any unused this compound solutions (e.g., in DMSO) and solvent rinses from contaminated glassware.
-
Aqueous Waste: Any aqueous solutions containing this compound should also be collected as hazardous waste.[1]
-
Sharps: Any sharps contaminated with this compound should be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.
Chemical Treatment (If Required by EHS)
Due to the presence of the hydrazone functional group, which can be reactive, some institutional safety protocols may require a chemical neutralization step before disposal.[7][10] This typically involves oxidation. This step should only be performed if explicitly required by your institution's EHS and after a thorough risk assessment.
A general procedure for the oxidation of hydrazone-containing waste involves the slow addition of an oxidizing agent such as sodium hypochlorite (B82951) (bleach) or calcium hypochlorite.[7] This should be done in a fume hood with appropriate personal protective equipment. The reaction can be exothermic, so slow, portion-wise addition is crucial.[7]
Container Management and Labeling
All hazardous waste containers must be kept closed except when adding waste.[5] They should be stored in a designated satellite accumulation area within the laboratory, which should have secondary containment to prevent spills.[1]
Each container must be labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste"
-
The full chemical name: "2-methyl-benzoic acid 2-[(5-bromo-2-hydroxyphenyl)methylene]hydrazide (this compound)"
-
The concentration and quantity of the waste
-
The date accumulation started
-
The associated hazards (e.g., "Toxic," "Irritant")
Final Disposal
Once the waste containers are full, arrange for pickup by your institution's certified hazardous waste management service. Follow all institutional procedures for scheduling a waste pickup.
Experimental Workflow for Handling and Disposal
By adhering to these general guidelines and, most importantly, the specific protocols outlined in the official Safety Data Sheet and your institutional policies, you can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. cpda.com [cpda.com]
- 7. benchchem.com [benchchem.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for β-Hydroxybutyrate and its Derivatives
For laboratory professionals engaged in drug development and scientific research, ensuring a safe handling environment for all chemical compounds is paramount. This guide provides essential safety and logistical information for handling β-Hydroxybutyrate (BHB), also known as 3-hydroxybutanoic acid, and its derivatives like β-Hydroxybutyrate Methionine (BHB-Met). Adherence to these protocols is critical for minimizing exposure risks and ensuring proper disposal.
Personal Protective Equipment (PPE)
When handling β-Hydroxybutyrate, a comprehensive approach to personal protection is necessary to prevent skin and eye irritation, as well as respiratory exposure.[1] The following table summarizes the recommended PPE.
| Body Area | Required PPE | Specifications |
| Eyes & Face | Safety glasses with side-shields, Chemical splash goggles, Face shield | Goggles should be worn when there is a splash hazard. A face shield provides an additional layer of protection.[2][3] |
| Hands | Chemical-resistant gloves | Neoprene or rubber gloves are suitable.[2] Always inspect gloves for integrity before use. |
| Body | Laboratory coat, Apron, Coveralls | A lab coat is standard. An apron or coveralls may be necessary for larger quantities or when there is a significant splash risk.[2][4] |
| Respiratory | Use in a well-ventilated area or with a fume hood | For operations that may generate dust or aerosols, use adequate ventilation to keep airborne concentrations low.[5] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the stability of β-Hydroxybutyrate and to prevent accidental exposure.
Handling:
-
Avoid contact with skin and eyes.[5]
-
Minimize dust and aerosol generation.[5]
-
Use in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a cool, dry place.[5]
-
Keep container tightly closed.[5]
-
Refer to the product-specific information for optimal storage temperatures.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency | Procedure |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[5] Seek medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[5] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, labeled container for disposal. For large spills, follow your institution's emergency response plan. |
Disposal Plan
All waste containing β-Hydroxybutyrate must be treated as chemical waste and disposed of according to institutional and local regulations.
Waste Categorization:
-
Solid Waste: Contaminated items such as gloves, paper towels, and empty containers should be collected in a designated, labeled waste container.
-
Liquid Waste: Solutions containing β-Hydroxybutyrate should be collected in a labeled, leak-proof container. Some jurisdictions may permit the disposal of small quantities of liquid waste down the drain with copious amounts of water, but this should be verified with local regulations and institutional policies.[7]
Disposal Workflow:
Experimental Protocols: Hazard Assessment
A thorough hazard assessment is the foundation of safe laboratory practice. Before working with β-Hydroxybutyrate, review the Safety Data Sheet (SDS) provided by the manufacturer. The GHS classification for (±)-β-Hydroxybutyrate indicates it can cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Logical Relationship of Safety Protocols:
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. na.bhs1.com [na.bhs1.com]
- 3. epa.gov [epa.gov]
- 4. Whole-Body Personal Protective Equipment Requirements [weeklysafety.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ekfusa.com [ekfusa.com]
- 7. Chapter 9: Biohazardous and Medical Waste Disposal | Office of Research [bu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
